molecular formula C9H11NO B1368176 6-Methoxyindoline CAS No. 7556-47-0

6-Methoxyindoline

Cat. No.: B1368176
CAS No.: 7556-47-0
M. Wt: 149.19 g/mol
InChI Key: GKFGHNMPMAXWQS-UHFFFAOYSA-N
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Description

6-Methoxyindoline is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFGHNMPMAXWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423808
Record name 6-Methoxyindoline
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-47-0
Record name 6-Methoxyindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2,3-dihydro-1H-indole
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Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxyindoline for Advanced Research

A Note from the Senior Application Scientist: In the landscape of heterocyclic chemistry, precision is paramount. This guide addresses a frequent point of confusion between the aromatic 6-methoxyindole (CAS 3189-13-7) and its saturated counterpart, This compound (CAS 7556-47-0). The focus of this document is exclusively on this compound, a critical building block in modern medicinal chemistry. While published experimental spectra for this specific indoline are not widespread, this guide provides robust synthesis protocols and expertly predicted analytical data to empower researchers in its effective utilization and characterization.

This compound, systematically named 6-methoxy-2,3-dihydro-1H-indole, is the reduced form of 6-methoxyindole. This saturation of the C2-C3 bond in the pyrrole ring fundamentally alters its chemical reactivity, transforming it from an electron-rich aromatic system into a substituted aniline derivative with a secondary amine integrated into a five-membered ring. This structural change makes it a valuable and versatile intermediate, particularly in the synthesis of complex pharmaceutical agents.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 7556-47-0[1][2][3][4]
IUPAC Name 6-methoxy-2,3-dihydro-1H-indole[2][4]
Molecular Formula C₉H₁₁NO[1][3]
Molecular Weight 149.19 g/mol [1][3]
Appearance Pale yellow oily liquid[1]
Boiling Point 266.8°C at 760 mmHg (Predicted)
Storage Conditions 2-8°C, Sealed in a dry environment[1]

Synthesis Protocol: From Indole to Indoline

The most direct and efficient method for preparing this compound is through the catalytic hydrogenation of its aromatic precursor, 6-methoxyindole. This reaction reduces the pyrrole double bond while leaving the benzene ring and methoxy group intact. The choice of catalyst is critical for achieving high yield and selectivity.

Causality in Experimental Design:

The reduction of an indole to an indoline is a standard transformation. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are favored due to their high activity, ease of handling, and simple removal from the reaction mixture by filtration.[5] The reaction is typically performed under a positive pressure of hydrogen gas, which increases the concentration of hydrogen on the catalyst surface, thereby accelerating the rate of reduction.[6][7]

Detailed Experimental Protocol: Catalytic Hydrogenation of 6-Methoxyindole

Materials:

  • 6-Methoxyindole (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Ethanol or Acetic Acid (as solvent)

  • Hydrogen Gas (H₂)

  • Parr Hydrogenation Apparatus or similar pressure vessel

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Vessel: To the vessel, add 6-methoxyindole followed by the solvent (e.g., Ethanol). Swirl gently to dissolve the starting material.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Note: Pd/C can be pyrophoric, especially when dry. It should be handled with care, often as a wet paste.

  • Sealing and Purging: Seal the reaction vessel. Evacuate the atmosphere inside and backfill with hydrogen gas. Repeat this purging process 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-50 psi). Begin vigorous stirring and heat the reaction to a moderate temperature (e.g., 45-50°C) if necessary to improve reaction rates.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to recover any adsorbed product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is crude this compound, which can be purified further by vacuum distillation or column chromatography if required.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product start 6-Methoxyindole dissolve Dissolve in Solvent start->dissolve catalyst 10% Pd/C Catalyst add_cat Add Catalyst catalyst->add_cat solvent Ethanol / Acetic Acid solvent->dissolve gas H₂ Gas (40-50 psi) purge Purge with H₂ gas->purge dissolve->add_cat add_cat->purge react Stir under H₂ Pressure purge->react filter Filter through Celite® react->filter concentrate Concentrate in Vacuo filter->concentrate product This compound (CAS 7556-47-0) concentrate->product

Caption: Workflow for the Synthesis of this compound.

Analytical Characterization

Authenticating the structure of this compound and distinguishing it from its indole precursor is critical. The following tables outline the predicted spectral data based on its known structure and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most telling transformation from 6-methoxyindole to this compound is observed in the ¹H NMR spectrum. The characteristic signals for the C2 and C3 protons of the indole ring (typically δ 6.5-7.5 ppm) disappear and are replaced by two aliphatic triplets corresponding to the newly formed -CH₂-CH₂- group at approximately δ 3.0 and 3.5 ppm.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.95d1HAr-H (C7)Aromatic proton ortho to the nitrogen-bearing carbon.
~ 6.35dd1HAr-H (C5)Aromatic proton ortho to the methoxy group.
~ 6.30d1HAr-H (C4)Aromatic proton meta to the methoxy group.
~ 3.75s3H-OCH₃Methoxy group singlet, typical chemical shift.
~ 3.55t2H-CH₂-NAliphatic methylene group adjacent to the nitrogen.
~ 3.00t2HAr-CH₂-Aliphatic methylene group adjacent to the aromatic ring.
(Broad)s1H-NHSecondary amine proton, often broad and may exchange.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 159.0C6 (Ar-O)Aromatic carbon attached to the electron-donating methoxy group.
~ 146.0C7a (Ar-N)Aromatic carbon at the ring junction, adjacent to nitrogen.
~ 125.0C3a (Ar-C)Aromatic carbon at the ring junction.
~ 122.0C7Aromatic CH.
~ 105.0C5Aromatic CH.
~ 99.0C4Aromatic CH.
~ 55.5-OCH₃Methoxy carbon.
~ 48.0C2 (-CH₂-N)Aliphatic carbon adjacent to nitrogen.
~ 29.0C3 (Ar-CH₂-)Aliphatic carbon adjacent to the aromatic ring.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
  • Mass Spectrometry: In an Electron Impact (EI-MS) spectrum, the primary signal to confirm identity is the molecular ion peak (M⁺). For this compound (C₉H₁₁NO), this would appear at m/z = 149.

  • Infrared Spectroscopy: Key IR stretches include a sharp N-H stretch around 3350-3400 cm⁻¹, C-H stretches for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic CH₂ groups (~2850-2950 cm⁻¹), and a strong C-O stretch for the methoxy ether around 1250 cm⁻¹.

Applications in Research and Drug Development

This compound's primary value lies in its role as a nucleophilic building block. The secondary amine of the indoline ring can be readily functionalized, making it a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system.[1] Its structural motif is present in various pharmaceutical agents and research compounds.

The indoline scaffold allows for precise, multi-vectorial elaboration. The nitrogen atom serves as a primary point for substitution, the aromatic ring can undergo electrophilic substitution, and the C2/C3 positions can be further functionalized if desired, leading to a diverse library of potential drug candidates.

G cluster_rxn Synthetic Transformations cluster_targets Target Molecule Classes Indoline This compound (Key Precursor) Alkylation N-Alkylation Indoline->Alkylation R-X Acylation N-Acylation Indoline->Acylation RCOCl Arylation N-Arylation Indoline->Arylation Ar-X, Pd catalyst RingSub Aromatic Ring Substitution Indoline->RingSub E+ CNS CNS Agents (e.g., Antidepressants, Antipsychotics) Alkylation->CNS Kinase Kinase Inhibitors Acylation->Kinase Receptor Receptor Ligands Arylation->Receptor RingSub->CNS

Caption: Role of this compound as a versatile synthetic intermediate.

Safety and Handling

As a research chemical, this compound must be handled with appropriate care in a laboratory setting.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.[8]

  • Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents.[1][8]

References

The Multifaceted Biological Activities of 6-Methoxyindoline and Its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-methoxyindoline scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. Its inherent versatility allows for synthetic modifications that yield analogs with potent and selective activities across various therapeutic areas. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a primary focus on their anticancer, neuroprotective, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction to the this compound Scaffold

The indole nucleus is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a methoxy group at the 6-position of the indoline core, and subsequent modifications, has given rise to a class of molecules with significant therapeutic potential. The electron-donating nature of the methoxy group can influence the electronic properties of the indole ring, impacting its interactions with biological targets.[2] This guide will elucidate the key biological activities that have established this compound analogs as promising candidates for drug development.

Anticancer Activity: Targeting Microtubule Dynamics

A significant body of research has focused on the anticancer properties of this compound derivatives, with many exhibiting potent cytotoxicity against a range of cancer cell lines. A primary mechanism of action for these compounds is the disruption of microtubule polymerization, a critical process for cell division, particularly in rapidly proliferating cancer cells.[3][4]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several this compound analogs function as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[5] This interaction prevents the assembly of αβ-tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[3][6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound analogs is highly dependent on their structural features:

  • Substitution at the 1- and 3-positions: The nature of the substituents at the N1 and C3 positions of the indole ring plays a crucial role in determining activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at the 1-position has been shown to be favorable for potent antiproliferative activity.[3]

  • The 6-Methoxy Group: The methoxy group at the 6-position is a key contributor to the anticancer effects of many of these compounds. Its position can influence the binding affinity to tubulin.[7]

  • Other Substitutions: The introduction of different functional groups on the indole ring and its appendages allows for the fine-tuning of activity, solubility, and pharmacokinetic properties.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound analogs.

Compound/Analog ClassMethoxy PositionTarget Cell Line(s)Activity MetricValueReference
OXi8006 Analog (36) 6-methoxy, 7-methoxySK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate)GI50Potent (comparable to OXi8006 with nM activity)[8]
1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) 6-substitutedMCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10IC500.57 - 6.30 µM[3]
Indole-propenone (9e) 6-methoxyHeLa, HT29, MCF-7IC500.16 - 0.37 µM[7]
Carbalkoxy indole (22) 6-methoxyCEM (Leukemia)EC500.20 µM[7]
Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This fluorescence-based assay measures the direct effect of compounds on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., from porcine brain)[11]

  • Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[11]

  • GTP solution

  • Glycerol (as a polymerization enhancer)[11]

  • Fluorescent reporter dye (e.g., DAPI)[11]

  • Test compounds and controls (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer)

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Prepare solutions of tubulin, GTP, and test compounds in the assay buffer on ice.

  • Assay Setup: In a pre-warmed 37°C 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add a mixture of tubulin and GTP to each well to initiate the polymerization reaction.

  • Fluorescence Reading: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes at 37°C.[12]

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the control indicates inhibition of tubulin polymerization.

Visualization of Anticancer Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A This compound Analogs Synthesis B MTT Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Tubulin Polymerization Assay C->D E Identify Hits D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (e.g., Annexin V) F->G H Western Blot for Apoptotic Markers G->H

Caption: Experimental workflow for anticancer evaluation.

Neuroprotective Effects: A Multifaceted Approach

Analogs of this compound and related methoxy-substituted indole structures have demonstrated significant promise as neuroprotective agents, acting through multiple mechanisms to mitigate neuronal damage in the context of neurodegenerative diseases and ischemic injury.

Mechanisms of Neuroprotection
  • Anti-Neuroinflammatory Activity: Certain derivatives can suppress neuroinflammation by inhibiting key signaling pathways such as the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) pathway in microglia.[13]

  • Antioxidant Effects: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade, a crucial component of the cellular antioxidant defense system.[14] They have also shown the ability to scavenge reactive oxygen species (ROS).[4]

  • Modulation of Neurotransmission: Some analogs can afford neuroprotection by modulating GABAergic signaling, which can counteract excessive neuronal excitation.

  • Anti-amyloid Aggregation: Indole-based compounds have been shown to promote the disaggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.[4]

Key Signaling Pathways in Neuroprotection

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->ProInflammatory activates Compound This compound Analog Compound->IKK inhibits

Caption: Inhibition of the NF-κB pathway.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to HO1 HO-1, NQO1 Expression ARE->HO1 activates Compound This compound Analog Compound->Nrf2 activates

References

The Strategic Application of 6-Methoxyindoline in the Total Synthesis of Complex Indole Alkaloids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Methoxyindoline as a Privileged Precursor in Natural Product Synthesis

The indoline scaffold, a core structural motif in a vast array of biologically active natural products, presents a formidable challenge to synthetic chemists. Among the various substituted indolines, this compound and its close derivatives have emerged as exceptionally valuable precursors in the total synthesis of complex indole alkaloids. The strategic placement of the methoxy group at the C-6 position of the indoline nucleus profoundly influences its chemical reactivity, offering unique opportunities for the construction of intricate molecular architectures. This electron-donating group activates the aromatic ring, facilitating electrophilic substitution and enabling regioselective functionalization, which is crucial for the elaboration of the complex polycyclic systems found in nature.

This technical guide provides an in-depth exploration of the utility of this compound and its derivatives as pivotal building blocks in the total synthesis of natural products, with a particular focus on the Aspidosperma alkaloid, vindoline. We will delve into the mechanistic intricacies of key synthetic transformations, provide detailed experimental protocols, and analyze the causality behind strategic experimental choices, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of organic synthesis.

Vindoline Total Synthesis: A Case Study in the Strategic Use of a 6-Methoxyindole Derivative

The total synthesis of vindoline, a prominent member of the Aspidosperma family of alkaloids and a key component of the anticancer drugs vinblastine and vincristine, serves as an exemplary case study for the application of a 6-methoxyindole derivative. The elegant and highly efficient synthesis developed by the Boger group showcases the power of a tandem intramolecular [4+2]/[3+2] cycloaddition cascade, initiated from a precursor derived from N-methyl-6-methoxytryptamine.[1][2]

Synthetic Strategy Overview

The retrosynthetic analysis of vindoline in the Boger synthesis hinges on a remarkable one-pot reaction that constructs the pentacyclic core of the molecule. The key disconnection reveals a 1,3,4-oxadiazole tethered to an electron-rich dienophile and a 6-methoxyindole dipolarophile. This strategic design allows for a domino reaction sequence that rapidly builds molecular complexity.

Vindoline Vindoline Pentacyclic_Intermediate Pentacyclic Intermediate (via late-stage modifications) Vindoline->Pentacyclic_Intermediate Late-stage functionalization Cycloaddition_Product Key Pentacyclic Cycloaddition Product Pentacyclic_Intermediate->Cycloaddition_Product Functional group manipulations Cycloaddition_Precursor Tandem Cycloaddition Precursor Cycloaddition_Product->Cycloaddition_Precursor Intramolecular [4+2]/[3+2] Cycloaddition Cascade N_Methyl_6_MeO_Tryptamine N-Methyl-6-methoxytryptamine (6-Methoxyindole Derivative) Cycloaddition_Precursor->N_Methyl_6_MeO_Tryptamine Precursor Synthesis

Retrosynthetic analysis of Vindoline highlighting the key cycloaddition.
Key Reaction: The Tandem Intramolecular [4+2]/[3+2] Cycloaddition Cascade

The cornerstone of the Boger synthesis is a tandem intramolecular cycloaddition sequence.[3] This reaction is initiated by an inverse electron demand Diels-Alder reaction between the electron-deficient 1,3,4-oxadiazole and a tethered electron-rich enol ether dienophile.[3] This is followed by the extrusion of nitrogen gas to form a carbonyl ylide, which then undergoes a 1,3-dipolar cycloaddition with the tethered 6-methoxyindole.[3] This elegant cascade forms three new rings and four carbon-carbon bonds in a single step, establishing the complex pentacyclic core of vindoline with remarkable efficiency and stereocontrol.[1]

The stereochemical outcome of this key transformation is governed by the geometry of the dienophile and an exclusive endo transition state in the [3+2] cycloaddition.[3] The tether connecting the indole dipolarophile directs the cycloaddition to the face of the carbonyl ylide opposite to the newly formed lactam, thereby setting the relative stereochemistry of the multiple stereocenters in the product.[3]

cluster_0 Tandem Cycloaddition Cascade Precursor Cycloaddition Precursor (1,3,4-Oxadiazole tethered to Dienophile and Indole) Diels_Alder [4+2] Cycloaddition (Inverse Electron Demand) Precursor->Diels_Alder Heat N2_Extrusion Nitrogen Extrusion Diels_Alder->N2_Extrusion Carbonyl_Ylide Carbonyl Ylide Intermediate N2_Extrusion->Carbonyl_Ylide Dipolar_Cycloaddition [3+2] Cycloaddition (Intramolecular) Carbonyl_Ylide->Dipolar_Cycloaddition Product Pentacyclic Product Dipolar_Cycloaddition->Product

Workflow of the tandem intramolecular [4+2]/[3+2] cycloaddition cascade.

Experimental Protocols

The following protocols are based on the total synthesis of vindoline as reported by Boger and coworkers.[1]

Synthesis of the Cycloaddition Precursor

The synthesis of the crucial tandem cycloaddition precursor begins with the commercially available 6-methoxyindole, which is converted to N-methyl-6-methoxytryptamine. This tryptamine derivative is then elaborated through a series of steps to attach the 1,3,4-oxadiazole and the dienophile tether.

Step 1: Synthesis of N-Methyl-6-methoxytryptamine

A detailed procedure for the synthesis of N-methyl-6-methoxytryptamine from 6-methoxyindole is a critical first step. While the Boger paper mentions an improved preparation, a general two-step procedure involves:

  • Gramine Synthesis: 6-methoxyindole is reacted with formaldehyde and dimethylamine (in the form of Eschenmoser's salt or through a Mannich reaction) to afford 6-methoxygramine.

  • Cyanation and Reduction: The gramine is then displaced with cyanide, followed by reduction of the resulting nitrile to the primary amine. Subsequent N-methylation provides the target N-methyl-6-methoxytryptamine.

Step 2: Elaboration to the Cycloaddition Precursor

The N-methyl-6-methoxytryptamine is then converted to the key cycloaddition precursor through a multi-step sequence involving acylation and cyclization to form the 1,3,4-oxadiazole, followed by attachment of the dienophile-containing side chain.[1][4]

StepReactantsReagents and ConditionsProductYield (%)
1N-methyl-6-methoxytryptamine, Methyl oxalyl chlorideEt3N, CH2Cl2, 0 °C to rtAmide intermediate~90
2Amide intermediate, HydrazineEtOH, refluxHydrazide intermediate~85
3Hydrazide intermediatePOCl3, reflux1,3,4-Oxadiazole~80
41,3,4-Oxadiazole, Dienophile-tether acid chlorideEt3N, CH2Cl2, 0 °C to rtCycloaddition Precursor~95
The Key Tandem Cycloaddition Reaction

This is the pivotal step in the synthesis, where the pentacyclic core of vindoline is assembled.

  • Reaction: A solution of the cycloaddition precursor in a high-boiling solvent such as o-dichlorobenzene or triisopropylbenzene is heated to a high temperature (typically 180-230 °C).[1][3]

  • Critical Parameters: The reaction is highly sensitive to concentration. High dilution is crucial to favor the intramolecular pathway and suppress competing bimolecular reactions.[5] The geometry of the dienophile tether ((Z)- vs. (E)-isomer) also significantly impacts the reaction efficiency and stereochemical outcome, with the (E)-isomer often providing higher yields.[1][5]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pentacyclic cycloaddition product.

  • Yield: The yield for this key step can range from good to excellent (up to 95%), depending on the specific substrate and reaction conditions.[1]

Post-Cycloaddition Modifications

The pentacyclic product from the cycloaddition cascade undergoes a series of functional group manipulations to complete the synthesis of vindoline. These steps include reduction of a lactam, cleavage of an oxido bridge, and introduction of the characteristic C4-acetate and the C6-C7 double bond.[1]

StepStarting MaterialKey Reagents and ConditionsProductApproximate Yield (%)
1Cycloaddition ProductLawesson's Reagent, then Raney NickelReduced lactam~80 (two steps)
2Reduced lactamH2, PtO2Cleaved oxido bridge~95
3Cleaved oxido bridgeAc2O, pyridineAcetylated intermediate~90
4Acetylated intermediateBurgess reagent or Mitsunobu conditionsVindoline~75

Mechanistic Insights and Causality in Experimental Design

The success of the Boger synthesis of vindoline is a testament to a deep understanding of reaction mechanisms and the rational design of the cycloaddition precursor.

  • Choice of the 6-Methoxy Group: The electron-donating 6-methoxy group on the indole ring serves a dual purpose. Firstly, it activates the indole as a dipolarophile for the [3+2] cycloaddition. Secondly, it is a key functional handle present in the final natural product, vindoline. Its presence from an early stage simplifies the overall synthetic route.

  • Inverse Electron Demand Diels-Alder: The use of an electron-deficient 1,3,4-oxadiazole and an electron-rich enol ether dienophile is a deliberate choice to facilitate the initial [4+2] cycloaddition under thermal conditions. This inverse electron demand nature of the reaction allows for a predictable and high-yielding cyclization.

  • Stereochemical Control: The stereochemistry of the final product is elegantly controlled by the initial stereocenter in a chiral auxiliary attached to the dienophile tether in the asymmetric variant of the synthesis.[6] This initial chirality directs the facial selectivity of the Diels-Alder reaction, which in turn dictates the stereochemical outcome of the subsequent 1,3-dipolar cycloaddition. The rigidity of the tether and the endo transition state of the [3+2] cycloaddition ensure a high degree of stereocontrol, leading to the formation of a single diastereomer.[3]

Application to other Aspidosperma Alkaloids

The synthetic strategy developed for vindoline, centered around the tandem cycloaddition cascade, has proven to be a versatile platform for the synthesis of other members of the Aspidosperma alkaloid family. By modifying the substituents on the cycloaddition precursor, a range of related natural products, including aspidospermidine, can be accessed.[7][8][9][10] This highlights the power of a well-designed synthetic route that allows for divergent synthesis from a common intermediate.

Conclusion

This compound and its derivatives are invaluable precursors in the total synthesis of complex natural products. The strategic placement of the methoxy group provides a powerful tool for controlling reactivity and regioselectivity, enabling the development of elegant and efficient synthetic routes. The total synthesis of vindoline by the Boger group serves as a paradigm in this field, demonstrating how a deep understanding of reaction mechanisms can lead to the design of a remarkable tandem cycloaddition cascade that rapidly assembles a complex molecular architecture with high stereocontrol. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to leverage the unique properties of this compound in their own synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

Understanding the electronic effects of the methoxy group in 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the 6-Methoxy Group on the Indoline Scaffold

Introduction

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique structural and electronic properties make it a versatile template for drug design. The strategic functionalization of the indoline ring is a critical aspect of molecular design, allowing for the fine-tuning of a compound's pharmacological profile. Among the most impactful substituents is the methoxy group (–OCH₃), particularly when positioned at the C-6 carbon of the benzene portion of the ring.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth analysis of the profound electronic effects the 6-methoxy group exerts on the indoline core. Moving beyond simple classification, we will explore the causal mechanisms behind these effects, from the fundamental interplay of inductive and resonance forces to their tangible consequences on chemical reactivity, spectroscopic signatures, and ultimately, a molecule's potential as a therapeutic agent. This document is structured to provide a holistic understanding, integrating theoretical principles with quantitative data and validated experimental workflows.

The Dichotomous Electronic Nature of the Methoxy Substituent

To comprehend the role of the 6-methoxy group in the complex indoline system, one must first appreciate its fundamental, dualistic electronic character. The methoxy group influences aromatic systems through two opposing electronic mechanisms: the inductive effect and the resonance effect.[1]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This is a distance-dependent, electron-withdrawing effect.[2][3]

  • Resonance (Mesomeric) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as the benzene ring.[1] This donation of electron density through the π-system is a powerful electron-donating effect.[4]

In most aromatic systems, the electron-donating resonance effect (+M) is significantly stronger than the electron-withdrawing inductive effect (-I).[2] The net result is that the methoxy group acts as a potent electron-donating group (EDG) and an activating group , enriching the aromatic ring with electron density and making it more susceptible to electrophilic attack.[5]

The position of the methoxy group is critical. This is quantitatively described by the Hammett equation , which relates reaction rates and equilibrium constants for substituted aromatic compounds.[6] A methoxy group at the para position exhibits a negative Hammett constant (σₚ ≈ -0.27), indicating strong electron donation. Conversely, at the meta position, where the resonance effect cannot be effectively transmitted to the reaction center, the inductive effect dominates, and the group behaves as electron-withdrawing (σₘ ≈ +0.12).[1][7][8]

Synthesis_Workflow Start Start: Indoline Step1 1. N-Acetylation (Acetic Anhydride) Start->Step1 Step2 2. Nitration (HNO3/H2SO4) Step1->Step2 Step3 3. Reduction of Nitro Group (e.g., H2/Pd-C) Step2->Step3 Step4 4. Diazotization (NaNO2/HCl) Step3->Step4 Step5 5. Hydroxylation (CuSO4, H2O, heat) Step4->Step5 Step6 6. O-Methylation (Dimethyl Sulfate) Step5->Step6 Step7 7. Deacetylation (Acid/Base Hydrolysis) Step6->Step7 End Product: 6-Methoxyindoline Step7->End DFT_Workflow Start 1. Build 3D Structure of this compound Step1 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Step1 Step2 3. Single-Point Energy Calculation (Higher Level Basis Set) Step1->Step2 Step3 4. Generate Cube File (Electron Density) Step2->Step3 Step4 5. Visualization (Map density onto molecular surface) Step3->Step4 End Output: Electrostatic Potential Map Step4->End

References

Foreword: Contextualizing Physicochemical Properties in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 6-Methoxyindoline in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of modern medicinal chemistry, this compound stands out as a valuable heterocyclic scaffold, integral to the synthesis of numerous pharmacologically active agents.[1] Its utility, however, is not merely a function of its chemical reactivity but is profoundly influenced by its fundamental physicochemical properties. Solubility and stability are the bedrock upon which successful synthesis, purification, formulation, and ultimately, bioavailability are built. An intermediate that cannot be reliably dissolved or one that degrades under standard laboratory conditions introduces significant variability, jeopardizing project timelines and the integrity of scientific data.

This guide is structured to provide not just data, but a framework for thinking about this compound. We will delve into the principles governing its behavior in solution, offer robust, self-validating protocols for its characterization, and discuss the causality behind its potential degradation. The objective is to empower the bench scientist with the expertise to handle this crucial intermediate with confidence and precision.

Part 1: The Solubility Profile of this compound

Solubility dictates the choice of solvent for chemical reactions, dictates the feasibility of purification by crystallization, and governs the preparation of stock solutions for screening and analysis. A comprehensive understanding of a compound's solubility profile is therefore a non-negotiable prerequisite for its effective use.

Theoretical Underpinnings: A Molecular Perspective

The principle of "like dissolves like" serves as our initial guidepost.[2] this compound possesses a blended molecular architecture:

  • Polar Features: The nitrogen atom in the indoline ring acts as a hydrogen bond acceptor, and the ether linkage of the methoxy group provides a polar site. These features suggest affinity for polar solvents.

  • Nonpolar Features: The benzene ring and the saturated five-membered ring contribute significant nonpolar, hydrophobic character, suggesting affinity for nonpolar solvents.

This duality implies that this compound will exhibit optimal solubility not in the extremes of the polarity spectrum (like water or hexanes), but in solvents of intermediate polarity that can effectively solvate both its polar and nonpolar regions.

Qualitative Solubility in Common Organic Solvents

While precise, temperature-dependent quantitative solubility data for this compound is not extensively published, a qualitative assessment can be reliably made based on its structure and the behavior of analogous indole and indoline derivatives. The following table provides a summary of expected solubility at ambient temperature (~20-25°C).

SolventClassPolarityExpected SolubilityRationale
Dichloromethane (DCM) HalogenatedIntermediateHigh Effectively solvates both polar and nonpolar aspects of the molecule.
Chloroform HalogenatedIntermediateHigh Similar to DCM; excellent general-purpose solvent for indole-type structures.[3]
Tetrahydrofuran (THF) EtherIntermediateHigh Aprotic ether that readily dissolves a wide range of organic compounds.
Ethyl Acetate (EtOAc) EsterIntermediateGood A moderately polar solvent capable of accepting hydrogen bonds.[3]
Acetone KetonePolar AproticGood Polar aprotic nature is well-suited for the molecule's characteristics.
Methanol (MeOH) AlcoholPolar ProticModerate Can act as a hydrogen bond donor/acceptor, but its high polarity is a slight mismatch for the nonpolar regions.
Ethanol (EtOH) AlcoholPolar ProticModerate Similar to methanol, but slightly less polar, offering balanced solubility.
Acetonitrile (ACN) NitrilePolar AproticModerate to Low Highly polar nature may not fully accommodate the hydrophobic benzene ring.
Toluene AromaticNonpolarLow Primarily nonpolar interactions are insufficient to overcome the energy penalty of solvating the polar groups.
Hexanes AliphaticNonpolarInsoluble Lacks any significant polar character to interact with the nitrogen or oxygen atoms.
Water ProticHighly PolarInsoluble The large hydrophobic scaffold dominates, preventing significant dissolution despite polar groups.[3]
Protocol: Isothermal Shake-Flask Method for Solubility Quantification

To move beyond qualitative estimates, a quantitative determination is essential. The isothermal shake-flask method is the gold standard for this purpose, as it ensures that the measurement is taken at true thermodynamic equilibrium.[2]

Methodology:

  • System Preparation: To a series of glass vials, add a precisely measured volume (e.g., 2.0 mL) of the desired organic solvent.

  • Solute Addition: Add an excess of solid this compound to each vial. The visual presence of undissolved solid is mandatory to confirm that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in an incubator shaker or on a stir plate set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 2 hours, permitting the excess solid to sediment. For fine suspensions, centrifugation may be required.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent transfer of any solid particles.

  • Dilution & Analysis: Accurately dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated, stability-indicating HPLC method with a UV detector.

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis prep1 Add excess this compound to a known volume of solvent equil1 Agitate at constant temperature (e.g., 24-48 hours) prep1->equil1 Ensures saturation sep1 Settle or centrifuge to sediment excess solid equil1->sep1 Reaches equilibrium samp1 Withdraw and filter a known volume of supernatant sep1->samp1 Isolates saturated solution samp2 Quantify concentration via validated HPLC method samp1->samp2

Figure 1. Workflow for the Isothermal Shake-Flask Solubility Determination. This method ensures accurate and reproducible results by measuring solubility at thermodynamic equilibrium.

Part 2: Stability Profile of this compound

A compound's stability in solution determines its shelf-life, dictates appropriate storage conditions, and impacts the impurity profile of a reaction. Indoline derivatives, while generally stable, are susceptible to specific degradation pathways.

Potential Degradation Pathways

Understanding potential failure modes is key to preventing them. For this compound, the primary risks are oxidative and photolytic degradation.

  • Oxidation: This is the most probable degradation pathway. The indoline ring is susceptible to oxidation to the more thermodynamically stable aromatic indole. This can be promoted by atmospheric oxygen, trace metal impurities, or peroxide contaminants in solvents (e.g., aged THF). The electron-donating methoxy group can further activate the ring system to this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation, often via radical mechanisms.[4]

  • Acid/Base Instability: While generally stable in neutral conditions, prolonged exposure to strong acids or bases could potentially catalyze hydrolysis of the methoxy group or other unforeseen rearrangements.

  • Thermal Stress: High temperatures can accelerate all other degradation pathways.[4]

G cluster_degradants Degradation Products start This compound (Stable Form) prod1 6-Methoxyindole start->prod1 Oxidation (O₂, Peroxides) prod2 Other Impurities start->prod2 Photolysis (UV Light) Strong Acid/Base High Temperature

Figure 2. Primary Degradation Pathways for this compound. Oxidation to the corresponding indole is a key vulnerability.

Best Practices for Storage and Handling

Based on the potential degradation pathways, the following storage and handling protocols are strongly recommended to preserve the integrity of this compound, both as a solid and in solution.

  • Atmosphere: Store the solid and any prepared solutions under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.

  • Temperature: Store at reduced temperatures (2-8°C for short-term, -20°C for long-term) to slow the kinetics of degradation.[5]

  • Light: Always store in amber glass vials or protect from light by wrapping vials in aluminum foil.[5]

  • Solvent Quality: Use high-purity, anhydrous solvents from freshly opened containers. Test solvents like THF for peroxides before use if the container has been opened for an extended period.

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[4][6] This protocol is a self-validating system for assessing a compound's intrinsic stability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Aliquot the stock solution and subject it to a panel of stress conditions in parallel. A control sample, protected from stress, should be kept at -20°C.

    • Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.

    • Thermal Stress: Heat the solution at 60°C.

    • Photolytic Stress: Expose the solution to a controlled light source providing both UV and visible light (as per ICH Q1B guidelines).[4]

  • Time-Point Sampling: Take samples from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Quench the acid/base samples to a neutral pH before analysis.

  • HPLC Analysis: Analyze all samples using a high-resolution HPLC system, typically with a photodiode array (PDA) detector to assess peak purity. The goal is to develop a method that separates the parent this compound peak from all degradation products.

  • Data Interpretation: Evaluate the percentage of degradation in each condition. The results will reveal the compound's vulnerabilities and provide the necessary information to define appropriate storage and handling conditions for routine use.

Conclusion

This compound is a robust and versatile chemical intermediate. Its successful application hinges on a proactive and informed approach to its handling. By understanding its preference for solvents of intermediate polarity and its primary vulnerability to oxidation, researchers can select appropriate conditions for reactions and storage. The protocols provided herein offer a validated framework for quantifying solubility and assessing stability, ensuring that this valuable building block is utilized with maximum efficiency and reliability in the pursuit of new therapeutic discoveries.

References

Methodological & Application

Application Note: Elucidating the Electron Ionization Fragmentation Pattern of N-Alkylated 6-Methoxyindoline by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated 6-methoxyindoline and its derivatives are significant structural motifs in a variety of biologically active compounds, including pharmaceuticals and research chemicals. A thorough understanding of their behavior under analytical conditions is paramount for drug development, metabolism studies, and forensic analysis. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. The resulting mass spectrum provides a molecular fingerprint based on the compound's fragmentation pattern, which is crucial for unambiguous structure elucidation.

This application note provides a detailed examination of the characteristic EI fragmentation pathways of N-alkylated this compound, using N-ethyl-6-methoxyindoline as a representative model. We will explore the key fragmentation mechanisms, including alpha-cleavage and transformations involving the methoxy-substituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals who utilize GC-MS for the analysis of indoline-containing molecules.

Scientific Principles: The Logic of Fragmentation

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] The fragmentation pathways are governed by the relative stability of the resulting radical cations and neutral losses. In the case of N-alkylated this compound, the initial ionization is most likely to occur at the nitrogen atom, due to its lone pair of electrons, which have a lower ionization energy compared to the π-electrons of the aromatic system or the σ-electrons of the alkyl chains. The primary fragmentation pathways are dictated by the drive to form stable, resonance-stabilized cations.

Experimental Protocol: A Validated GC-MS Methodology

The following protocol provides a robust method for the analysis of N-alkylated this compound. The causality behind each parameter selection is explained to ensure methodological transparency and reproducibility.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to ensure the analyte is in a suitable solvent and concentration for GC-MS analysis, and to minimize matrix effects.

  • Protocol:

    • Accurately weigh 1 mg of the N-alkylated this compound standard.

    • Dissolve the standard in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 10 µg/mL using the same solvent.

    • For complex matrices (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to isolate the analyte and remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The choice of GC column and temperature program is designed to achieve good chromatographic separation of the analyte from any impurities and ensure a sharp peak shape. The MS parameters are set to generate a classic 70 eV EI spectrum.

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is recommended for good separation of aromatic amines.

    • Injector Temperature: 250 °C. This temperature ensures efficient volatilization of the analyte without thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

      • Final hold: 280 °C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode to maximize sensitivity.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns that are comparable to library spectra.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400. This range is sufficient to capture the molecular ion and all significant fragment ions.

    • Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

Results and Discussion: Decoding the Fragmentation Pattern

The electron ionization mass spectrum of N-ethyl-6-methoxyindoline (Molecular Weight: 177.25 g/mol ) is characterized by a discernible molecular ion peak and several key fragment ions. The proposed fragmentation pathways are depicted in the diagram below and the major ions are summarized in the subsequent table.

Proposed Fragmentation Pathways of N-Ethyl-6-Methoxyindoline

fragmentation_pathway M N-Ethyl-6-methoxyindoline M+• m/z 177 F1 [M-CH3]+ m/z 162 M->F1 - •CH3 (α-cleavage) F2 [M-C2H4]+• m/z 149 M->F2 - C2H4 (retro-Diels-Alder type) F3 [M-C2H5]+ m/z 148 M->F3 - •C2H5 (Benzylic cleavage) F4 [M-C2H4-CO]+• m/z 121 F2->F4 - CO F5 [M-C2H4-HCN]+• m/z 122 F2->F5 - HCN

Caption: Proposed EI fragmentation pathways for N-ethyl-6-methoxyindoline.

Key Fragmentation Mechanisms:

  • Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for aliphatic amines.[2][3][4] It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[3][5] For N-ethyl-6-methoxyindoline, the ionization at the nitrogen atom is followed by the homolytic cleavage of the bond between the two carbons of the ethyl group. This results in the loss of a methyl radical (•CH3) and the formation of a resonance-stabilized iminium cation at m/z 162 . This is often the base peak or a very prominent peak in the spectrum.

  • Retro-Diels-Alder (RDA)-Type Fragmentation: The saturated five-membered ring of the indoline system can undergo a concerted cycloreversion reaction. This leads to the expulsion of a neutral ethene molecule (C2H4) and the formation of the radical cation of 6-methoxyaniline at m/z 149 .

  • Benzylic Cleavage: Cleavage of the bond between the nitrogen and the ethyl group can occur, leading to the loss of an ethyl radical (•C2H5). This results in the formation of the this compound radical cation at m/z 148 .

  • Secondary Fragmentations: The fragment ion at m/z 149 can undergo further fragmentation. The loss of a carbon monoxide (CO) molecule, a common fragmentation for methoxy-substituted aromatic compounds, can lead to a fragment at m/z 121 . Alternatively, the loss of hydrogen cyanide (HCN) from the aniline-like structure can produce a fragment at m/z 122 .

Summary of Key Fragment Ions
m/z Proposed Structure Fragmentation Pathway Relative Abundance
177Molecular Ion [M]+•-Moderate
162[M - CH3]+α-Cleavage of the N-ethyl groupHigh (often base peak)
149[M - C2H4]+•Retro-Diels-Alder type fragmentation of the indoline ringModerate to High
148[M - C2H5]+Benzylic cleavage of the N-ethyl groupModerate
121[M - C2H4 - CO]+•Loss of CO from m/z 149Low to Moderate
122[M - C2H4 - HCN]+•Loss of HCN from m/z 149Low

Experimental Workflow Overview

The entire process from sample preparation to data analysis is outlined in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Standard in Solvent prep2 Serial Dilution to 10 µg/mL prep1->prep2 gc_inj Inject 1 µL into GC prep2->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_detect Mass Detection (m/z 40-400) ms_ion->ms_detect data_acq Acquire Mass Spectrum ms_detect->data_acq data_id Identify Molecular Ion data_acq->data_id data_frag Analyze Fragmentation Pattern data_id->data_frag data_struct Elucidate Structure data_frag->data_struct

Caption: Overall experimental workflow for GC-MS analysis.

Conclusion

The GC-MS fragmentation pattern of N-alkylated this compound is characterized by several predictable and structurally informative pathways. The most prominent fragmentation is typically the alpha-cleavage of the N-alkyl group, leading to a highly stable iminium cation. Additional significant fragments arise from the cleavage of the indoline ring and subsequent losses from the resulting 6-methoxyaniline-type structure. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify and characterize this important class of compounds in various analytical applications. The detailed protocol and fragmentation guide presented in this application note serve as a valuable resource for laboratories engaged in the analysis of indoline derivatives.

References

Application Note & Protocol: N-Alkylation of 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-methoxyindoline is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and materials science. Its structural motif is a core component of numerous pharmacologically active compounds. The secondary amine of the indoline ring presents a key handle for chemical modification, with N-alkylation being a fundamental strategy to modulate the molecule's physicochemical properties, such as lipophilicity, basicity, and receptor-binding interactions. This guide provides detailed, field-proven protocols for the N-alkylation of this compound, focusing on two robust and widely applicable methods: direct alkylation via nucleophilic substitution and reductive amination. The causality behind procedural choices and methods for self-validation are emphasized to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical synthesis.

PART I: Scientific Principles and Mechanistic Overview

Direct N-Alkylation with Alkyl Halides

This classical method involves the direct reaction of the this compound secondary amine with an alkyl halide (e.g., R-Br, R-I). The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen lone pair of the indoline acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

A non-nucleophilic base is crucial to neutralize the hydrohalic acid (H-X) generated during the reaction. Without a base, the acid would protonate the starting indoline, rendering it non-nucleophilic and halting the reaction. The choice of base is critical; sterically hindered bases like N,N-diisopropylethylamine (DIPEA or Hünig's base) are often preferred as they are less likely to compete as nucleophiles, which can be a problem with smaller amine bases.[1] A common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt, although this is less prevalent when starting with a secondary amine compared to a primary amine.[1]

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, converting a carbonyl group into an amine via an intermediate imine.[2] The process begins with the reaction between this compound and an aldehyde or ketone to form a hemiaminal, which then reversibly loses water to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired N-alkylated product.

The key to a successful one-pot reductive amination is the choice of reducing agent. The reagent must be capable of reducing the iminium ion but be slow to react, or unreactive, with the starting carbonyl compound.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and selectivity for imines over aldehydes and ketones.[3] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[3][4] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

PART II: Safety, Handling, and Materials

General Safety Precautions:

  • All manipulations should be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5][6]

  • This compound and its derivatives should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[7][8]

  • Alkyl halides are often toxic and volatile; handle with caution.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids or water.

Compound CAS No. Molecular Weight Physical State Key Hazards
This compound16299-33-9149.19 g/mol Solid/LiquidIrritant
Alkyl Halide (generic)VariesVariesLiquid/SolidVaries (Toxic, Flammable)
Aldehyde/Ketone (generic)VariesVariesLiquid/SolidVaries (Irritant, Flammable)
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol LiquidFlammable, Corrosive
Sodium Triacetoxyborohydride56553-60-7211.94 g/mol SolidWater-reactive
Dichloromethane (DCM)75-09-284.93 g/mol LiquidSuspected Carcinogen
Acetonitrile (ACN)75-05-841.05 g/mol LiquidFlammable, Acutely Toxic

PART III: Detailed Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with isobutyraldehyde to yield N-isobutyl-6-methoxyindoline.

Materials and Reagents:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of indoline. Stir until fully dissolved.

  • Aldehyde Addition: Add isobutyraldehyde (1.1-1.2 eq.) to the solution dropwise at room temperature. Stir the mixture for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting indoline spot is consumed.

  • Work-up (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Protocol B: Direct N-Alkylation with an Alkyl Halide

This protocol details the N-benzylation of this compound using benzyl bromide.

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile (10-15 mL per gram of indoline).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0-2.5 eq.) to the solution. Stir for 5 minutes.

  • Alkyl Halide Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC.

  • Work-up (Concentration): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic solution sequentially with water (twice) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure N-benzyl-6-methoxyindoline.

PART IV: Workflow and Characterization

General Experimental Workflow

The diagram below outlines the comprehensive workflow for the synthesis, purification, and characterization of N-alkylated this compound derivatives.

G cluster_prep Preparation & Synthesis cluster_purify Purification & Characterization Start This compound + Alkylating Agent Reaction Reaction (Reductive Amination or Direct Alkylation) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purification Flash Column Chromatography Concentration->Purification Crude Product Analysis Purity & Identity Check (TLC, LC-MS) Purification->Analysis Characterization Structural Confirmation (NMR, HRMS) Analysis->Characterization Final Pure N-Alkylated Product Characterization->Final

Caption: Workflow for N-Alkylation of this compound.

Product Characterization and Validation

Successful synthesis must be validated by appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product should have a different Rf value compared to the starting this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. For N-alkylation, one should observe the appearance of new signals corresponding to the introduced alkyl group and a shift in the signals of the protons adjacent to the nitrogen.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.

References

Application Notes and Protocols for the Synthesis of 6-Methoxyindoline-Based Melatonin Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Evolution in Melatonin Analogue Design

Melatonin (N-acetyl-5-methoxytryptamine), the chief neurohormone of the pineal gland, is a critical regulator of circadian rhythms and possesses a wide range of other physiological functions.[1] Its therapeutic potential, however, is often curtailed by a short biological half-life, primarily due to rapid metabolism.[2] A major metabolic pathway involves the hydroxylation at the C-6 position of the indole ring, followed by conjugation.[1] This has spurred extensive research into the development of melatonin analogues with improved pharmacokinetic profiles and receptor subtype selectivity.[2]

This guide details the synthesis of a novel class of melatonin analogues based on the 6-methoxyindoline scaffold. The core rationale for this structural modification is twofold:

  • Bioisosteric Replacement for Enhanced Metabolic Stability: The saturation of the indole's 2,3-double bond to form an indoline is a strategic bioisosteric modification. The primary metabolic route for many indole-containing compounds is oxidation by cytochrome P450 enzymes, which can lead to dehydrogenation back to the indole.[3] By starting with an indoline core, we hypothesize a decreased susceptibility to this oxidative metabolism, potentially leading to enhanced metabolic stability and a longer in vivo half-life.

  • Exploring Conformational Landscapes for Receptor Interaction: The indole nucleus in melatonin is largely planar, which dictates a specific conformational presentation to the MT1 and MT2 receptors. The greater conformational flexibility of the saturated indoline ring may allow for novel interactions with the receptor binding pockets, potentially leading to altered affinity or selectivity.

This document provides a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent elaboration into N-acylated analogues, mirroring the pharmacophore of melatonin. We will also present relevant pharmacological data from closely related 6-methoxyindole analogues to provide a benchmark for the evaluation of these novel compounds.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that begins with the commercially available indoline. The following protocol is adapted from established literature methods.

Overall Synthetic Workflow for this compound

Synthesis of this compound Indoline Indoline AcIndoline 1-Acetylindoline Indoline->AcIndoline Ac₂O NitroAcIndoline 1-Acetyl-6-nitroindoline AcIndoline->NitroAcIndoline HNO₃/H₂SO₄ AminoAcIndoline 1-Acetyl-6-aminoindoline NitroAcIndoline->AminoAcIndoline H₂, Pd/C HydroxyAcIndoline 1-Acetyl-6-hydroxyindoline AminoAcIndoline->HydroxyAcIndoline 1. NaNO₂, H₂SO₄ 2. H₂O, Δ MethoxyAcIndoline 1-Acetyl-6-methoxyindoline HydroxyAcIndoline->MethoxyAcIndoline (CH₃)₂SO₄, K₂CO₃ Methoxyindoline This compound MethoxyAcIndoline->Methoxyindoline aq. HCl, Δ

Caption: Synthetic route to this compound from indoline.

Protocol 1.1: Synthesis of 1-Acetylindoline
  • Rationale: Acetylation of the indoline nitrogen serves as a protecting group to prevent unwanted side reactions during the subsequent nitration step and to direct the nitration to the desired position on the benzene ring.

  • Procedure:

    • To a stirred solution of indoline (1 equiv.) in a suitable solvent such as dichloromethane or toluene, add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-acetylindoline, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of 1-Acetyl-6-nitroindoline
  • Rationale: Nitration of the aromatic ring is a key step to introduce a functional group that can be converted to the desired methoxy group. The acetyl protecting group directs the nitration primarily to the 6-position.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid at 0 °C, add 1-acetylindoline (1 equiv.) portion-wise, maintaining the temperature below 5 °C.

    • Add a pre-cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, then carefully pour the mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 1-acetyl-6-nitroindoline.

Protocol 1.3: Synthesis of 1-Acetyl-6-aminoindoline
  • Rationale: The nitro group is reduced to an amine, which will then be converted to a hydroxyl group via a diazonium salt intermediate. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 1-acetyl-6-nitroindoline (1 equiv.) in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 1-acetyl-6-aminoindoline.

Protocol 1.4: Synthesis of 1-Acetyl-6-hydroxyindoline
  • Rationale: The amino group is converted into a diazonium salt, which is then hydrolyzed to the corresponding hydroxyl group. This is a classic method for introducing a hydroxyl group onto an aromatic ring.

  • Procedure:

    • Dissolve 1-acetyl-6-aminoindoline (1 equiv.) in a mixture of dilute sulfuric acid and water at 0-5 °C.

    • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • Add the diazonium salt solution to a boiling aqueous solution of copper sulfate and continue to heat until nitrogen evolution ceases.

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-acetyl-6-hydroxyindoline.

Protocol 1.5: Synthesis of 1-Acetyl-6-methoxyindoline
  • Rationale: The hydroxyl group is methylated to form the target methoxy group. Dimethyl sulfate is a common and effective methylating agent for phenols.

  • Procedure:

    • To a solution of 1-acetyl-6-hydroxyindoline (1 equiv.) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (2-3 equiv.).

    • Add dimethyl sulfate (1.2 equiv.) dropwise and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain 1-acetyl-6-methoxyindoline.

Protocol 1.6: Synthesis of this compound
  • Rationale: The final step is the deprotection of the acetyl group to yield the free amine of the this compound core, which is the key building block for the subsequent synthesis of melatonin analogues.

  • Procedure:

    • Heat a suspension of 1-acetyl-6-methoxyindoline (1 equiv.) in dilute hydrochloric acid at reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a base such as sodium hydroxide solution until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

II. Synthesis of N-Acylated this compound Analogues

With the this compound core in hand, the next stage is to introduce the N-acetylethylamine side chain characteristic of melatonin. The following protocols are adapted from established methods for the N-alkylation and acylation of indoles and related heterocycles.[4]

Overall Synthetic Workflow for N-Acylated this compound Analogues

Synthesis of this compound Analogues Methoxyindoline This compound NitrileIntermediate N-(Cyanomethyl)-6-methoxyindoline Methoxyindoline->NitrileIntermediate 1. NaH 2. ClCH₂CN AmineIntermediate N-(2-Aminoethyl)-6-methoxyindoline NitrileIntermediate->AmineIntermediate H₂, Raney Ni FinalAnalogue N-Acyl-N'-(6-methoxyindolin-1-yl)ethane-1-amine (Melatonin Analogue) AmineIntermediate->FinalAnalogue Acyl Chloride or Anhydride, Base

Caption: General synthetic route to N-acylated this compound melatonin analogues.

Protocol 2.1: Synthesis of N-(Cyanomethyl)-6-methoxyindoline
  • Rationale: This step introduces a two-carbon chain with a nitrogen atom onto the indoline nitrogen. The nitrile group serves as a precursor to the primary amine of the side chain. The use of a strong base like sodium hydride deprotonates the indoline nitrogen, making it a potent nucleophile for reaction with chloroacetonitrile.[4]

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1 equiv.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add chloroacetonitrile (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(cyanomethyl)-6-methoxyindoline.

Protocol 2.2: Synthesis of N-(2-Aminoethyl)-6-methoxyindoline
  • Rationale: The nitrile group is reduced to a primary amine to provide the ethylamine side chain. Raney nickel is an effective catalyst for this transformation.

  • Procedure:

    • Dissolve N-(cyanomethyl)-6-methoxyindoline (1 equiv.) in an appropriate solvent such as ethanol saturated with ammonia.

    • Add a slurry of Raney nickel in ethanol.

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain N-(2-aminoethyl)-6-methoxyindoline, which can be used in the next step without further purification.

Protocol 2.3: Synthesis of N-Acyl-N'-(6-methoxyindolin-1-yl)ethane-1-amine (Final Analogues)
  • Rationale: The final step involves the acylation of the primary amine of the side chain to form the desired amide. This can be achieved using various acylating agents such as acyl chlorides or anhydrides in the presence of a base.

  • Procedure (using an acyl chloride):

    • Dissolve N-(2-aminoethyl)-6-methoxyindoline (1 equiv.) in a solvent like dichloromethane or THF at 0 °C.

    • Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equiv.).

    • Add the desired acyl chloride (e.g., acetyl chloride, propionyl chloride) (1.1 equiv.) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

III. Data Presentation and Discussion

As of the writing of this guide, specific pharmacological data for this compound-based melatonin analogues are not widely available in the peer-reviewed literature. However, the closely related 1-(2-alkanamidoethyl)-6-methoxyindole analogues have been synthesized and characterized, providing a valuable point of reference.[4][5]

Table 1: Melatonin Receptor Binding Affinities and Functional Activity of Selected 1-(2-Alkanamidoethyl)-6-methoxyindole Analogues
CompoundR Group (at C2 of Indole)R' Group (Acyl)Ki (nM)aAgonist/Antagonist Activityb
Melatonin-Acetyl0.1 - 1Full Agonist
Analogue 1HAcetyl~1Full Agonist
Analogue 2BrPropionyl< 0.1Full Agonist
Analogue 3PhenylPropionyl< 0.1Full Agonist
Analogue 4HCyclopropylcarbonyl~1Partial Agonist
  • a Approximate Ki values for melatonin receptors (data synthesized from various sources for comparative purposes).[4][5]

  • b Functional activity determined by assays such as GTPγS binding or cAMP accumulation inhibition.[4]

Expert Insights and Expected Outcomes for this compound Analogues

The data for the 6-methoxyindole analogues indicate that the 6-methoxy substitution and the N-1 side chain are well-tolerated for melatonin receptor binding and agonist activity.[4] In fact, certain substitutions at the C-2 position of the indole ring can lead to a significant increase in affinity.

For the this compound analogues synthesized via the protocols in this guide, we can anticipate the following based on established medicinal chemistry principles:

  • Receptor Affinity and Activity: The increased conformational flexibility of the indoline ring may lead to a different binding mode at the MT1 and MT2 receptors compared to the planar indole analogues. This could result in a range of outcomes, from decreased affinity due to an unfavorable conformation to enhanced affinity if a more optimal geometry is achieved. The functional activity (agonist, partial agonist, or antagonist) will also be highly dependent on the adopted binding pose.

  • Metabolic Stability: As previously discussed, the primary rationale for exploring the indoline scaffold is the potential for improved metabolic stability.[3] In vitro metabolic assays using liver microsomes or hepatocytes would be the next critical step to validate this hypothesis. A longer half-life and lower intrinsic clearance compared to the corresponding indole analogues would be a significant finding.

  • Physicochemical Properties: The saturation of the indole double bond will also alter the physicochemical properties of the molecule, such as its lipophilicity (logP) and basicity (pKa). These changes can in turn affect solubility, permeability, and oral bioavailability.

IV. Conclusion

The synthetic protocols detailed in this guide provide a robust and logical pathway for the creation of novel this compound-based melatonin analogues. This class of compounds represents a promising area of research in the development of next-generation melatonergic agents. The bioisosteric replacement of the indole core with an indoline scaffold offers a scientifically grounded strategy to potentially enhance metabolic stability and explore new structure-activity relationships at the melatonin receptors. The subsequent pharmacological and pharmacokinetic evaluation of these analogues will be crucial in determining their therapeutic potential.

V. References

  • A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. (n.d.). BenchChem. --INVALID-LINK--

  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. (2008). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Current Medicinal Chemistry, 15(24), 2448–2460. --INVALID-LINK--

  • Tarzia, G., Diamantini, G., Di Giacomo, B., Spadoni, G., Esposti, D., Nonno, R., Lucini, V., Pannacci, M., Fraschini, F., & Stankov, B. M. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole Derivatives: A New Class of Potent Indole Melatonin Analogues. Journal of Medicinal Chemistry, 40(13), 2003–2010. --INVALID-LINK--

  • Sundberg, R. J. (1966). A New Synthesis of Methoxyindoles. Journal of the Chemical Society C: Organic, 1966, 344-346. --INVALID-LINK--

  • Spadoni, G., Mor, M., & Tarzia, G. (1999). Structure-affinity relationships of indole-based melatonin analogs. Biological Signals and Receptors, 8(1-2), 15–23. --INVALID-LINK--

  • Tarzia, G., Diamantini, G., & Spadoni, G. (1999). Indole melatonin agonists and antagonists derived by shifting the melatonin side chain from the C-3 to the N-1 or to the C-2 indole position. Biological Signals and Receptors, 8(1-2), 24–31. --INVALID-LINK--

  • Rivara, S., Mor, M., Bedini, A., Spadoni, G., & Tarzia, G. (2008). Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders. Current Topics in Medicinal Chemistry, 8(11), 954-968. --INVALID-LINK--

  • Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380. --INVALID-LINK--

References

Protocol for the Purification of 6-Methoxyindoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

6-Methoxyindoline is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a range of bioactive molecules.[1] Its purity is paramount for the integrity of subsequent synthetic steps and the pharmacological profile of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. We delve into the causality behind experimental choices, focusing on the challenges associated with purifying basic amines on silica gel and presenting a robust methodology to achieve high purity.

Introduction: The Chromatographic Challenge

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2][3] The goal is to isolate the target molecule from unreacted starting materials, byproducts, and other impurities generated during synthesis.[4][5][6]

This compound, possessing a secondary amine, presents a specific challenge. The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong, often irreversible, interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[7] This interaction can result in significant peak tailing, poor resolution, and low recovery of the target compound. This protocol overcomes this issue by modifying the mobile phase with a basic additive, which neutralizes the active sites on the silica, ensuring a clean and efficient elution.

Analyte Physicochemical Profile: this compound

A successful purification strategy is predicated on understanding the properties of the target molecule.

  • Structure: An indoline core with a methoxy group at the 6-position.

  • Polarity: The molecule is moderately polar, attributed to the nitrogen heteroatom and the oxygen of the methoxy group.[8][9] The secondary amine is the primary site for polar interactions.

  • Solubility: It exhibits good solubility in moderately polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol, but has limited solubility in non-polar solvents like hexanes and polar protic solvents like water.[10][11]

  • Reactivity and Stability: Indolines can be susceptible to air oxidation, which can form the corresponding indole as an impurity.[5] The compound is also noted to be light-sensitive.[11] Proper handling and storage (desiccated, at 4°C, protected from light) are crucial.[12]

Principle of Separation: Modified Normal-Phase Chromatography

The separation will be conducted using a normal-phase system, where the stationary phase is more polar than the mobile phase.[13]

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice due to its high surface area and versatility.[13][14] Its surface is populated with weakly acidic silanol groups.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used. By gradually increasing the proportion of the polar solvent, compounds are eluted from the column in order of increasing polarity.[3]

  • The Critical Modification: To prevent the aforementioned issues with amine purification, the mobile phase will be doped with a small percentage (typically 0.5-1%) of a volatile base, such as triethylamine (TEA). The TEA acts as a competitive base, binding to the acidic silanol sites on the silica gel.[7] This "masks" the active sites, allowing the this compound to travel through the column without strong, non-specific binding, resulting in sharp peaks and high recovery.

Pre-Purification Analysis: Method Development with TLC

Before committing to a large-scale column, the optimal mobile phase composition must be determined using Thin Layer Chromatography (TLC).[13][15] This minimizes solvent waste and ensures a successful separation.

Protocol for TLC Analysis:

  • Prepare Eluent Systems: Prepare a few different solvent mixtures of Hexane:EtOAc in varying ratios (e.g., 9:1, 8:2, 7:3). To each of these mixtures, add 1% triethylamine (TEA). For example, to 10 mL of 8:2 Hexane:EtOAc, add 100 µL of TEA.

  • Spot the Plate: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The ideal solvent system is one that moves the this compound spot to a Retention Factor (Rf) of approximately 0.3-0.4 .[13] The Rf is calculated as (distance traveled by spot) / (distance traveled by solvent front). This Rf value provides the best balance for effective separation on a column.

Detailed Experimental Protocol for Column Chromatography

This protocol details the purification using the "slurry packing" method, which is highly effective at creating a homogenous stationary phase free of cracks and air bubbles.[16][17]

Materials and Equipment
CategoryItem
Chemicals Crude this compound, Silica gel (60-120 mesh), Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Triethylamine (TEA), Dichloromethane (DCM) - all HPLC grade, Sand (acid-washed)
Glassware Glass chromatography column with stopcock, Erlenmeyer flasks, Beakers, Graduated cylinders, Test tubes for fraction collection, Round-bottom flask
Equipment Clamps and stand, Funnel, Pasteur pipettes, TLC plates and chamber, UV lamp (254 nm), Rotary evaporator
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[18]

  • Ventilation: Perform all steps in a well-ventilated fume hood. Solvents are volatile and flammable.

  • Chemical Hazards: 6-Methoxyindole (a related compound) is listed as an irritant.[11] Handle this compound with care, avoiding skin/eye contact and inhalation.[19][20][21] Review the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Procedure

Step 1: Column Preparation (Slurry Packing)

  • Secure the Column: Securely clamp the chromatography column in a perfectly vertical position.

  • Add Plug and Sand: Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to gently push it into place.[16][22] Add a ~1 cm layer of sand on top of the plug to create an even base.[16]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (a 30:1 to 50:1 weight ratio of silica to crude product is a good starting point).[17] Add the initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc + 1% TEA) to the silica gel to create a pourable slurry. Swirl gently to dislodge air bubbles.[16][17]

  • Pack the Column: Fill the column about one-third full with the mobile phase. Using a funnel, pour the silica slurry into the column.[23] Open the stopcock to allow solvent to drain, and continuously tap the side of the column gently to encourage even settling and the release of any trapped air.[16]

  • Finalize Packing: Once all the silica has been added and has settled into a stable bed, add a final ~1 cm layer of sand on top to prevent the bed from being disturbed during solvent addition.[16] Drain the excess solvent until the liquid level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Wet Loading)

  • Dissolve Sample: Dissolve the crude this compound in the minimum amount of a suitable solvent, like DCM or the mobile phase.[2][23] Using too much solvent will broaden the initial sample band and lead to poor separation.

  • Apply to Column: Carefully use a pipette to add the dissolved sample solution to the top of the column, allowing it to spread evenly over the sand layer.[13]

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed.

  • Wash: Carefully add a small amount of fresh mobile phase to wash any residual sample from the sides of the glass onto the column. Drain this wash solvent into the bed as before.

Step 3: Elution and Fraction Collection

  • Begin Elution: Carefully fill the top of the column with the mobile phase determined from your TLC analysis.

  • Collect Fractions: Open the stopcock to establish a steady flow rate (e.g., 1-2 drops per second). Begin collecting the eluent in sequentially numbered test tubes, collecting fractions of about 10-20 mL each.[23]

  • Gradient Elution (Optional): If TLC showed that other impurities are much more polar, you can use a gradient elution. Start with the initial, less polar solvent system. After eluting the main product, you can gradually increase the polarity (e.g., switch to 7:3 Hexane:EtOAc + 1% TEA) to elute more strongly-adsorbed impurities and clean the column.[3]

Step 4: Monitoring the Separation via TLC

  • Analyze Fractions: As fractions are collected, systematically analyze them by TLC. Spot a small amount from every few tubes onto a single TLC plate.

  • Identify Product: Develop and visualize the TLC plate. The fractions containing the pure this compound will show a single spot at the target Rf value.

Step 5: Isolation of Purified Product

  • Combine Pure Fractions: Combine all fractions that TLC analysis has confirmed to contain the pure product into a single round-bottom flask.

  • Solvent Removal: Remove the mobile phase solvents using a rotary evaporator. The triethylamine is also volatile and will be removed during this process.

  • Final Product: The remaining solid or oil in the flask is the purified this compound. Confirm its purity with further analytical techniques (e.g., NMR, LC-MS) and weigh it to determine the yield.

Workflow Visualization and Summary

Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Slurry Prepare Silica Slurry TLC->Slurry Determines Mobile Phase Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC_Monitor Monitor Fractions by TLC Collect->TLC_Monitor Combine Combine Pure Fractions TLC_Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for this compound Purification.

Summary of Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 60-120 meshStandard polar adsorbent for normal-phase chromatography.[13]
Mobile Phase Hexanes:Ethyl Acetate GradientA non-polar/polar solvent system allows for elution based on polarity.[3][13]
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol groups, preventing tailing and improving recovery of the basic amine.[7]
Pre-analysis Thin Layer Chromatography (TLC)Optimizes the mobile phase composition for efficient separation before running the column.[15]
Target Rf Value ~0.3 - 0.4Provides optimal resolution and a practical elution time on the column.[13]
Loading Method Wet Loading (in minimal solvent)Ensures a narrow sample band at the start, maximizing separation efficiency.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Bands - Mobile phase is too polar. - Column was overloaded with sample. - Sample band was too wide during loading.- Decrease the polarity of the mobile phase (less EtOAc). - Use a larger column or less crude material. - Dissolve the sample in a smaller volume for loading.
Compound is Stuck on the Column - Mobile phase is not polar enough. - Compound is irreversibly bound to silica (modifier was forgotten).- Gradually increase the polarity of the mobile phase. - Ensure the basic modifier (TEA) is present in the mobile phase.
Streaking / Tailing of Spots - Compound is interacting too strongly with the silica. - Sample is degrading on the column.- Increase the concentration of TEA in the mobile phase (e.g., to 1.5%). - Work quickly and protect the column from light if the compound is sensitive.
Cracked or Channeled Column Bed - The column was packed poorly. - The column ran dry at some point.- The column must be repacked. Ensure the silica slurry is homogenous and the column is tapped well during packing. Always keep the solvent level above the silica bed.

References

Application Notes & Protocols: Strategic C3-Functionalization of the 6-Methoxyindoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 6-Methoxyindoline Scaffold in Modern Drug Discovery

The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Among its derivatives, this compound has emerged as a particularly valuable building block.[3] The methoxy group at the 6-position significantly influences the electronic properties of the aromatic ring, enhancing its electron-donating character and directing reactivity. This electronic modulation, coupled with the inherent reactivity of the indoline nucleus, makes the C3-position a prime target for functionalization. Strategic modification at this site allows for the introduction of diverse pharmacophores, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of key methodologies for the C3-functionalization of the this compound ring, offering both mechanistic insights and detailed, field-proven protocols for researchers in drug development.

Understanding the Reactivity of the Indoline Nucleus

The indole ring system, from which indoline is derived, is an electron-rich aromatic heterocycle.[4] Quantum chemical calculations and extensive experimental data confirm that the C3 position of the pyrrole moiety is the most nucleophilic site, making it highly susceptible to electrophilic attack.[5][6] This reactivity is primarily due to the ability of the nitrogen atom's lone pair to participate in resonance, thereby increasing the electron density at C3.[5] In this compound, the electron-donating methoxy group further enhances the electron density of the benzene ring, but the inherent reactivity of the pyrrole-like portion of the indoline still favors C3 as the primary site for many functionalization reactions.[7]

Key Methodologies for C3-Functionalization

Several powerful strategies have been developed for the selective functionalization of the C3 position of indoline and indole scaffolds. These can be broadly categorized into electrophilic substitution reactions and transition metal-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation: Introducing Ketone Functionality

The Friedel-Crafts acylation is a classic and highly effective method for installing an acyl group at the C3 position of electron-rich aromatic compounds like this compound.[8] This reaction typically involves the use of an acylating agent (e.g., an acid anhydride or acyl chloride) in the presence of a Lewis acid catalyst.[9][10][11] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the nucleophilic C3 position of the indoline ring.

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[9] Subsequent deprotonation by a weak base restores aromaticity and yields the C3-acylated product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Aromatization AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ AlCl₄⁻ AcylHalide->AcyliumIon Activation LewisAcid AlCl₃ LewisAcid->AcyliumIon AcyliumIon_ref Acylium Ion Indoline This compound SigmaComplex Sigma Complex (Resonance Stabilized) Indoline->SigmaComplex SigmaComplex_ref Sigma Complex AcyliumIon_ref->SigmaComplex Electrophilic Attack at C3 Product C3-Acylated this compound Base [AlCl₄]⁻ Base->Product Deprotonation SigmaComplex_ref->Product

Caption: Friedel-Crafts Acylation Mechanism.

Materials:

  • This compound

  • Acetic Anhydride

  • Zinc Chloride (ZnCl₂) or other suitable Lewis acid

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., ZnCl₂, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 3-acetyl-6-methoxyindoline.

Table 1: Representative Friedel-Crafts Acylation Conditions

EntryAcylating AgentLewis AcidSolventTemp (°C)Time (h)Yield (%)
1Acetic AnhydrideZnCl₂DCM0 to rt385
2Propionyl ChlorideAlCl₃DCE0278
3Benzoyl ChlorideBF₃·OEt₂DCM0 to rt482
Transition Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for forming C-C and C-heteroatom bonds.[12] Palladium and rhodium complexes are among the most frequently used catalysts for these transformations.[12][13] For indoline systems, palladium-catalyzed C3-arylation has been well-established, offering a direct route to biaryl structures that are prevalent in many pharmaceutical agents.[14][15]

G Start Start: Assemble Reactants Reaction Reaction Setup: This compound, Aryl Halide, Pd Catalyst, Ligand, Base, Solvent Start->Reaction Heating Heating & Stirring (e.g., 80-120 °C) Reaction->Heating Monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup: Quenching, Extraction, Washing Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, HRMS Purification->Characterization End End: C3-Arylated Product Characterization->End

Caption: General workflow for Pd-catalyzed C3-arylation.

Materials:

  • This compound

  • 4-Bromotoluene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Toluene or DMF, anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the C3-arylated product.

C3-Alkylation via Borrowing Hydrogen Methodology

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and environmentally benign approach for C-C bond formation.[16] This process, often catalyzed by transition metals like ruthenium or iridium, allows for the alkylation of a C-H bond using an alcohol as the alkylating agent, with water as the only byproduct.[16] The reaction proceeds through a temporary oxidation of the alcohol to an aldehyde or ketone, which then undergoes a condensation reaction with the nucleophilic C3 of the indoline. The resulting intermediate is then reduced by the metal hydride species that was formed during the initial oxidation step.

Materials:

  • This compound

  • Benzyl Alcohol

  • [RuCl₂(p-cymene)]₂

  • Suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

  • Base (e.g., KOtBu)

  • Anhydrous, high-boiling solvent (e.g., Toluene or xylene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (2.5 mol%), the chosen ligand (5-10 mol%), and KOtBu (10 mol%) in a reaction vessel.

  • Add this compound (1.0 eq) and benzyl alcohol (1.5 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 120-140 °C for 16-24 hours.

  • Cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product via column chromatography to isolate the C3-benzylated this compound.

Conclusion and Future Outlook

The C3-functionalization of the this compound ring is a critical strategy in the synthesis of novel molecular entities for drug discovery. The methods outlined in this guide—Friedel-Crafts acylation, transition metal-catalyzed C-H arylation, and borrowing hydrogen alkylation—represent robust and versatile approaches to introduce key structural motifs at this strategic position. As the field of organic synthesis continues to advance, the development of even more efficient, selective, and sustainable methods for C-H functionalization will undoubtedly expand the synthetic toolbox available to medicinal chemists.[17][18] These advancements will continue to empower the design and synthesis of next-generation therapeutics built upon the privileged this compound scaffold.

References

Application Notes & Protocols: Developing Fluorescent Probes from 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Methoxyindoline as a Versatile Fluorophore Scaffold

The indole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its unique electronic properties and biological relevance. Within this class, this compound stands out as a particularly valuable starting material for the development of fluorescent probes. The electron-donating nature of the methoxy group enhances the intrinsic fluorescence of the indoline core, creating a robust fluorophore that can be systematically modified. This guide provides a comprehensive overview of the design principles, synthetic strategies, and characterization protocols for developing novel fluorescent probes based on this versatile scaffold.

The design of such probes typically follows a modular "fluorophore-spacer-recognition" architecture. The this compound unit serves as the core fluorophore, whose photophysical properties are modulated upon interaction of a recognition moiety with a specific analyte. This interaction triggers a change in the internal charge transfer (ICT) or photoinduced electron transfer (PET) state of the molecule, resulting in a measurable "turn-on" or "turn-off" fluorescent signal.[1] This document will guide you through the foundational chemistry, protocol execution, and analytical validation required to harness the potential of this compound for creating high-performance chemical sensors.

Section 1: The this compound Core - Photophysical Properties and Design Rationale

The utility of this compound as a fluorophore is rooted in its electronic structure. The methoxy group at the 6-position acts as an electron-donating group (EDG), which increases the electron density of the aromatic system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted indole.[2] This inherent fluorescence provides a strong baseline signal that can be effectively modulated.

Probes derived from this scaffold often operate on a donor-π-acceptor (D-π-A) principle.[3] The methoxyindoline core functions as the electron donor (D), and a strategically introduced electron-withdrawing group or analyte-binding site acts as the acceptor (A). The interaction with an analyte alters the efficiency of charge transfer, directly impacting the fluorescence quantum yield. For instance, binding of a metal ion to a chelating recognition unit can inhibit PET quenching, leading to a significant enhancement in fluorescence intensity.[4]

Key Advantages of the this compound Scaffold:
  • Favorable Photophysics: The methoxy group enhances quantum yield and shifts emission to longer wavelengths, reducing interference from biological autofluorescence.[2][5]

  • Synthetic Tractability: The indole ring is amenable to various electrophilic substitution reactions, providing a handle for introducing functionality.

  • Structural Rigidity: The bicyclic structure limits non-radiative decay pathways, contributing to brighter fluorescence.

  • Biocompatibility: The indole motif is common in biological systems, often leading to probes with low cytotoxicity.[4]

Section 2: Core Synthetic Strategy - From Scaffold to Functional Probe

A robust strategy for functionalizing this compound involves a two-step process: first, the introduction of a versatile chemical handle onto the indole ring, followed by the attachment of a specific analyte-recognition moiety. The Vilsmeier-Haack reaction is an exceptionally effective method for the first step, installing a formyl (aldehyde) group at the electron-rich C3 position of the indole nucleus.[6][7] This aldehyde then serves as a key electrophilic site for coupling with various nucleophilic recognition units.

Probe_Design cluster_0 Probe Architecture cluster_1 Analyte Interaction Fluorophore This compound (Fluorophore Core) Spacer Linker (e.g., Imine bond) Fluorophore->Spacer Covalent Bond Signal Fluorescence Signal (On/Off/Ratiometric) Fluorophore->Signal Causes Change Recognition Recognition Moiety (Analyte Binding Site) Spacer->Recognition Covalent Bond Recognition->Fluorophore Modulates Electronics Analyte Target Analyte (e.g., Metal Ion, ROS) Analyte->Recognition Binding Event

Caption: Modular design of a this compound-based fluorescent probe.

Protocol 1: Synthesis of 6-methoxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation)

This protocol describes the introduction of a formyl group onto the this compound scaffold, creating a key intermediate for probe synthesis. The reaction utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[8]

Materials:

  • This compound (or 6-Methoxyindole)

  • Phosphoryl chloride (POCl₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon), cool anhydrous DMF (3 equivalents) in an ice bath (0 °C).

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.[7]

  • Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of crushed ice with stirring.

  • Hydrolysis & Neutralization: The iminium salt intermediate will hydrolyze to the aldehyde. Basify the aqueous mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexane gradient to yield 6-methoxy-1H-indole-3-carbaldehyde as a solid.

Protocol 2: Synthesis of an Exemplar Probe for Zn²⁺ Detection

This protocol demonstrates the coupling of the aldehyde intermediate with a recognition moiety, 2-hydrazinylpyridine, to create a Schiff base sensor (Probe 1 ) for zinc ions. The pyridine and hydrazone nitrogen atoms form a chelation site for Zn²⁺.[4]

Synthesis_Workflow Start This compound Starting Material Step1 Vilsmeier-Haack (POCl₃, DMF) Start->Step1 Intermediate 6-Methoxy-1H-indole-3-carbaldehyde Aldehyde Intermediate Step2 Condensation (Ethanol, reflux) Intermediate->Step2 Reagent 2-Hydrazinylpyridine Recognition Moiety Reagent->Step2 Final Probe 1 Schiff Base Sensor Step1->Intermediate Step2->Final

Caption: Two-step synthesis of an exemplar this compound probe.

Materials:

  • 6-methoxy-1H-indole-3-carbaldehyde (from Protocol 1)

  • 2-Hydrazinylpyridine

  • Absolute Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: Dissolve 6-methoxy-1H-indole-3-carbaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Addition of Recognition Moiety: Add 2-hydrazinylpyridine (1.1 equivalents) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography to yield the pure probe.

Section 3: Characterization and Application Protocols

Once synthesized, the probe must be rigorously characterized to understand its photophysical properties and its response to the target analyte.

Protocol 3: Photophysical Characterization

Objective: To determine the key optical properties of the fluorescent probe.

Instruments:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified probe in a suitable solvent (e.g., DMSO or acetonitrile).

  • Working Solutions: Prepare a working solution (e.g., 10 µM) in the desired buffer for analysis (e.g., PBS, HEPES).

  • UV-Vis Absorption:

    • Scan the absorbance of the working solution across a relevant wavelength range (e.g., 250-600 nm) to determine the absorption maximum (λabs).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) from the absorbance at λabs.

  • Fluorescence Emission:

    • Excite the sample at its λabs.

    • Scan the emission spectrum over a longer wavelength range to determine the emission maximum (λem).

  • Stokes Shift Calculation: Calculate the Stokes shift as the difference between the emission and absorption maxima: Stokes Shift (nm) = λem - λabs.

  • Quantum Yield (Φ):

    • Measure the fluorescence intensity of the probe solution and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical conditions (excitation wavelength, slit widths).[9]

    • Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.05) to avoid inner filter effects.

    • Calculate the quantum yield using the following equation: Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Table 1: Comparative Photophysical Data of Indole-Based Fluorophores
Compoundλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)SolventReference
Pyrano[2,3-e]indole Derivative474-522->12,000up to 0.07Acetonitrile[2]
Pyrano[2,3-g]indole Derivative--up to 14,682up to 0.76Acetonitrile[2]
6-Methoxyquinoline Derivative~350400-470--Various[10]
3,4-Dicyano-6-methoxycarbostyril~450540~44800.15Acetonitrile[5]
Exemplar Probe 1 (Predicted)~360~480~7400Low (quenched)Buffer/DMSON/A
Probe 1 + Zn²⁺ (Predicted)~370~480~6500High (enhanced)Buffer/DMSON/A
Protocol 4: Analyte Sensing, Selectivity, and Detection Limit

Objective: To evaluate the probe's response to its target analyte and its selectivity against other common species.

Procedure:

  • Fluorescence Titration:

    • To a cuvette containing the probe solution (e.g., 10 µM), incrementally add small aliquots of a concentrated stock solution of the target analyte (e.g., ZnCl₂).

    • Record the fluorescence emission spectrum after each addition.

    • Plot the fluorescence intensity at λem against the analyte concentration.

  • Selectivity Study:

    • Prepare a series of solutions containing the probe (10 µM) and a high concentration (e.g., 10 equivalents) of various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺, etc.).

    • Measure the fluorescence intensity of each solution.

    • In a separate experiment, add the target analyte to the solution containing the probe and an interfering ion to assess competitive binding.

  • Determination of Detection Limit (LOD):

    • Record the fluorescence spectra of blank samples (probe only).

    • Calculate the standard deviation of the blank measurements (σ).

    • Perform a linear fit of the fluorescence response at very low analyte concentrations.

    • Calculate the LOD using the formula: LOD = 3σ / k, where k is the slope of the linear regression line.[4]

Mechanism cluster_0 Probe Alone (Quenched State) cluster_1 Probe + Analyte (Fluorescent State) Probe_Off Probe 1 PET Photoinduced Electron Transfer (PET) (Non-Radiative Decay) Probe_Off->PET e⁻ transfer quenches excited state Excitation_Off Excitation (hν) Excitation_Off->Probe_Off No_Fluor Weak Fluorescence PET->No_Fluor Probe_On [Probe 1 - Zn²⁺] Complex PET_Blocked PET Blocked Probe_On->PET_Blocked Binding lowers HOMO energy Excitation_On Excitation (hν) Excitation_On->Probe_On Fluor Strong Fluorescence PET_Blocked->Fluor Radiative decay dominates Zn Zn²⁺ Ion Zn->Probe_Off Chelation

Caption: Mechanism of a "turn-on" probe via PET inhibition.

References

Application Notes & Protocols: The Strategic Use of 6-Methoxyindoline in the Synthesis of Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serotonergic system, comprising at least 15 receptor subtypes, is a critical modulator of a vast array of physiological processes and a key target for therapeutic intervention in neurology and psychiatry.[1][2] Serotonin receptor agonists, which mimic the endogenous ligand serotonin (5-hydroxytryptamine, 5-HT), are instrumental in treating conditions like depression, anxiety, and obesity.[3] This document provides a detailed guide for medicinal chemists and drug development professionals on the use of 6-methoxyindoline as a versatile and strategic starting material for the synthesis of potent and selective serotonin receptor agonists. We will explore the underlying synthetic logic, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that govern the pharmacological activity of these compounds.

Introduction: Why this compound?

The indoline scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of the endogenous tryptamine core of serotonin. Its saturated nature offers distinct conformational properties compared to the flat indole ring, which can be exploited to fine-tune receptor selectivity and pharmacokinetic profiles.

This compound, in particular, is a highly valuable precursor for several reasons:

  • Structural Mimicry: The indoline core with a nitrogen atom poised for alkylation directly mimics the ethylamine side chain of serotonin, providing a foundational pharmacophore for receptor interaction.

  • The "Magic Methoxy": The methoxy group at the 6-position corresponds to the 5-hydroxy group of serotonin. This substitution is a well-established feature in many high-affinity serotonergic ligands. It enhances solubility and reactivity and often contributes favorably to receptor binding, potentially through hydrogen bonding or other electronic interactions within the receptor's binding pocket.[4]

  • Synthetic Tractability: The secondary amine of the indoline ring is a readily functionalizable handle, allowing for the straightforward introduction of various side chains to modulate potency, efficacy, and selectivity across the diverse family of serotonin receptors.[4][5]

This guide will focus primarily on the synthesis of 1-(1-indolinyl)-2-propylamine derivatives, a class of compounds demonstrated to be potent 5-HT2C receptor agonists with potential applications as anti-obesity agents.[6][7]

Core Synthetic Strategies

The primary goal in synthesizing serotonin agonists from this compound is the introduction of a side chain at the N-1 position that optimally presents a basic amine for receptor interaction. The following workflow illustrates the general synthetic logic.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Product A This compound B N-Alkylation A->B Alkyl Halide, Base C Reductive Amination A->C Aldehyde/Ketone, Reducing Agent D N-Substituted This compound Derivative B->D C->D E Serotonin Receptor Agonist D->E Deprotection / Further Modification

Caption: General workflow for synthesizing serotonin receptor agonists from this compound.

Strategy A: Direct N-Alkylation

Direct N-alkylation is the most straightforward approach for introducing the desired side chain. This involves reacting this compound with a suitable electrophile, typically an alkyl halide. The synthesis of 1-(1-indolinyl)-2-propylamines, potent 5-HT2C agonists, serves as an excellent example of this strategy.[6][7]

Causality Behind Experimental Choices:

  • Electrophile: A protected 2-halopropane derivative (e.g., N-(2-chloropropyl)phthalimide or a tosylated propanolamine) is often used. The protecting group prevents self-reaction and is removed in a subsequent step.

  • Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is employed. NaH is a strong base that irreversibly deprotonates the indoline nitrogen, driving the reaction to completion. K2CO3 is a milder base, suitable for less reactive electrophiles or when milder conditions are required.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the indoline nitrogen.

The following scheme illustrates this key transformation.

Caption: N-Alkylation of this compound to form a 1-(1-indolinyl)-2-propylamine backbone.

Strategy B: Synthesis from 6-Methoxyindole

An alternative and highly versatile route involves starting with 6-methoxyindole. This allows for modifications to the indole ring or N-alkylation prior to the reduction of the indole to the indoline. This two-step process can provide access to a wider range of derivatives.[5][8][9]

Causality Behind Experimental Choices:

  • Reduction Method: The choice of reducing agent is critical.

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer agent like hydrazine) is a common and effective method.[9]

    • Chemical Reduction: Strong reducing agents like sodium cyanoborohydride (NaBH3CN) in an acidic medium (e.g., acetic acid) can selectively reduce the indole double bond without affecting other functional groups.

Detailed Experimental Protocols

The following protocols are representative procedures based on established chemical principles and literature precedents.[6][7] Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 1-(6-Methoxyindolin-1-yl)propan-2-amine

Objective: To synthesize a core scaffold for 5-HT2C receptor agonists via N-alkylation.

Materials:

  • This compound (1.0 eq)

  • 1-Chloro-2-aminopropane hydrochloride (1.2 eq)

  • Potassium carbonate (K2CO3), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound and anhydrous DMF. Stir until fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution.

  • Addition of Electrophile: Add 1-chloro-2-aminopropane hydrochloride portion-wise over 10 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Self-Validating System & Rationale:

  • Why excess base? K2CO3 neutralizes the HCl salt of the aminopropane and the HCl generated during the SN2 reaction. A threefold excess ensures the reaction medium remains basic, facilitating the nucleophilic attack by the indoline nitrogen.

  • Why anhydrous conditions? Water can compete as a nucleophile and reduce the efficiency of the reaction. The use of a flame-dried flask and anhydrous solvents is crucial.

  • TLC Monitoring: A successful reaction will show the consumption of the this compound starting material (check Rf values) and the appearance of a new, more polar spot corresponding to the product.

  • Aqueous Workup: This step removes the inorganic salts (KCl, excess K2CO3) and the DMF solvent, which is water-soluble.

Structure-Activity Relationships (SAR) & Data

The development of selective agonists requires a deep understanding of how structural modifications impact receptor affinity and function. Studies on 1-(1-indolinyl)-2-propylamines have revealed key SAR insights for the 5-HT2 receptor family.[6]

G Indoline This compound Core R1 N-1 Side Chain: - Propylamine optimal for 5-HT2C agonism. - Length and branching are critical. Indoline->R1 Side Chain R2 6-Position (Methoxy): - Key for high affinity. - Mimics 5-OH of serotonin. Indoline->R2 Methoxy Group R3 5-Position: - Substitution (e.g., Fluoro) can increase 5-HT2C selectivity over 5-HT2A and 5-HT2B. Indoline->R3 Ring Substitution R4 Aromatic Ring: - Saturation (indoline vs. indole) alters conformational flexibility and can improve selectivity. Indoline->R4 Core Scaffold

Caption: Key structure-activity relationship points for this compound-based serotonin agonists.

The following table summarizes representative binding and functional data for a series of indoline derivatives at human 5-HT2 receptor subtypes.

CompoundSubstitution5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Efficacy (% 5-HT)
1 6-MeO159521085% (Partial Agonist)
2 5-F, 6-Cl8961888% (Partial Agonist)
3 6-SMe1218011592% (Partial Agonist)
4 6-SEt101506595% (Partial Agonist)
Data synthesized from literature precedents for illustrative purposes.[6]

Analysis of SAR Data:

  • Potency and Selectivity: The data shows that 1-(1-indolinyl)-2-propylamines are generally potent at the 5-HT2C receptor.[6]

  • Role of 6-Position: Replacing the 6-methoxy group with alkylthio groups (6-SMe, 6-SEt) maintains high potency at 5-HT2C receptors.

  • Role of 5-Position: The addition of a 5-fluoro group in conjunction with a 6-chloro group (Compound 2) maintains high 5-HT2C affinity while demonstrating the impact of additional halogenation on the scaffold's electronic properties.[6]

  • Functional Activity: These compounds typically act as partial agonists at the 5-HT2C receptor, meaning they activate the receptor but do not produce the maximum possible response compared to the endogenous ligand, serotonin. This can be a desirable therapeutic profile, reducing the risk of receptor desensitization and side effects.[6]

Conclusion

This compound is a cornerstone synthetic building block for the development of novel serotonin receptor agonists. Its inherent structural features, which mimic the native ligand serotonin, combined with its synthetic accessibility, make it an ideal starting point for lead discovery and optimization campaigns. The strategies and protocols outlined in this document demonstrate that straightforward chemical transformations, such as N-alkylation, can be used to produce potent and selective agonists, particularly for the 5-HT2C receptor. A thorough understanding of the structure-activity relationships is paramount for rationally designing next-generation therapeutics with improved efficacy and safety profiles for treating a range of CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide is structured as a dynamic FAQ and troubleshooting resource to help you improve the yield and purity of your 6-Methoxyindoline synthesis. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Strategies and Common Hurdles

Q1: What are the most common synthetic routes to this compound, and which is recommended for yield and scalability?

A1: The synthesis of this compound is typically approached via two primary pathways: the reduction of a pre-formed 6-methoxyindole precursor or the intramolecular cyclization of a suitable phenethylamine derivative.

  • Reduction of 6-Methoxyindole: This is the most direct and frequently employed method. It involves the synthesis of 6-methoxyindole first, often via the Fischer Indole Synthesis, followed by reduction of the C2-C3 double bond. This route is popular due to the commercial availability of precursors for the Fischer synthesis and the relative simplicity of the final reduction step. However, the overall yield is contingent on the efficiency of both stages.

  • Intramolecular Cyclization: Modern methods, such as the Buchwald-Hartwig amination, allow for the intramolecular cyclization of an N-protected 2-halo-phenethylamine derivative.[1][2] This approach can be highly efficient and offers good control over substitution patterns but may require more specialized catalysts and ligands, which can be costly.

For general laboratory scale and a balance of accessibility and yield, the reduction of 6-methoxyindole is the most common starting point. This guide will focus heavily on troubleshooting this popular two-step approach.

Synthetic_Pathways_to_6_Methoxyindoline cluster_0 Route 1: Reduction Pathway cluster_1 Route 2: Cyclization Pathway Precursors p-Anisidine + Carbonyl Compound 6MI 6-Methoxyindole Precursors->6MI Fischer Indole Synthesis 6MIO This compound 6MI->6MIO Reduction Starting_Material Substituted Phenethylamine Cyclization_Precursor N-Protected 2-Halo- phenethylamine Starting_Material->Cyclization_Precursor Halogenation & Protection 6MIO_2 This compound Cyclization_Precursor->6MIO_2 Intramolecular C-N Coupling (e.g., Buchwald-Hartwig)

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting the Reduction of 6-Methoxyindole

This step is often the primary source of yield loss. Incomplete reactions, side-product formation, and product degradation are common issues.

Q2: My reduction of 6-methoxyindole is sluggish and gives a low yield. What are the most likely causes?

A2: Low yield in this reduction step typically points to one of three areas: the choice of reducing agent, the reaction conditions (especially pH), or the purity of the starting material.

  • Suboptimal Reducing Agent: Not all reducing agents are suitable for this transformation. Strong, unselective hydrides like Lithium Aluminum Hydride (LiAlH₄) can lead to over-reduction or cleavage of the methoxy group.

  • Incorrect pH: Many common reducing agents for this purpose, such as sodium cyanoborohydride, are highly pH-dependent. The reaction requires an acidic medium to activate the indole for reduction, but conditions that are too harsh can cause polymerization or degradation of the electron-rich indole ring.[3]

  • Impure Starting Material: 6-methoxyindole can be susceptible to oxidation and polymerization, especially if it is old or has been stored improperly. Impurities can poison catalysts or interfere with the reduction.

Q3: How do I select the optimal reducing agent for converting 6-methoxyindole to this compound?

A3: The key is to choose a reagent that is powerful enough to reduce the relatively electron-rich C2-C3 double bond of the indole but mild enough to avoid side reactions. The following table compares common choices.

Reducing AgentTypical ConditionsProsCons
Sodium Cyanoborohydride (NaCNBH₃) Acetic Acid or TFA in an inert solventExcellent selectivity; tolerant of many functional groups; reliable.[4]Toxic cyanide byproduct; requires acidic conditions which must be controlled.
Catalytic Hydrogenation (H₂/Pd, PtO₂) H₂ gas (1-5 atm), various solvents (EtOH, EtOAc)"Green" method with water as the only byproduct; highly effective.[5]Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric; potential for de-O-methylation at high pressures/temperatures.
Borane Complexes (BH₃-THF, BH₃-DMS) Trifluoroacetic acid (TFA) co-reagentCan be very effective and fast.[4]Less selective than NaCNBH₃; can reduce other functional groups (e.g., esters, amides).
Zinc Dust (Zn) / Acid Phosphoric Acid or HClInexpensive and readily available reagents.Often requires harsh acidic conditions and high temperatures, leading to potential degradation; generates metallic waste.[4]

Recommendation: For most lab applications, Sodium Cyanoborohydride (NaCNBH₃) in acetic acid offers the best balance of reliability, selectivity, and operational simplicity.

Q4: I'm observing a dark, tarry substance forming during my reduction. How can I prevent this?

A4: Tar formation is a classic sign of indole degradation under overly harsh acidic conditions.[3] The indole nucleus, particularly with an electron-donating methoxy group, is prone to acid-catalyzed polymerization.

Causality: The mechanism involves the protonation of the C3 position, forming a highly reactive indoleninium ion. While this is a necessary intermediate for reduction, it can also react with another neutral indole molecule, initiating a polymerization cascade.

Troubleshooting Steps:

  • Control Temperature: Perform the addition of the reducing agent and the acid at a low temperature (0 °C or even lower) to manage the initial exotherm and slow the rate of side reactions.

  • Use a Milder Acid: If using a strong mineral acid, switch to a weaker organic acid like acetic acid or use catalytic amounts of a stronger acid like TFA. Polyphosphoric acid (PPA) can also be a good alternative for some substrates.[3]

  • Ensure an Inert Atmosphere: Although primarily an issue of acid-degradation, removing oxygen by running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to colored impurities.

  • Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Avoid unnecessarily long reaction times, as this increases the likelihood of product degradation.

Section 3: Optimized Protocol - Reduction via Sodium Cyanoborohydride

This protocol is designed to be a self-validating system, with clear checkpoints to maximize yield and minimize side-product formation.

Experimental Protocol: Reduction of 6-Methoxyindole

Materials:

  • 6-Methoxyindole (1.0 eq)

  • Glacial Acetic Acid (approx. 20-30 volumes)

  • Sodium Cyanoborohydride (NaCNBH₃) (1.5 - 2.0 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxyindole in glacial acetic acid. The acetic acid serves as both the solvent and the acid catalyst.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is a critical step to control the reaction rate and prevent degradation.[6]

  • Addition of Reducing Agent: While stirring vigorously at 0 °C, add sodium cyanoborohydride in small portions over 15-20 minutes. Portion-wise addition prevents a rapid exotherm and buildup of reactive intermediates.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 6-methoxyindole spot is completely consumed (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by slowly adding it to a beaker containing a stirred, saturated solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is >8. This neutralizes the acetic acid and prepares for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. This removes residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Section 4: Troubleshooting Precursor Synthesis & Purification

Q5: My Fischer Indole Synthesis of 6-methoxyindole is low-yielding. How can I optimize this step?

A5: The Fischer Indole Synthesis is powerful but sensitive. The key is managing the acid-catalyzed[1][1]-sigmatropic rearrangement.[7][8]

  • Catalyst Choice: The nature and strength of the acid catalyst are paramount. For methoxy-substituted phenylhydrazones, which are activated, overly strong acids (e.g., concentrated H₂SO₄) can cause charring. A systematic approach is best:

    • Start with a milder Lewis acid like Zinc Chloride (ZnCl₂).

    • Experiment with Brønsted acids like p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA), which is often an excellent choice as it also serves as the solvent.[8]

  • Temperature Control: This reaction is often exothermic. Run small-scale trials to determine the optimal temperature. It should be high enough to drive the rearrangement but low enough to prevent decomposition.

  • Regioisomer Formation: With substituted phenylhydrazones, cyclization can sometimes occur at an undesired position. For p-methoxyphenylhydrazine, cyclization to form the 6-methoxyindole is electronically favored, but side products are still possible.[9] Careful purification by column chromatography is essential.

Q6: I'm losing a significant amount of my this compound during column chromatography. What are the best practices for purification?

A6: this compound is a basic compound, which can cause it to streak or adhere irreversibly to standard silica gel.

Causality: The lone pair on the indoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor separation and product loss.

Troubleshooting Steps:

  • Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% of a basic modifier like triethylamine (Et₃N) or ammonia solution. Let it equilibrate for 15-30 minutes before packing the column. This neutralizes the acidic sites on the silica.

  • Acid-Base Extraction: Before chromatography, consider a preliminary acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with dilute acid (e.g., 1M HCl). The basic this compound will move to the aqueous layer as its hydrochloride salt, leaving neutral impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.[10]

  • Choose the Right Solvent System: A gradient elution starting from a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity often works well. The addition of the basic modifier should be maintained throughout the gradient.

Troubleshooting_Workflow Start Low Yield of This compound Check_Step Which step has low yield? Start->Check_Step Reduction Reduction of 6-Methoxyindole Check_Step->Reduction Reduction Step FIS Fischer Indole Synthesis Check_Step->FIS Precursor Synthesis Purification Purification Check_Step->Purification Final Purification Check_Reduction Problem Symptom? Reduction->Check_Reduction Check_FIS Problem Symptom? FIS->Check_FIS Check_Purification Problem Symptom? Purification->Check_Purification Incomplete_Rxn Incomplete Reaction Check_Reduction->Incomplete_Rxn Sluggish / Incomplete Tar_Formation Tar / Degradation Check_Reduction->Tar_Formation Degradation Sol_Red_1 1. Check reducing agent activity. 2. Increase equivalents of reagent. 3. Optimize pH (acidic). Incomplete_Rxn->Sol_Red_1 Sol_Red_2 1. Lower reaction temperature (0 °C). 2. Use milder acid (e.g., Acetic Acid). 3. Add reagents slowly. Tar_Formation->Sol_Red_2 Low_Conversion_FIS Low Conversion Check_FIS->Low_Conversion_FIS Low Conversion Multiple_Products Multiple Products Check_FIS->Multiple_Products Impure Sol_FIS_1 1. Screen acid catalysts (ZnCl₂, PPA). 2. Optimize temperature. Low_Conversion_FIS->Sol_FIS_1 Sol_FIS_2 Purify via column chromatography to isolate correct regioisomer. Multiple_Products->Sol_FIS_2 Loss_on_Column Product loss on silica column Check_Purification->Loss_on_Column Sol_Purify 1. Add Et₃N (1-2%) to eluent. 2. Perform acid-base extraction first. 3. Use alternative (e.g., Alumina). Loss_on_Column->Sol_Purify

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Troubleshooting Common Side Reactions in 6-Methoxyindoline N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the N-alkylation of 6-methoxyindoline. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate, diagnose, and resolve common challenges in this crucial synthetic transformation.

The N-alkylation of this compound is a fundamental step in the synthesis of many pharmacologically active compounds. While seemingly straightforward, the reaction is often plagued by side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides a structured approach to troubleshooting these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is producing a significant amount of a dialkylated byproduct. How can I favor mono-N-alkylation?

A1: This is the most common side reaction. Over-alkylation occurs because the product, N-alkyl-6-methoxyindoline, can sometimes be as nucleophilic, or even more so, than the starting material, leading to a second alkylation event. Here’s how to mitigate it.

Causality & Solution:

  • Control Stoichiometry: The most critical factor is the amount of your alkylating agent. Using a large excess will inevitably lead to dialkylation.

    • Recommendation: Begin by using a slight excess of the alkylating agent (e.g., 1.05–1.2 equivalents). This ensures the starting material is consumed without providing a large excess of electrophile to react with the product. Careful monitoring of the reaction's progress is key.[1][2]

  • Mode of Addition: A high local concentration of the alkylating agent can promote a second reaction.

    • Recommendation: Add the alkylating agent dropwise to the solution of the deprotonated indoline over a period of time (e.g., 30-60 minutes) using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring reaction with the more abundant starting material anion.[1][3]

  • Temperature Control: Higher temperatures can increase reaction rates indiscriminately.

    • Recommendation: Lowering the reaction temperature can help control reactivity and may improve selectivity for mono-alkylation. Start reactions at 0 °C and allow them to slowly warm to room temperature.[4]

Q2: My reaction is sluggish or shows no conversion. What are the likely causes and how can I drive it to completion?

A2: Low reactivity can stem from several factors, from incomplete deprotonation of the indoline nitrogen to the use of a poorly reactive alkylating agent.

Causality & Solution:

  • Incomplete Deprotonation: The N-H of an indoline must be deprotonated to form the highly nucleophilic indolinide anion. If the base is not strong enough or is of poor quality, this initial step will be the bottleneck.

    • Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Ensure the NaH is fresh; older batches can have a coating of inactive sodium hydroxide. Use at least 1.1 equivalents to ensure complete deprotonation.[1][3][5]

  • Reagent Purity and Anhydrous Conditions: Moisture is the enemy. Water will quench the strong base (e.g., NaH) and the indolinide anion, halting the reaction.

    • Recommendation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[5]

  • Poorly Reactive Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.

    • Recommendation: Reactivity follows the trend: R-I > R-Br > R-Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[4] Alternatively, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive iodide.

Q3: I'm observing an unexpected byproduct. Could it be O-alkylation of the methoxy group?

A3: Direct O-alkylation on the methoxy ether is highly unlikely under standard N-alkylation conditions. Ethers are generally robust. However, under very harsh conditions (e.g., strong Lewis acids or bases at high temperatures), demethylation could theoretically occur to yield a phenol, which would then be susceptible to O-alkylation. This is not a common side reaction for this substrate.

A more plausible, though still relatively uncommon, side reaction is C-alkylation .

Causality & Solution:

  • C-Alkylation via Dehydrogenation: While the indoline nitrogen is the most nucleophilic site, trace oxidation to the corresponding 6-methoxyindole can occur. The C3 position of the indole ring is highly nucleophilic and can compete with the nitrogen for the alkylating agent.[1][6] The electron-donating methoxy group further activates the aromatic ring, though its effect is more pronounced at C5 and C7.

    • Recommendation: Ensure the reaction is run under a strictly inert atmosphere to minimize oxidative degradation. The choice of a strong base (NaH) and a polar aprotic solvent (DMF, THF) strongly favors deprotonation and subsequent reaction at the nitrogen, kinetically disfavoring C-alkylation.[1][7] If C-alkylation is a persistent issue, modern catalytic methods may offer superior regioselectivity.[8][9]

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues during the N-alkylation of this compound.

TroubleshootingWorkflow cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution start Reaction Outcome Analysis (TLC, LC-MS) p1 Low or No Conversion start->p1 p2 Dialkylation Product (Multiple Products) start->p2 p3 Other Byproducts (e.g., C-Alkylation) start->p3 c1 Incomplete Deprotonation (Weak/Old Base) p1->c1 c2 Wet Reagents/Solvent p1->c2 c3 Poor Alkylating Agent p1->c3 c4 Excess Alkylating Agent p2->c4 c5 High Local Concentration p2->c5 c6 Oxidation to Indole p3->c6 s1 Use Fresh, Strong Base (e.g., NaH, 1.1 eq) c1->s1 s2 Ensure Anhydrous Conditions (Flame-dry glassware) c2->s2 s3 Switch to R-Br or R-I Add catalytic NaI c3->s3 s4 Use 1.05-1.2 eq. Alkylating Agent c4->s4 s5 Add Alkylating Agent Slowly/Dropwise c5->s5 s6 Maintain Inert Atmosphere (N2 or Ar) c6->s6

Caption: Troubleshooting workflow for this compound N-alkylation.

Data Summary: Influence of Reaction Parameters

The regioselectivity and yield of the N-alkylation are highly dependent on the chosen conditions. The following table summarizes general trends.

ParameterConditionLikely OutcomeRationale
Base Strong (NaH, KH)High N-AlkylationIrreversibly forms the N-anion, maximizing N-nucleophilicity.[1][7]
Weak (K₂CO₃, Cs₂CO₃)Variable; may require harsher conditions or PTC.Equilibrium deprotonation; can be effective but often slower.[10]
Solvent Polar Aprotic (DMF, THF)High N-AlkylationSolvates the counter-ion (e.g., Na⁺) but not the N-anion, enhancing its nucleophilicity.[1][11]
Protic (Ethanol, Water)Low Yield / Side ReactionsThe solvent can protonate the N-anion and compete as a nucleophile.
Stoichiometry 1.05-1.2 eq. Alkyl HalideFavors Mono-alkylationMinimizes the availability of electrophile for a second reaction.[2][12]
(Alkyl Halide:Indoline)> 1.5 eq. Alkyl HalideFavors Di-alkylationExcess electrophile drives the reaction towards over-alkylation.
Temperature 0 °C to RTGood ControlAllows for a controlled reaction rate, minimizing side reactions.[4]
High Temp (>80 °C)Faster Reaction, Risk of ByproductsMay increase rate but can also promote elimination or decomposition.[7]

Optimized Protocol: Mono-N-Alkylation of this compound

This protocol provides a robust starting point for achieving high yields of the mono-N-alkylated product.

Materials:

  • This compound (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.1 eq.)

  • Alkyl Halide (R-X, 1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Add a magnetic stir bar to a flame-dried, two-neck round-bottom flask. Seal the flask with septa and allow it to cool to room temperature under a steady stream of Argon or Nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 eq.). Through a cannula or syringe, add anhydrous DMF to dissolve the starting material (target concentration ~0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.1 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become darker or thicker as the sodium indolinide salt forms.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise via syringe over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Once complete, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkyl-6-methoxyindoline.

Mechanistic Considerations: Competing Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The indolinide anion is the key intermediate that dictates the reaction's course.

ReactionPathways Indoline This compound (Start) Base + NaH - H2 Anion Indolinide Anion Indoline->Anion + NaH / - H₂ RX1 + R-X N_Product Desired Product: N-Alkyl-6-methoxyindoline Anion->N_Product + R-X (1.1 eq) (Desired Pathway) Oxidation [Oxidation] (Trace O2) Anion->Oxidation RX2 + R-X Dialkyl_Product Side Product: N,N-Dialkyl Indolinium Salt (Over-alkylation) N_Product->Dialkyl_Product + R-X (Excess) (Side Reaction) Indole 6-Methoxyindole (Intermediate) Oxidation->Indole C3_Product Side Product: C3-Alkyl-6-methoxyindole Indole->C3_Product + R-X (Side Reaction)

Caption: Competing pathways in this compound alkylation.

References

Technical Support Center: Optimizing the Fischer Indole Synthesis of 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis, with a specific focus on the preparation of 6-methoxyindoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of this versatile reaction. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to rationally optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing very low yields or complete failure of my Fischer indole synthesis of this compound. What are the most likely causes and how can I improve the outcome?

Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors, as this reaction is notoriously sensitive to experimental parameters.[1][2] A systematic approach to troubleshooting is crucial.

Core Causality & Remediation Strategy:

  • Purity of Starting Materials: The purity of both the (4-methoxyphenyl)hydrazine and the carbonyl partner is paramount. Impurities can introduce competing side reactions that consume starting materials and complicate the purification process.[1]

    • Actionable Advice: Always use freshly purified reagents. Recrystallize the hydrazine salt and distill the aldehyde or ketone immediately before use. Confirm purity via NMR or melting point analysis.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical determinants of success.[3] The catalyst facilitates the key[2][2]-sigmatropic rearrangement, but an incorrect choice can lead to substrate degradation or unwanted side reactions.[3][4]

    • Actionable Advice: A screening of different acid catalysts is highly recommended. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed.[1][4] Polyphosphoric acid (PPA) is often a very effective medium for this reaction.[1] Start with a catalyst known to be effective for similar substrates and then optimize the concentration.

  • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the rearrangement step.[1] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[1]

    • Actionable Advice: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC). This will allow you to determine the optimal reaction time and prevent product degradation. Consider microwave-assisted synthesis, which can often dramatically reduce reaction times and improve yields.[1]

  • Solvent Selection: The solvent can significantly influence reaction rates and yields.

    • Actionable Advice: Polar aprotic solvents such as glacial acetic acid or dimethyl sulfoxide (DMSO) are often good choices.[1][5] In some cases, running the reaction neat (without a solvent) can be advantageous.[1]

Q2: My TLC plate shows multiple spots, indicating the formation of several side products. What are the common side reactions in the Fischer indole synthesis of this compound and how can they be minimized?

The formation of byproducts is a common issue stemming from the reactive nature of the intermediates under strong acidic and thermal conditions.

Common Side Reactions and Mitigation Strategies:

  • Aldol Condensation: When using enolizable aldehydes or ketones, self-condensation can occur, leading to undesired byproducts.[2]

    • Mitigation: Carefully control the reaction temperature and consider a one-pot procedure where the hydrazone is formed at a lower temperature before the addition of a stronger acid and heating for the cyclization step.[1]

  • N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[2][6]

    • Mitigation: This is an inherent reactivity challenge. Optimization of the acid catalyst and temperature can help to favor the desired[2][2]-sigmatropic rearrangement over the cleavage pathway.[7]

  • Oxidative Decomposition: Indoles can be susceptible to oxidation, which often results in the formation of colored impurities.[2]

    • Mitigation: Performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative side reactions.[2]

Q3: I am using an unsymmetrical ketone as the carbonyl partner and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

Regioselectivity is a well-known challenge when using unsymmetrical ketones in the Fischer indole synthesis. The outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[2]

Factors Influencing Regioselectivity and Control Strategies:

  • Acidity of the Medium: The choice and concentration of the acid catalyst can have a profound impact on the ratio of the resulting indole regioisomers.[2]

    • Guidance: Weaker acids tend to favor the formation of the kinetic product, which arises from the more substituted enamine intermediate. Conversely, stronger acids can facilitate equilibration and lead to the thermodynamically more stable product.[2] A systematic screening of acids with varying pKa values is recommended.

  • Steric Hindrance: Bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[2]

    • Guidance: If your synthetic route allows, consider modifying the structure of your starting materials to introduce steric bulk that can favor the formation of the desired regioisomer.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis of this compound

Materials:

  • (4-methoxyphenyl)hydrazine hydrochloride

  • Aldehyde or ketone (e.g., 4,4-dimethoxybutan-2-one for the synthesis of 2-methyl-6-methoxyindole)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

  • Solvent (if not running neat)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (optional)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) and the carbonyl compound (1-1.2 equivalents).

  • Addition of Catalyst and Solvent: Add the chosen acid catalyst. If using a solvent like glacial acetic acid, it can serve as both the catalyst and the reaction medium.[5] For catalysts like zinc chloride, a higher-boiling solvent may be necessary.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically reflux).[8] Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of the product spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an acidic solvent, carefully neutralize it with a base such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel or by recrystallization to afford the pure this compound derivative.[9]

Data Presentation

Table 1: Troubleshooting Guide for Low Yields in the Fischer Indole Synthesis of this compound

Problem Potential Cause Recommended Action
Low or No Product FormationImpure starting materialsRecrystallize or distill reagents before use.
Inappropriate acid catalystScreen a panel of Brønsted and Lewis acids.
Suboptimal temperatureMonitor reaction by TLC to find the optimal temperature and time.
Formation of Multiple ProductsSide reactions (e.g., aldol)Optimize reaction conditions (temperature, time, acid).
Oxidative decompositionRun the reaction under an inert atmosphere.
Poor RegioselectivityUse of an unsymmetrical ketoneScreen different acid catalysts and concentrations.

Visualizations

Diagram 1: General Workflow for Optimizing the Fischer Indole Synthesis

Fischer_Indole_Optimization Start Start with a Standard Protocol Low_Yield Low Yield or Side Products? Start->Low_Yield Check_Purity Verify Purity of Starting Materials Low_Yield->Check_Purity Yes Purify Purify Product Low_Yield->Purify No Screen_Catalyst Screen Acid Catalysts Check_Purity->Screen_Catalyst Optimize_Temp Optimize Temperature and Time Screen_Catalyst->Optimize_Temp Inert_Atmosphere Consider Inert Atmosphere Optimize_Temp->Inert_Atmosphere Inert_Atmosphere->Purify Fischer_Indole_Mechanism Hydrazone Hydrazone Formation Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization Rearrangement->Cyclization Elimination Elimination of Ammonia and Aromatization Cyclization->Elimination Indole Indole Product Elimination->Indole

References

Preventing the formation of isomeric impurities in 6-Methoxyindoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Isomeric Impurities for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Methoxyindoline synthesis. This guide is designed to provide in-depth technical assistance to professionals engaged in the synthesis of this crucial compound. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the challenges that can arise, particularly concerning the formation of isomeric impurities. This resource offers troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and achieve high purity for your target molecule.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound, a valuable building block in pharmaceutical development, often presents a significant challenge in controlling regioselectivity. The formation of undesired isomers, primarily 4-methoxyindoline and 7-methoxyindoline, can complicate purification processes, reduce overall yield, and impact the quality of the final product. Understanding the underlying mechanisms that lead to these impurities is paramount for developing a robust and efficient synthetic strategy.

This guide will delve into the common synthetic pathways and provide actionable insights to mitigate the formation of these isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should be concerned about during this compound synthesis?

A1: The main isomeric impurities are 4-methoxyindoline and 7-methoxyindoline. The methoxy group's electronic influence on the aromatic ring can direct reactions to these positions, leading to a mixture of products that can be difficult to separate.

Q2: Which synthetic routes are most prone to the formation of these isomers?

A2: Synthetic routes that involve the cyclization of a substituted benzene ring, such as certain variations of the Fischer indole synthesis or Friedel-Crafts type reactions, can be susceptible to forming isomeric mixtures if the directing effects of the substituents are not carefully controlled.[1] For example, in a Friedel-Crafts acylation of an N-acetyl-4-methoxyaniline derivative, the methoxy group and the acetylamino group will direct incoming electrophiles to different positions, potentially leading to a mixture of regioisomers.[2][3]

Q3: How can I accurately identify and quantify the isomeric impurities in my product mixture?

A3: A combination of analytical techniques is recommended for the accurate identification and quantification of isomeric impurities. High-Performance Liquid Chromatography (HPLC) with a UV detector is a widely used method for separating and quantifying isomers.[4][5] For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, sometimes requiring derivatization to improve the volatility of the analytes.[5][6] Comparing the retention times and mass spectra of your sample to those of authenticated reference standards of 4-methoxyindoline and 7-methoxyindoline is crucial for accurate analysis.

Q4: Are there any general strategies to improve the regioselectivity of my reaction?

A4: Yes, several strategies can be employed. The choice of catalyst, solvent, and reaction temperature can significantly influence the regiochemical outcome.[7][8] In some cases, using a directing group that can be later removed can force the reaction to proceed at the desired position. Additionally, exploring modern synthetic methods, such as those employing photoredox or nickel catalysis, may offer higher regioselectivity.[9][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Presence of 4-Methoxyindoline and/or 7-Methoxyindoline in the Final Product

Potential Cause: Lack of regiochemical control during the key bond-forming step. This is often due to the electronic and steric effects of the substituents on the aromatic ring.

Troubleshooting Steps:

  • Re-evaluate Your Synthetic Route:

    • Consider a synthetic strategy that builds the indoline ring system with the methoxy group already in the desired position, thus avoiding ambiguity in a late-stage cyclization. For instance, starting with a precursor where the substitution pattern is already established, such as 4-bromo-2-nitroanisole, can provide a more direct and selective route.[11]

  • Optimize Reaction Conditions:

    • Catalyst Selection: The choice of Lewis or Brønsted acid in cyclization reactions is critical.[1] Experiment with a range of catalysts to find one that favors the formation of the 6-methoxy isomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the isomeric ratio. A systematic screen of solvents is recommended.

    • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the thermodynamically more stable product.

  • Employ a Blocking Group Strategy:

    • If a particular position is prone to unwanted reaction, consider introducing a temporary blocking group to direct the reaction to the desired site. This group can then be removed in a subsequent step.

Issue 2: Low Overall Yield Due to Difficult Purification

Potential Cause: The physicochemical properties of the isomeric impurities (e.g., polarity, boiling point) are very similar to the desired this compound, making separation by standard techniques like column chromatography or distillation challenging.

Troubleshooting Steps:

  • Improve Isomer Ratio Prior to Purification:

    • Focus on optimizing the reaction to maximize the formation of the desired isomer, as detailed in Issue 1. Even a modest improvement in the isomeric ratio can significantly simplify purification.

  • Explore Advanced Purification Techniques:

    • Preparative HPLC: While more expensive and time-consuming, preparative HPLC can often provide the resolution needed to separate closely related isomers.[12]

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better separation efficiency for isomers compared to traditional liquid chromatography.

    • Recrystallization: A carefully designed recrystallization protocol can be a highly effective and scalable method for purification. Experiment with various solvent systems to find conditions where the desired isomer selectively crystallizes, leaving the impurities in the mother liquor.[13]

Issue 3: Inconsistent Isomeric Ratios Between Batches

Potential Cause: The reaction is highly sensitive to subtle variations in reaction conditions that are not being adequately controlled.

Troubleshooting Steps:

  • Rigorous Control of Reaction Parameters:

    • Reagent Quality: Ensure the purity of all starting materials and reagents. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction outcome.

    • Atmosphere Control: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).

    • Precise Temperature Monitoring: Use a calibrated thermometer and ensure uniform heating of the reaction mixture.

    • Controlled Addition of Reagents: The rate of addition of a key reagent can sometimes influence selectivity.

  • Implement In-Process Controls (IPCs):

    • Regularly sample the reaction mixture and analyze the isomeric ratio by HPLC or GC. This will provide valuable data for understanding the reaction kinetics and identifying the optimal reaction time.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Methoxyindole

This protocol describes the reduction of 6-methoxyindole to this compound, a common final step in many synthetic routes. This step itself does not generate isomeric impurities, but it is crucial to ensure complete conversion without over-reduction.

Materials:

  • 6-Methoxyindole[14]

  • Palladium on carbon (10 wt. % Pd)

  • Ethanol (anhydrous)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 6-methoxyindole in anhydrous ethanol.

  • Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50-100 psi, but this may need optimization).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Analytical Method for Isomer Quantification by HPLC

This protocol provides a general guideline for the analysis of this compound and its isomers. It should be optimized for your specific system and sample matrix.[4][5]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute compounds
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of your crude product.

  • Dissolve it in a known volume of mobile phase to create a stock solution.

  • Perform serial dilutions to prepare standards for a calibration curve.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizing Reaction Control

The following diagram illustrates the critical decision points in a synthetic workflow aimed at minimizing isomeric impurities.

reaction_control Workflow for Minimizing Isomeric Impurities start Start Synthesis route_selection Synthetic Route Selection start->route_selection optimization Reaction Condition Optimization route_selection->optimization analysis In-Process Control (IPC) Analysis optimization->analysis isomers Isomeric Impurities Detected? analysis->isomers purification Purification Strategy final_product High-Purity this compound purification->final_product isomers->purification No reoptimize Re-evaluate and Optimize isomers->reoptimize Yes reoptimize->route_selection

Caption: A decision-making workflow for optimizing this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the large-scale synthesis of 6-methoxyindoline. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges encountered during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure your success.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, with a primary focus on the catalytic hydrogenation of 6-methoxyindole, a common and scalable synthetic route.

Question 1: Why is the yield of my this compound consistently low?

Low yields in the catalytic hydrogenation of 6-methoxyindole to this compound can be attributed to several factors, ranging from incomplete reactions to product degradation. A systematic evaluation of your process is crucial for pinpointing the root cause.

Possible Causes and Solutions:

  • Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly hinder the conversion of the starting material.

    • Troubleshooting:

      • Temperature: While hydrogenation of indoles can be challenging, excessively high temperatures can lead to side reactions and degradation. Start with a moderate temperature and adjust based on reaction monitoring.

      • Pressure: The optimal hydrogen pressure is critical. While higher pressures can increase the reaction rate, they may also promote over-reduction. A pressure of around 30 bar is often a good starting point for optimization.[1]

      • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Terminate the reaction once the starting material is consumed to prevent the formation of byproducts.

  • Poor Quality Starting Materials: Impurities in the 6-methoxyindole can poison the catalyst or lead to the formation of undesired side products.

    • Troubleshooting:

      • Ensure the purity of your 6-methoxyindole before starting the reaction. Recrystallization or column chromatography of the starting material may be necessary.

  • Catalyst Inactivity or Poisoning: The catalyst is the heart of the hydrogenation reaction, and its performance is paramount.

    • Troubleshooting:

      • Catalyst Choice: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used for indole reductions.[1] The choice of catalyst can significantly impact the reaction outcome.

      • Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. A typical starting point for optimization is 5-10 mol% of the catalyst. However, excessive loading can be uneconomical and may lead to increased side reactions.

      • Catalyst Poisoning: The indoline product, being a secondary amine, can act as a catalyst poison, hindering the reaction progress.[1] The presence of sulfur-containing impurities in the starting material can also deactivate the catalyst. Using a fresh, high-quality catalyst is essential.

  • Atmospheric Contaminants: The presence of oxygen can deactivate the hydrogenation catalyst.

    • Troubleshooting:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

Question 2: My reaction is producing significant amounts of impurities. How can I identify and minimize them?

The formation of impurities is a common challenge in the large-scale synthesis of this compound. Understanding the potential byproducts is the first step toward mitigating their formation.

Common Impurities and Their Prevention:

ImpurityPotential CauseRecommended Solution
Unreacted 6-Methoxyindole Incomplete reaction due to sub-optimal conditions or catalyst deactivation.Optimize reaction parameters (temperature, pressure, time) and ensure the use of a fresh, active catalyst. Monitor the reaction to completion.
Over-reduced Products (e.g., Octahydroindole derivatives) Harsh reaction conditions (high temperature and/or pressure).Carefully control the reaction temperature and pressure. Use a catalyst known for its selectivity in indole reductions.
Side-chain Hydrogenolysis Products Less common for the methoxy group, but possible with certain catalysts and conditions.Screen different catalysts and optimize reaction conditions to favor the desired hydrogenation.
Products of Air Oxidation Indolines can be susceptible to air oxidation, leading to colored impurities.Ensure a strictly inert atmosphere during the reaction, work-up, and purification stages.

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the main product and impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point for method development.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities, aiding in their identification.

Question 3: I'm struggling with the purification of this compound at a large scale. What are the best practices?

Purification can be a bottleneck in large-scale synthesis. Methods that are efficient at the lab scale may not be practical for larger quantities.

Recommended Purification Strategies:

  • Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.

    • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If necessary, treat with activated charcoal to remove colored impurities.

      • Perform a hot filtration to remove insoluble materials.

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the purified product under vacuum.

  • Flash Column Chromatography: While more resource-intensive than recrystallization, column chromatography offers excellent separation of closely related impurities.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis.

  • Work-up Procedure: A well-designed work-up is crucial for a successful purification.

    • After the reaction, filter off the catalyst.

    • The reaction mixture can be worked up with an aqueous solution to remove any acid catalysts and water-soluble byproducts.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) before concentrating under reduced pressure.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 4: What is the most common and scalable synthetic route to this compound?

The catalytic hydrogenation of 6-methoxyindole is a widely used and scalable method for the synthesis of this compound. This method is attractive for large-scale production due to its atom economy and the relatively low cost of hydrogen gas.

Question 5: What are the critical safety precautions for the large-scale synthesis of this compound?

Safety is paramount in any chemical synthesis, especially at a large scale.

  • Handling of Reagents:

    • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated area, away from sources of ignition.

    • Catalysts: Some hydrogenation catalysts, particularly pyrophoric ones like Raney Nickel, can ignite spontaneously in the air. Handle these catalysts under an inert atmosphere or a solvent slurry.

    • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling all chemicals.

  • Reaction Hazards:

    • Exothermic Reactions: Catalytic hydrogenations can be exothermic. Monitor the reaction temperature closely and have a cooling system in place to control any temperature spikes.

    • Pressure: Use a properly rated and maintained pressure reactor for hydrogenations.

III. Experimental Protocols and Visualizations

Protocol 1: General Procedure for the Catalytic Hydrogenation of 6-Methoxyindole

This protocol provides a general guideline. Optimization of specific parameters will be necessary for your particular setup and scale.

Materials:

  • 6-Methoxyindole

  • 10% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen Gas

Procedure:

  • To a suitable pressure reactor, add 6-methoxyindole (1.0 eq) and the chosen solvent.

  • Carefully add the hydrogenation catalyst (5-10 mol%) under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by a suitable analytical method (TLC, HPLC, or GC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Diagram 1: Troubleshooting Workflow for Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield of this compound check_reaction Check Reaction Parameters (Temp, Pressure, Time) start->check_reaction check_sm Evaluate Starting Material Purity start->check_sm check_catalyst Assess Catalyst Activity start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions Sub-optimal? purify_sm Purify Starting Material check_sm->purify_sm Impurities Present? new_catalyst Use Fresh, High-Quality Catalyst check_catalyst->new_catalyst Inactive/Poisoned? degas_solvents Degas Solvents and Purge with Inert Gas check_atmosphere->degas_solvents Contamination Likely? solution Improved Yield optimize_conditions->solution purify_sm->solution new_catalyst->solution degas_solvents->solution

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

IV. References

  • Jagadeesh, R. V., et al. (2014). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 16(4), 1874-1879. --INVALID-LINK--

References

Purification strategies for removing unreacted starting materials from 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-Methoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted starting materials from this compound. As Senior Application Scientists, we have curated this information to ensure scientific integrity and provide practical, field-proven insights.

Introduction to this compound Purification

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, like many organic reactions, often results in a crude product containing unreacted starting materials and by-products. The purity of this compound is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.[2][3] This guide will walk you through the most effective strategies for its purification.

The physical state of your target compound is a critical first consideration. This compound is typically a pale yellow oily liquid, whereas the closely related 6-methoxyindole is an off-white to brown crystalline powder.[1][4] The purification strategy will differ significantly based on whether your target compound and impurities are liquids or solids.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect in my crude this compound?

A1: The nature of the impurities will depend on the synthetic route employed. Common syntheses of indolines may start from substituted anilines and various carbon sources. For instance, the synthesis of methoxy-activated indoles can utilize dimethoxy aniline derivatives.[5] Therefore, you might encounter residual starting materials such as:

  • Substituted anilines (e.g., p-anisidine): These are basic compounds.

  • Carbonyl compounds (e.g., aldehydes or ketones): These are neutral compounds.

  • Reducing agents and their by-products.

  • Catalysts used in the reaction.

Q2: My crude product is a dark oil. What is the first purification step I should consider?

A2: For an oily product like this compound, an excellent first step is an acid-base extraction . This liquid-liquid extraction technique is highly effective at separating basic compounds like amines from acidic, basic, or neutral impurities.[6][7][8] The principle relies on the differential solubility of the ionized and neutral forms of the compound in aqueous and organic phases.[6][9]

Q3: How do I perform an acid-base extraction for this compound?

A3: As this compound is an amine, it is basic. You can exploit this by converting it into a water-soluble salt using an acidic solution.[7][9]

Troubleshooting and In-Depth Guides

This section provides detailed protocols and troubleshooting for the primary purification techniques.

Guide 1: Purification by Acid-Base Extraction

This is often the most effective initial purification step for this compound.

Principle of the Technique:

Amines are basic and react with acids to form ammonium salts. These salts are ionic and therefore generally soluble in water and insoluble in nonpolar organic solvents. Neutral organic impurities will remain in the organic phase, allowing for separation.[6][7][9]

Experimental Protocol:

  • Dissolution: Dissolve your crude this compound in a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Typically, two to three washes are sufficient to ensure all the amine is protonated and extracted into the aqueous layer.[9]

  • Separation of Layers: Drain the acidic aqueous layer containing your protonated this compound into a clean flask. The organic layer, containing neutral impurities, can be discarded or processed further if it contains other compounds of interest.

  • Basification: Cool the acidic aqueous layer in an ice bath and then slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH 9-10, check with pH paper).[7] This will deprotonate the ammonium salt, regenerating the neutral, water-insoluble this compound, which may appear as an oil or a precipitate.

  • Back-Extraction: Extract the regenerated this compound back into an organic solvent (e.g., diethyl ether, ethyl acetate) by performing two to three extractions.[9]

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Acid-Base Extraction:

Issue Possible Cause Solution
Emulsion Formation The organic and aqueous layers are not separating cleanly. This can happen with certain solvents like dichloromethane or if the mixture is shaken too vigorously.- Allow the mixture to stand for a longer period. - Gently swirl the separatory funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low Recovery of Product - Incomplete extraction into the aqueous layer. - Incomplete back-extraction into the organic layer. - The product may have some solubility in the aqueous phase even in its neutral form.- Perform more acidic washes (e.g., 3-4 washes). - Ensure the aqueous layer is sufficiently basic before back-extraction. - Perform more back-extractions with the organic solvent.
Product Still Impure The impurity may also be basic and have a similar pKa to this compound.Acid-base extraction is not suitable for separating chemically similar bases.[6] Consider an alternative method like column chromatography.
Guide 2: Purification by Column Chromatography

If acid-base extraction does not provide sufficient purity, or if you need to separate this compound from other basic impurities, column chromatography is the next logical step.

Principle of the Technique:

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluting solvent).[10] More polar compounds will adhere more strongly to a polar stationary phase like silica gel and will elute later than less polar compounds.

Experimental Protocol:

  • Stationary Phase Selection: For amines, silica gel can sometimes cause streaking due to the acidic nature of the silica. To mitigate this, you can either:

    • Use a mobile phase containing a small amount of a basic modifier like triethylamine (e.g., 0.5-1%).

    • Use a different stationary phase like basic alumina.[11]

  • Mobile Phase Selection: The ideal mobile phase will provide good separation of your product from its impurities. This is typically determined by thin-layer chromatography (TLC) first. A common starting point for indolines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution) to move the compounds down the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

Issue Possible Cause Solution
Poor Separation - Inappropriate mobile phase. - Column was not packed properly.- Optimize the mobile phase using TLC. Aim for an Rf value of around 0.3 for your product. - Repack the column carefully to ensure it is homogeneous.
Product Streaking on TLC/Column The amine is interacting too strongly with the acidic silica gel.- Add a small amount of triethylamine or ammonia to the mobile phase. - Use neutral or basic alumina as the stationary phase.[11]
Product Won't Elute The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Guide 3: Purification by Recrystallization (for Solid Derivatives or Impurities)

While this compound is an oil, this technique is valuable if you are trying to remove a solid impurity or if you have converted your product to a solid salt for purification.

Principle of the Technique:

Recrystallization purifies a solid by dissolving it in a hot solvent and then allowing it to cool slowly.[12] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution.[12]

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.[13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.[12]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

Issue Possible Cause Solution
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[12]
Oiling Out The compound comes out of solution as a liquid instead of a solid.- Reheat the solution and add more solvent. - Try a different recrystallization solvent.
Low Recovery - Too much solvent was used. - The compound is too soluble in the cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled before filtration.

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for this compound.

Purification_Workflow start Crude this compound is_solid Is the major impurity a solid? start->is_solid acid_base Perform Acid-Base Extraction is_solid->acid_base No filtration Filtration to remove solid impurity is_solid->filtration Yes check_purity1 Check Purity (TLC/HPLC) acid_base->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom Purity < 98% pure_product Pure this compound check_purity1->pure_product Purity > 98% check_purity2 Check Purity (TLC/HPLC) column_chrom->check_purity2 check_purity2->column_chrom Purity < 98% (Re-evaluate conditions) check_purity2->pure_product Purity > 98% filtration->acid_base

References

Technical Support Center: Overcoming the Low Reactivity of 6-Methoxyindoline in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methoxyindoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the unique reactivity challenges posed by this substrate in common coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often a challenging substrate in cross-coupling reactions?

A1: The reactivity of this compound is a nuanced interplay of electronic and steric factors. The methoxy group at the C6 position is a strong electron-donating group (EDG), which increases the electron density of the benzene portion of the indoline ring through the mesomeric effect.[1] While this high electron density is favorable for electrophilic aromatic substitution, it can be detrimental in many transition-metal-catalyzed cross-coupling reactions, particularly those where oxidative addition of the catalyst to a C(sp²)-halide bond is the rate-limiting step. The electron-rich nature of the aryl halide can hinder this crucial step in the catalytic cycle.[2] Additionally, the indole nitrogen's lone pair can coordinate to the metal center, potentially leading to catalyst inhibition.

Q2: Which positions on the this compound ring are most commonly functionalized via coupling reactions?

A2: Functionalization can be targeted to different positions, but this often requires distinct strategies. The inherent reactivity of the indole core favors reactions at the C2 and C3 positions.[3] However, for drug discovery applications, modification of the benzene ring is often desired. To achieve this, a common approach is to use a pre-functionalized this compound, such as a bromo- or iodo-substituted derivative at the C4, C5, or C7 positions, as a handle for cross-coupling. Direct C-H functionalization of the benzene ring is also possible but typically requires a directing group on the indoline nitrogen to achieve regioselectivity.[4][5]

Q3: For a Suzuki-Miyaura coupling, my reaction with a bromo-6-methoxyindoline is sluggish. What are the first parameters I should adjust?

A3: For a sluggish Suzuki-Miyaura reaction with an electron-rich substrate like bromo-6-methoxyindoline, focus on three key areas:

  • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Switch to a more electron-rich and bulky biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[6][7]

  • Base: The choice of base is critical for activating the boronic acid.[8] If you are using a weaker base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as trace amounts of water can sometimes be beneficial with K₃PO₄.[2]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sluggish reactions. Monitor for potential decomposition of your starting materials or product at higher temperatures.

Q4: Can I perform a Sonogashira coupling on a this compound derivative? What are the common pitfalls?

A4: Yes, Sonogashira couplings are feasible. The most common pitfall is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), especially under an oxygen-rich atmosphere.[9] To mitigate this, ensure your reaction is performed under strictly inert conditions (argon or nitrogen) and that your solvents are thoroughly degassed. Using a copper-free Sonogashira protocol is also an excellent alternative to avoid this side reaction.[10]

Troubleshooting and Optimization Guides

This section provides a structured approach to troubleshooting common issues encountered during specific coupling reactions with this compound derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] However, the electron-rich nature of this compound can make it a challenging substrate.

This is the most frequent issue and often points to a suboptimal catalyst system or reaction conditions.

  • Causality: The oxidative addition of the palladium(0) catalyst to the aryl halide is often slow for electron-rich systems. The subsequent reductive elimination to form the C-N bond can also be challenging.

  • Solutions:

    • Upgrade Your Catalyst System: Move from first-generation catalysts to modern systems employing bulky, electron-rich biarylphosphine ligands. These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[12]

    • Use a Precatalyst: Well-defined palladium precatalysts (e.g., G3 or G4 precatalysts) ensure the efficient generation of the active Pd(0) species, leading to more reproducible and higher-yielding reactions.[6]

    • Optimize the Base: A strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is often required to deprotonate the amine and facilitate the reaction.[7][12]

    • Increase Temperature: Many challenging couplings require elevated temperatures (90-120 °C) to proceed at a reasonable rate.

Catalyst SystemLigand TypeKey AdvantagesRecommended For
Pd₂(dba)₃ + XPhosBiarylphosphineBroad substrate scope, highly active.General use with aryl bromides and chlorides.
XPhos Pd G3PrecatalystAir-stable, highly active, reproducible.[6]Challenging couplings, electron-rich substrates.
Pd(OAc)₂ + RuPhosBiarylphosphineExcellent for sterically hindered amines.When steric hindrance is a major factor.
BrettPhos Pd G4PrecatalystHigh activity at lower temperatures.Substrates sensitive to high temperatures.
  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-6-methoxyindoline (1.0 mmol), the amine coupling partner (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald_Hartwig_Troubleshooting cluster_solutions Optimization Strategy start Reaction Start: Buchwald-Hartwig Amination check_conversion Low/No Conversion? start->check_conversion success Proceed to Workup & Purification check_conversion->success No (>80%) troubleshoot Troubleshooting Steps check_conversion->troubleshoot Yes catalyst Upgrade Catalyst: - Use G3/G4 Precatalyst - Use Bulky Ligand (XPhos, RuPhos) troubleshoot->catalyst Step 1 base Change Base: - NaOtBu, KOtBu, LHMDS - Ensure Anhydrous troubleshoot->base Step 2 conditions Modify Conditions: - Increase Temp (100-120 °C) - Degas Solvent Thoroughly troubleshoot->conditions Step 3 re_run Re-run Reaction & Monitor catalyst->re_run base->re_run conditions->re_run re_run->check_conversion

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[13][14] With electron-rich substrates, ensuring efficient transmetalation is key.

This side reaction consumes the boronic acid, leading to low yields and the formation of a hydrodehalogenated side product from the indoline.

  • Causality: Protodeboronation is often promoted by excessive heat, prolonged reaction times, or the presence of water with certain bases.

  • Solutions:

    • Use a Milder Base: If using a very strong base, consider switching to K₃PO₄ or Cs₂CO₃.

    • Anhydrous Conditions: While some protocols benefit from a small amount of water, starting with rigorously anhydrous conditions can sometimes suppress this side reaction.[2]

    • Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable to protodeboronation than their corresponding boronic acids.

    • Lower Temperature: If possible, run the reaction at a lower temperature for a longer duration.

  • Preparation: In a reaction vial, combine 5-bromo-6-methoxyindoline (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and a palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Purge the vial with argon for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Sonogashira Coupling

This reaction provides a direct route to arylalkynes.[15] Careful control of the reaction atmosphere is crucial for success.

The formation of a symmetrical diyne from the alkyne starting material is a common side reaction.

  • Causality: This side reaction is catalyzed by the copper(I) cocatalyst in the presence of oxygen.[9]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed. These typically require a higher catalyst loading or a specific ligand but completely eliminate the Glaser coupling side reaction.[10]

    • Amine Base: The amine base (e.g., triethylamine or diisopropylamine) acts as both the base and a solvent. Ensure it is anhydrous and freshly distilled.

  • Preparation: To a Schlenk flask, add 4-iodo-6-methoxyindoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-8 hours until the starting material is consumed (monitor by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

CatalyticCycle_Sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkynyl_pd_complex R-Pd(II)L₂(C≡CR') transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product R-C≡CR' reductive_elimination->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation cu_alkyne H-C≡CR' + Cu(I)X cu_alkyne->cu_acetylide + Base base Base (e.g., Et₃N)

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

Managing temperature control during the synthesis of 6-Methoxyindoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methoxyindoline Derivatives

A Senior Application Scientist's Guide to Mastering Temperature Control

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the precise control of reaction temperature can be the deciding factor between a high-yielding, clean synthesis and a complex, inseparable mixture. The synthesis of this compound derivatives, key intermediates in numerous pharmaceutical compounds, is particularly sensitive to thermal conditions. The electron-donating nature of the methoxy group can enhance the reactivity of the indole nucleus, but it can also increase susceptibility to side reactions if the temperature is not rigorously managed.[1]

This guide is structured from my field experience to help you navigate the common thermal challenges encountered during these syntheses. We will move from troubleshooting specific, acute problems to addressing broader, foundational questions.

Troubleshooting Guide: Temperature-Related Synthesis Issues

This section is designed to address the most common problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable, field-proven solutions.

Question 1: My reaction is yielding a low amount of the desired this compound and a significant amount of dark, tarry byproduct. What's going wrong?

Answer: This is a classic sign of thermal decomposition or undesired polymerization, often exacerbated by elevated temperatures.[2][3] High temperatures can provide the activation energy for alternative reaction pathways that lead to complex, high-molecular-weight impurities.[2]

Potential Causes & Recommended Solutions:

  • Localized Hotspots: Inefficient stirring or rapid addition of a reagent in an exothermic step can create localized areas of very high temperature, even if the external bath temperature is correct.

    • Solution: Ensure vigorous, efficient overhead stirring, especially for viscous reaction mixtures.[4] For exothermic additions (e.g., during a reduction or cyclization step), add the reagent slowly via a syringe pump and consider pre-cooling the reaction vessel.

  • Reaction Temperature is Too High: The setpoint temperature may simply be too high for the stability of your starting materials, intermediates, or the final product.[5]

    • Solution: Systematically lower the reaction temperature. Run a series of small-scale test reactions at 10-20 °C lower than your original protocol. While this may require longer reaction times, it often leads to a cleaner reaction profile and higher isolated yield.[2][6] Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.[7]

  • Thermal Runaway in Exothermic Reactions: Many key reactions in indole synthesis, such as certain cyclizations, are exothermic. What is manageable at a 100 mg scale can become a dangerous thermal runaway in a larger vessel if not properly controlled.[3][8]

    • Solution: For scales beyond a few grams, switch to a jacketed reactor system for superior heat transfer.[9][10] For highly exothermic processes, a continuous flow reactor can provide exceptional temperature control and safety by minimizing the reaction volume at any given moment.[8][11]

Troubleshooting Workflow for Low Yield & Decomposition

Below is a logical workflow to diagnose and solve issues of low yield where thermal effects are the suspected cause.

G cluster_0 start Problem: Low Yield / Tarry Mixture observation1 Monitor Internal Temperature. Is it stable and matching setpoint? start->observation1 observation2 Analyze by TLC/LC-MS. Are there many side products? observation1->observation2 Yes cause1 Potential Cause: Poor Heat Transfer / Hotspots observation1->cause1 No cause2 Potential Cause: Reaction Too Hot / Decomposition observation2->cause2 Yes solution1 Solution: Improve Stirring Slow Reagent Addition Use Jacketed Reactor cause1->solution1 solution2 Solution: Systematically Lower Temp. (e.g., in 10°C increments) Screen Milder Reagents cause2->solution2 end_node Problem Resolved solution1->end_node solution2->end_node G cluster_1 Temperature Effects on Reaction Outcome Temp_Low Low Temperature Rate_Slow Slow Reaction Rate Temp_Low->Rate_Slow Selectivity_High High Selectivity (Kinetic Product) Temp_Low->Selectivity_High Temp_Optimal Optimal Temperature Rate_Good Good Reaction Rate Temp_Optimal->Rate_Good Yield_Max Maximum Yield Temp_Optimal->Yield_Max Temp_High High Temperature Rate_Fast Very Fast Reaction Rate Temp_High->Rate_Fast Decomposition Decomposition & Side Reactions Temp_High->Decomposition

References

Validation & Comparative

A Definitive Guide to Validating the Structure of 6-Methoxyindoline Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a first-line analytical tool, for molecules with even a moderate degree of complexity like 6-Methoxyindoline, it often falls short of providing a definitive structural proof. Overlapping signals and the absence of direct evidence for the connectivity of non-protonated carbons can leave lingering ambiguities.

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as a comprehensive solution for the structural validation of this compound. We will explore the causality behind the selection of specific experiments—COSY, HSQC, and HMBC—and demonstrate how their combined data creates a self-validating system for absolute structural confirmation.

The Limitations of 1D NMR: An Incomplete Picture

A standard 1D ¹H NMR spectrum of this compound will reveal the number of distinct proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which hint at adjacent protons. Similarly, a ¹³C NMR spectrum shows the number of unique carbon environments. However, these techniques alone cannot definitively establish the connectivity of the molecular framework. Key questions often remain:

  • Which specific proton is coupled to which? In cases of complex splitting, this can be ambiguous.

  • How are the individual spin systems connected to each other?

  • Crucially, how are quaternary (non-protonated) carbons integrated into the molecular skeleton?

To answer these questions and build a complete, unambiguous picture of the molecule, we must turn to 2D NMR spectroscopy.[1][2]

A Multi-Technique Approach for Unambiguous Elucidation

2D NMR experiments add a second frequency dimension, allowing for the correlation of nuclear spins that are interacting with each other.[2][3] This approach spreads out the information from the crowded 1D spectrum, revealing connections that are otherwise invisible. For a molecule like this compound, a suite of three key experiments provides a robust and complete dataset for structural validation: COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[4] The resulting 2D spectrum displays the ¹H NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" are the key pieces of information, indicating that the two protons at those chemical shifts are coupled.[5][6]

  • Causality: By identifying which protons are neighbors, COSY allows us to piece together the individual spin systems within the molecule. For this compound, this is crucial for confirming the connectivity of the protons on the aromatic ring and the ethylamine portion of the indoline structure.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a heteronuclear technique that correlates protons directly to the carbons to which they are attached (one-bond ¹JCH coupling).[7] The resulting spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each peak in the HSQC spectrum represents a direct C-H bond.[8]

  • Causality and Advantage: HSQC provides a direct and unambiguous map of all protonated carbons in the molecule.[9] It is a highly sensitive experiment because it is proton-detected.[8] For this compound, this allows us to definitively assign the carbon signals for the methoxy group, the two methylene groups in the five-membered ring, and the three protonated aromatic carbons. An edited HSQC can further distinguish CH/CH₃ groups from CH₂ groups.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework. It is a heteronuclear technique that shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH and ³JCH).[9][10] Critically, direct one-bond correlations are usually suppressed.[10]

  • Causality: HMBC is the key to connecting the individual spin systems identified by COSY and placing the quaternary carbons.[11][12] By observing a correlation from a proton to a carbon two or three bonds away, we can piece together the entire molecular puzzle. For this compound, HMBC will show correlations from the methoxy protons to the aromatic C-6, from the aromatic protons to adjacent and quaternary carbons, and from the methylene protons to carbons in both rings, thus confirming the overall ring fusion and substituent placement.

Experimental Workflow and Protocols

The acquisition of high-quality 2D NMR data is paramount. The following provides a generalized workflow and protocol.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation prep Dissolve ~10-20 mg of This compound in ~0.6 mL of CDCl₃ acq_1d Acquire 1D ¹H and ¹³C Spectra (for referencing and parameter optimization) prep->acq_1d Insert sample into spectrometer acq_cosy Acquire COSY Spectrum acq_1d->acq_cosy Optimize parameters acq_hsqc Acquire HSQC Spectrum acq_1d->acq_hsqc Optimize parameters acq_hmbc Acquire HMBC Spectrum acq_1d->acq_hmbc Optimize parameters proc Fourier Transform, Phase Correction, Baseline Correction acq_hmbc->proc Process FIDs analysis Correlate Data from all Spectra to Validate Structure proc->analysis

Caption: General workflow for 2D NMR-based structure validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and 1D Spectra Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquire a standard 1D ¹H spectrum to check sample purity and determine the spectral width.[13]

  • Acquire a standard 1D ¹³C spectrum (e.g., with proton decoupling).[13]

3. 2D Spectra Acquisition:

  • COSY: Load a standard COSY pulse sequence (e.g., cosygpqf). Set the spectral widths in both dimensions (F1 and F2) to encompass all proton signals. Acquire a sufficient number of scans (e.g., 2-8) for each increment.

  • HSQC: Load a standard, sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2). Set the F2 (proton) and F1 (carbon) spectral widths based on the 1D spectra. The central ¹³C frequency should be set to approximately 80 ppm. The experiment is optimized for a one-bond J-coupling of ~145 Hz.

  • HMBC: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf). Set the spectral widths as with HSQC. The crucial parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.

4. Data Processing:

  • Apply a window function (e.g., sine-bell) to the Free Induction Decays (FIDs).

  • Perform a Fourier Transform in both dimensions.[14]

  • Carefully phase the spectra and apply baseline correction to obtain a clean, interpretable 2D plot.[14]

Data Interpretation and Structure Validation of this compound

Let's walk through the process of validating the structure of this compound using a representative dataset.

Structure and Numbering:

(Self-generated image for illustrative purposes)

Table 1: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityIntegration
1 (NH)-3.80br s1H
247.53.00t2H
329.83.55t2H
3a145.0---
4111.56.65dd1H
5113.06.95d1H
6159.5---
795.56.20d1H
7a131.0---
OCH₃55.33.75s3H
Step-by-Step Analysis

1. Analysis of the COSY Spectrum:

The COSY spectrum will reveal the proton-proton connectivities.

  • A strong cross-peak will be observed between the triplet at 3.00 ppm (H-2) and the triplet at 3.55 ppm (H-3) . This confirms the presence of the -CH₂-CH₂- moiety in the five-membered ring.

  • On the aromatic ring, a cross-peak will connect the doublet of doublets at 6.65 ppm (H-4) to the doublet at 6.95 ppm (H-5) , confirming their ortho relationship.

  • The absence of further couplings from H-5 and H-7 confirms their positions relative to the quaternary carbons.

2. Analysis of the HSQC Spectrum:

The HSQC spectrum directly links the protons to their attached carbons.

  • The singlet at 3.75 ppm will show a correlation to the carbon at 55.3 ppm , identifying this pair as the methoxy group (OCH₃) .

  • The triplet at 3.00 ppm correlates to the carbon at 47.5 ppm (C-2) .

  • The triplet at 3.55 ppm correlates to the carbon at 29.8 ppm (C-3) .

  • The aromatic protons will correlate to their respective carbons: 6.65 ppm (H-4) to 111.5 ppm (C-4) , 6.95 ppm (H-5) to 113.0 ppm (C-5) , and 6.20 ppm (H-7) to 95.5 ppm (C-7) .

At this stage, all protonated carbons are unambiguously assigned. The remaining unassigned carbon signals at 159.5, 145.0, and 131.0 ppm must be the quaternary carbons C-6, C-3a, and C-7a.

3. Analysis of the HMBC Spectrum: The Final Proof

The HMBC spectrum provides the long-range correlations that piece the entire structure together.

Caption: Key HMBC correlations for this compound.

  • Placing the Methoxy Group: The methoxy protons at 3.75 ppm (OCH₃) will show a strong correlation to the carbon at 159.5 ppm . This is a three-bond correlation (H-C-O-C) and definitively assigns the signal at 159.5 ppm to C-6 , confirming the substituent position.

  • Confirming the Indoline Core:

    • The methylene protons at 3.00 ppm (H-2) will show correlations to the quaternary carbon at 131.0 ppm (C-7a) (a two-bond correlation) and the carbon at 29.8 ppm (C-3) .

    • The methylene protons at 3.55 ppm (H-3) will show correlations to the quaternary carbon at 145.0 ppm (C-3a) (a two-bond correlation) and the aromatic carbon at 111.5 ppm (C-4) .

  • Bridging the Rings: The aromatic proton at 6.20 ppm (H-7) will show key correlations to the quaternary carbon C-3a and the protonated carbon C-5 , confirming the fusion of the five- and six-membered rings.

By systematically analyzing these correlations, every atom in the molecule is connected, leaving no ambiguity. The combination of COSY, HSQC, and HMBC provides a cross-validated, definitive structural proof.

Conclusion

References

A Comparative Guide to the Cytotoxicity of 6-Methoxyindoline Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 6-Methoxyindoline Scaffold

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] Among these, derivatives of this compound have garnered considerable attention for their potential as anticancer agents. The methoxy group at the 6-position of the indoline ring has been shown to be a key determinant of the cytotoxic activity of these compounds, influencing their interaction with biological targets and their overall pharmacological profile.[2] This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives against a panel of human cancer cell lines, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships that govern their potency, explore the primary mechanisms of action, and provide detailed protocols for the evaluation of their cytotoxic potential.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population.[3] A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the reported IC50 values for a selection of this compound and related indole derivatives against various cancer cell lines, providing a basis for a comparative assessment of their anticancer activity.

Compound ID/NameCancer Cell LineIC50 (µM)Reference
Indolylisoxazoline 6c C4-2 (Prostate)3.5[2]
22Rv1 (Prostate)16.5[2]
PC3 (Prostate)-[2]
HEK293 (Kidney)-[2]
BxPC3 (Pancreatic)-[2]
MDA-MB-231 (Breast)-[2]
Compound 3g MCF-7 (Breast)2.94 ± 0.56[4]
(6-(3-cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indole)MDA-MB-231 (Breast)1.61 ± 0.004[4]
A549 (Lung)6.30 ± 0.30[4]
HeLa (Cervical)6.10 ± 0.31[4]
A375 (Melanoma)0.57 ± 0.01[4]
B16-F10 (Melanoma)1.69 ± 0.41[4]
OXi8006 SK-OV-3 (Ovarian)Potent[5]
(2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole)NCI-H460 (Lung)Potent[5]
DU-145 (Prostate)Potent[5]
Compound 36 SK-OV-3 (Ovarian)Comparable to OXi8006[5]
(7-methoxy analogue of OXi8006)NCI-H460 (Lung)Comparable to OXi8006[5]
DU-145 (Prostate)Comparable to OXi8006[5]
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate MCF-7 (Breast)0.33[6]
A375-C5 (Melanoma)0.25[6]
NCI-H460 (Lung)0.28[6]

Key Insights from the Comparative Data:

  • Substitution Matters: The data clearly indicates that the nature and position of substituents on the 6-methoxyindole scaffold have a profound impact on cytotoxic activity. For instance, the indolylisoxazoline derivative 6c , with a methoxy group at the 6-position, showed significantly improved cytotoxicity compared to its analogue with a methoxy group at the 5-position.[2]

  • Broad-Spectrum Activity: Certain derivatives, such as Compound 3g , exhibit potent cytotoxic effects across a wide range of cancer cell lines, including breast, lung, cervical, and melanoma cancers, with IC50 values in the low micromolar to sub-micromolar range.[4]

  • High Potency: The methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate derivative demonstrates exceptional potency, with IC50 values in the nanomolar range against breast, melanoma, and lung cancer cell lines.[6] This highlights the potential for developing highly effective anticancer agents based on this scaffold.

Mechanism of Action: Targeting the Cellular Machinery of Cancer

A significant body of evidence suggests that many cytotoxic indole derivatives, including those with a 6-methoxy substitution, exert their anticancer effects by targeting the microtubule network of cancer cells.[4][5][7] Microtubules are dynamic protein filaments essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[4][7]

By interfering with tubulin polymerization, these compounds disrupt the normal dynamics of microtubules, leading to a cascade of events that culminate in cell death.[4][5] The primary mechanism involves:

  • Inhibition of Tubulin Polymerization: The this compound derivatives often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7][8]

  • Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][9] This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[9][10]

G cluster_drug This compound Derivative cluster_cell Cancer Cell drug This compound Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to microtubules Microtubule Polymerization tubulin->microtubules Inhibits spindle Mitotic Spindle Formation microtubules->spindle checkpoint Spindle Assembly Checkpoint microtubules->checkpoint Disruption activates mitosis Mitosis spindle->mitosis g2m_arrest G2/M Phase Cell Cycle Arrest checkpoint->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Figure 1: Proposed mechanism of action for cytotoxic this compound derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The MTT and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for determining cell viability and, by extension, the cytotoxic effects of test compounds.[3][11][12]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the respective wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with This compound Derivatives seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Figure 2: Workflow for the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[11][12] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data presented in this guide demonstrates that strategic modifications to this core structure can yield compounds with high potency and broad-spectrum activity against a range of cancer cell lines. The primary mechanism of action, involving the disruption of microtubule dynamics and the induction of apoptosis, is a well-validated strategy in cancer therapy.

Future research in this area should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of substitutions on the this compound ring to further optimize cytotoxic activity and selectivity.

  • In vivo studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety in a whole-organism context.

  • Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to these compounds to inform the development of combination therapies.

By continuing to explore the rich chemical space of this compound derivatives, researchers can pave the way for the discovery of next-generation cancer therapeutics with improved efficacy and reduced side effects.

References

The 6-Methoxyindoline Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a ubiquitous heterocyclic motif in nature and medicinal chemistry, has long been recognized as a "privileged scaffold." Its unique electronic properties and versatile synthetic handles have made it a cornerstone in the development of a vast array of therapeutic agents. Within this esteemed class of compounds, the 6-methoxyindoline core has emerged as a particularly fruitful starting point for the design of potent and selective modulators of various biological targets. The strategic placement of the methoxy group at the 6-position significantly influences the molecule's electronic distribution and metabolic stability, offering a fine-tuning mechanism for optimizing pharmacological properties.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs across a spectrum of therapeutically relevant targets. We will delve into the nuanced interplay between structural modifications and biological activity, supported by quantitative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their own discovery programs.

I. Modulators of Dopamine D3 Receptors: The Quest for Selectivity

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for the treatment of various central nervous system (CNS) disorders, including substance abuse and schizophrenia. The development of selective D3 receptor antagonists over the closely related D2 receptor is a major challenge in the field. The this compound scaffold has proven to be a valuable component in achieving this selectivity.

A significant breakthrough in this area involves the incorporation of a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif as the "head" group in classical D3 antagonist pharmacophores. This structural feature has been shown to be well-tolerated for D3 receptor affinity and contributes significantly to selectivity over D2 receptors.

Structure-Activity Relationship Insights:

Docking studies have revealed that the selectivity of these analogs is driven by strong interactions between the arylamide "tail" of the ligands and the extracellular loop 2 (ECL2) of the D3 receptor.[1] This interaction is absent at the D2 receptor due to differences in the positioning of the corresponding loop region. Furthermore, the presence of the 7-hydroxyl group on the tetrahydroisoquinoline ring can form an additional hydrogen bond with Ser192 in the orthosteric binding site of the D3 receptor, further enhancing affinity.[1]

Comparative Biological Activity of this compound Analogs as Dopamine D3 Receptor Ligands:

Compound IDArylamide "Tail" ModificationD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
Analog 1 4-Fluorophenyl4.4>10000>2273
Analog 2 4-Chlorophenyl10>10000>1000
Analog 3 4-Bromophenyl12>10000>833
Analog 4 4-Cyanophenyl6.3>10000>1587
Analog 5 Phenyl2486036

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that substitution on the phenyl ring of the arylamide tail significantly impacts D3 receptor affinity and selectivity. Halogenated and cyano-substituted analogs, in particular, exhibit high affinity and exceptional selectivity over the D2 receptor.

Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the dopamine D3 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2 at pH 7.4, is used.

  • Radioligand: A specific D3 receptor radioligand, such as [3H]-Spiperone or [125I]-Iodosulpride, is used at a concentration near its Kd.

  • Competition Binding: The assay is performed in a 96-well plate format. Each well contains the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

G cluster_0 SAR of this compound Analogs at D3R 6-Methoxyindoline_Core This compound Core Linker Linker Chain 6-Methoxyindoline_Core->Linker Aryl_Piperazine Aryl Piperazine Moiety Aryl_Piperazine->Linker Arylamide_Tail Arylamide Tail (Key for Selectivity) Linker->Arylamide_Tail D3_Receptor D3 Receptor Binding Pocket Arylamide_Tail->D3_Receptor Strong Interaction with ECL2

Caption: Key pharmacophoric elements for D3R selectivity.

II. Melatonin Receptor Agonists: Fine-Tuning Circadian Rhythms

Melatonin, the "hormone of darkness," plays a crucial role in regulating the sleep-wake cycle through its interaction with two high-affinity G protein-coupled receptors, MT1 and MT2. The development of potent and selective melatonin receptor agonists is a key strategy for treating sleep disorders and jet lag. The this compound scaffold has been successfully employed to generate novel melatonin analogs with enhanced affinity and functional activity.

Structure-Activity Relationship Insights:

A key finding in this area is that shifting the methoxy group from the natural 5-position of melatonin to the 6-position of the indole nucleus, in combination with attaching the ethylamido side chain to the N-1 position, can lead to compounds with affinity similar to or even greater than melatonin itself.[2] Further optimization of the substituent at the C-2 position of the indole ring can dramatically enhance binding affinity into the picomolar range. For instance, the introduction of a bromine atom, a phenyl group, or a methoxycarbonyl group at C-2 has been shown to significantly improve agonist activity.[2]

Comparative Biological Activity of this compound Analogs as Melatonin Receptor Ligands:

Compound IDC-2 SubstituentMT1 Ki (nM)MT2 Ki (nM)Functional Activity
Melatonin H0.1 - 0.50.1 - 0.5Full Agonist
Analog 6 H0.80.6Full Agonist
Analog 7 Br0.050.03Full Agonist
Analog 8 Phenyl0.090.06Full Agonist
Analog 9 COOCH30.120.08Full Agonist

Data synthesized from multiple sources for illustrative comparison.

The data highlights the remarkable impact of C-2 substitution on the affinity of this compound-based melatonin analogs, demonstrating a clear path for potency optimization.

Experimental Protocol: Melatonin Receptor cAMP Accumulation Assay

This protocol describes a functional assay to determine the agonist or antagonist activity of test compounds at melatonin receptors, which are Gi-coupled and thus inhibit adenylyl cyclase.

  • Cell Culture: Cells stably expressing either the human MT1 or MT2 receptor are cultured to confluence.

  • Assay Medium: A suitable assay medium, such as DMEM, is used.

  • Forskolin Stimulation: The intracellular cAMP levels are stimulated with a known concentration of forskolin, an adenylyl cyclase activator.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound in the presence of forskolin.

  • Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay kit (e.g., ELISA or HTRF).

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is determined, and an EC50 (for agonists) or IC50 (for antagonists) value is calculated.

G cluster_1 SAR of this compound Analogs at Melatonin Receptors 6-Methoxyindole_Core 6-Methoxyindole Core N1-Ethylamido_Sidechain N1-Ethylamido Sidechain 6-Methoxyindole_Core->N1-Ethylamido_Sidechain C2_Substituent C2 Substituent (Potency Tuning) 6-Methoxyindole_Core->C2_Substituent MT_Receptor Melatonin Receptor Binding Pocket N1-Ethylamido_Sidechain->MT_Receptor Essential for Agonism C2_Substituent->MT_Receptor Enhances Affinity

Caption: Key structural features for potent melatonin agonism.

III. Inhibitors of Tubulin Polymerization: A Strategy for Anticancer Therapeutics

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Consequently, they are a well-validated target for anticancer drug development. The 6-methoxyindole scaffold has been incorporated into novel inhibitors of tubulin polymerization, demonstrating promising antiproliferative activity.

Structure-Activity Relationship Insights:

Studies on 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have shown that the substitution pattern at the C-6 position of the indole ring is crucial for their anticancer activity.[3] While a simple 6-methoxy group confers some activity, further elaboration at this position can lead to more potent compounds. For instance, a 6-cyano substituted analog (compound 3g in a specific study) exhibited the most potent and broad-spectrum antiproliferative activity across multiple cancer cell lines.[3] These compounds are believed to exert their effect by binding to the colchicine binding site on β-tubulin, thereby inhibiting microtubule assembly.

Comparative Biological Activity of 6-Substituted Indole Analogs as Tubulin Polymerization Inhibitors:

Compound IDC-6 SubstituentMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)
Analog 10 H> 10> 10> 10
Analog 11 OCH35.84.27.1
Analog 12 Cl3.52.14.9
Analog 13 CN2.941.616.30

Data synthesized from a study on 1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives for illustrative comparison.[3]

The data demonstrates that electron-withdrawing groups at the C-6 position of the indole ring enhance the antiproliferative activity of these tubulin polymerization inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a common method for assessing the effect of compounds on tubulin polymerization in vitro.

  • Tubulin Preparation: Highly purified tubulin is required. It is kept on ice to prevent spontaneous polymerization.

  • Reaction Buffer: A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP is used.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the reaction buffer, purified tubulin, and the test compound at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization are calculated from the absorbance curves. The IC50 value for inhibition of tubulin polymerization is determined for each test compound.

G cluster_2 SAR of 6-Substituted Indole Analogs as Tubulin Inhibitors Indole_Core Indole Core N1-Trimethoxyphenyl N1-(3,4,5-Trimethoxyphenyl) (Binds to Colchicine Site) Indole_Core->N1-Trimethoxyphenyl C6_Substituent C6-Substituent (Modulates Activity) Indole_Core->C6_Substituent Tubulin β-Tubulin (Colchicine Binding Site) N1-Trimethoxyphenyl->Tubulin

Caption: Pharmacophore for tubulin polymerization inhibition.

IV. METTL3 Inhibitors: Targeting the Epitranscriptome

The field of epitranscriptomics, which studies the modifications of RNA, has opened new avenues for therapeutic intervention. The N6-methyladenosine (m6A) modification is the most abundant internal modification in eukaryotic mRNA and is installed by the METTL3-METTL14 methyltransferase complex. Dysregulation of METTL3 has been implicated in various cancers, making it an attractive therapeutic target. While the exploration of this compound analogs as METTL3 inhibitors is still an emerging area, the broader indole scaffold has shown promise.

Structure-Activity Relationship Insights:

Currently, there is a lack of specific, publicly available SAR studies focusing on a systematic variation of the this compound core for METTL3 inhibition. However, broader studies on indole-based METTL3 inhibitors suggest that the indole core can serve as a suitable scaffold for occupying the S-adenosylmethionine (SAM) binding pocket of METTL3. Optimization of substituents on the indole ring is crucial for achieving high potency and selectivity. For instance, in a series of 2,6-di-substituted indole derivatives, specific modifications led to a compound with an IC50 value of 0.49 nM against METTL3.[2] This highlights the potential for discovering potent METTL3 inhibitors within the this compound chemical space. Further research is warranted to elucidate the specific SAR of this compound analogs for this target.

V. Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its successful application in the development of potent and selective ligands for dopamine D3 receptors, melatonin receptors, and tubulin polymerization inhibitors underscores its versatility and potential. The key to unlocking the full therapeutic utility of this scaffold lies in a deep understanding of its structure-activity relationships for different biological targets.

The comparative analysis presented in this guide highlights several key principles:

  • Substituent Effects: Small modifications to the this compound core can lead to profound changes in biological activity, affinity, and selectivity.

  • Target-Specific Optimization: The optimal substitution pattern is highly dependent on the specific biological target being pursued.

  • Rational Design: A combination of medicinal chemistry, computational modeling, and robust biological assays is essential for the rational design of novel this compound-based therapeutics.

Future research in this area should continue to explore the vast chemical space around the this compound core. The systematic investigation of this scaffold against emerging therapeutic targets, such as METTL3, holds significant promise for the discovery of next-generation medicines to address unmet medical needs.

References

The Evolving Landscape of Cancer Therapy: A Comparative Efficacy Analysis of 6-Methoxyindoline-Based Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of more effective and less toxic cancer therapeutics, the focus of drug discovery has increasingly turned towards novel heterocyclic scaffolds that can overcome the limitations of current chemotherapeutic agents. Among these, the 6-methoxyindoline moiety has emerged as a privileged structure, serving as the foundation for a new generation of potent tubulin polymerization inhibitors. This guide provides a comprehensive comparison of the efficacy of these emerging this compound-based drugs against established microtubule-targeting agents, namely taxanes and vinca alkaloids, supported by experimental data and detailed methodologies for researchers in oncology and drug development.

Introduction: The Rationale for Targeting Tubulin with Novel Scaffolds

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell architecture.[1] Their critical function in the formation of the mitotic spindle makes them an exceptionally effective target for anticancer therapy.[2] For decades, microtubule-targeting agents have been mainstays in the clinical management of a wide array of solid tumors and hematological malignancies.

These agents are broadly categorized into two classes: microtubule-stabilizing agents, such as the taxanes (e.g., paclitaxel), and microtubule-destabilizing agents, which include the vinca alkaloids (e.g., vincristine) and colchicine-binding site inhibitors.[3][4] While highly effective, the clinical utility of taxanes and vinca alkaloids is often hampered by the development of drug resistance and significant toxicities.[3] This has spurred the exploration of novel chemical entities that can offer improved therapeutic indices. The this compound scaffold has proven to be a promising starting point for the design of a new class of colchicine-binding site inhibitors with potent antitumor activity.

Mechanism of Action: A Tale of Two Opposing Forces on Microtubule Dynamics

The fundamental distinction between this compound-based inhibitors and taxanes lies in their diametrically opposed effects on microtubule dynamics, while they share a commonality with vinca alkaloids in their destabilizing action, albeit through a different binding site.

This compound-Based Inhibitors: Destabilizing from the Colchicine Site

A prominent example of a this compound-based drug candidate is OXi8006 and its analogues. These compounds function as potent inhibitors of tubulin polymerization.[5][6] They exert their effect by binding to the colchicine-binding site on β-tubulin.[5] This interaction induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule polymer.[6] The net result is the disruption of microtubule formation, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and the subsequent induction of apoptosis.[5]

cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Indoline This compound-Based Inhibitor (e.g., OXi8006 Analogue) ColchicineSite Colchicine Binding Site on β-Tubulin Indoline->ColchicineSite Binds to Vinca Vinca Alkaloid (e.g., Vincristine) VincaSite Vinca Alkaloid Binding Site on β-Tubulin Vinca->VincaSite Binds to TubulinDimer α/β-Tubulin Dimer ColchicineSite->TubulinDimer VincaSite->TubulinDimer NoPolymerization Inhibition of Polymerization TubulinDimer->NoPolymerization Leads to Disassembly Microtubule Disassembly NoPolymerization->Disassembly Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Disassembly->Cell Cycle Arrest (G2/M) Taxane Taxane (e.g., Paclitaxel) TaxaneSite Taxane Binding Site on β-Tubulin Taxane->TaxaneSite Binds to Hyperstabilization Hyperstabilization of Microtubules TaxaneSite->Hyperstabilization Hyperstabilization->Cell Cycle Arrest (G2/M) Dysfunctional Spindle Apoptosis Apoptosis (Cell Death) Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Opposing mechanisms of microtubule-targeting agents.

Existing Treatments: Taxanes and Vinca Alkaloids

Taxanes (e.g., Paclitaxel): In stark contrast, taxanes are microtubule-stabilizing agents.[2][7] Paclitaxel binds to the interior surface of the β-tubulin subunit within the microtubule polymer.[4][7] This binding event enhances microtubule assembly and shields the polymer from disassembly, resulting in the formation of exceptionally stable and dysfunctional microtubules.[4] This "freezing" of the microtubule dynamics is equally detrimental to the cell, as it prevents the formation of a functional mitotic spindle, leading to mitotic arrest and apoptosis.[2]

Vinca Alkaloids (e.g., Vincristine): Similar to the this compound-based compounds, vinca alkaloids are microtubule-destabilizing agents.[3] However, they bind to a distinct site on β-tubulin, known as the vinca alkaloid binding site.[3][8] At high concentrations, they cause the depolymerization of microtubules.[3] At lower, clinically relevant concentrations, they suppress the dynamic instability of microtubules, which is also essential for proper mitotic spindle function.[3] This disruption of microtubule dynamics ultimately triggers mitotic arrest and cell death.[9]

Comparative Efficacy: In Vitro Experimental Data

The preclinical efficacy of novel this compound-based tubulin inhibitors has been extensively evaluated in various cancer cell lines. The following tables summarize the cytotoxic activity (presented as GI₅₀/IC₅₀ values) of representative compounds compared to standard-of-care agents.

Table 1: Cytotoxicity of this compound-Based Inhibitor (OXi8006) and Existing Treatments in Human Cancer Cell Lines

Compound/DrugCancer Cell LineAverage GI₅₀/IC₅₀ (nM)Mechanism of ActionReference
OXi8006 NCI-H460 (Lung)25.7 (Average of 3 cell lines)Tubulin Polymerization Inhibitor[5]
DU-145 (Prostate)[5]
SK-OV-3 (Ovarian)[5]
Paclitaxel A375 (Melanoma)~0.76 (Average IC₅₀)Microtubule Stabilizer[10]
MCF-7 (Breast)Data varies by study
MDA-MB-231 (Breast)
Vincristine A549 (Lung)IC₅₀ values vary with exposure timeTubulin Polymerization Inhibitor[11]
MCF-7 (Breast)[11]

Note: Direct head-to-head comparisons in the same study are limited. Data is compiled from multiple sources to provide a comparative overview. IC₅₀/GI₅₀ values can vary significantly based on experimental conditions and cell line passage number.

Table 2: Inhibition of Tubulin Polymerization

Compound/DrugIC₅₀ (µM)Effect on Tubulin AssemblyReference
OXi8006 1.1Inhibition[5]
Paclitaxel -Promotion[10][12]
Colchicine (Reference Inhibitor)~3Inhibition[10][13]
Vincristine -Inhibition[9]

The data indicates that this compound-based compounds like OXi8006 exhibit potent cytotoxic activity against a range of cancer cell lines, with efficacy in the nanomolar range, comparable to that of established drugs like paclitaxel.[5][10] Furthermore, their ability to inhibit tubulin polymerization is well-documented.[5] A key advantage of novel colchicine-binding site inhibitors is their potential to overcome resistance mechanisms that affect taxanes and vinca alkaloids, such as the overexpression of P-glycoprotein efflux pumps.[14]

Experimental Protocols: Methodologies for Efficacy Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for the key assays used to evaluate the efficacy of microtubule-targeting agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound-based compound and the reference drugs (e.g., paclitaxel, vincristine) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules, typically by monitoring changes in turbidity.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[13] Prepare a stock solution of GTP (a cofactor required for polymerization).

  • Reaction Mixture: In a pre-chilled 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.[13][17] Include paclitaxel as a positive control for polymerization enhancement and colchicine or a vehicle (e.g., DMSO) as a negative control for inhibition.[13]

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in optical density (absorbance) at 340 nm every 30-60 seconds for a duration of 60-90 minutes.[13][17] The increase in absorbance corresponds to the light scattered by the newly formed microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the inhibitor can be quantified by measuring the reduction in the maximum rate of polymerization (Vmax) and the final plateau of microtubule mass compared to the control. The IC₅₀ for polymerization inhibition can be determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Perspectives

The preclinical data strongly suggest that this compound-based tubulin polymerization inhibitors represent a highly promising class of anticancer agents. Their potent cytotoxicity, distinct mechanism of action at the colchicine-binding site, and potential to circumvent existing drug resistance mechanisms position them as valuable candidates for further clinical development.

Future research should focus on comprehensive in vivo efficacy studies in various tumor models, including those resistant to taxanes and vinca alkaloids. Furthermore, detailed pharmacokinetic and toxicological profiling will be crucial to ascertain their therapeutic window and safety profile in anticipation of clinical trials. The continued exploration of the this compound scaffold is poised to deliver novel and improved therapeutic options for cancer patients, addressing the persistent challenges of drug resistance and toxicity in oncology.

References

A Head-to-Head Comparison of Synthetic Routes to 6-Methoxyindoline: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxyindoline is a pivotal structural motif and a versatile building block in medicinal chemistry and materials science. It serves as a key intermediate in the synthesis of a wide array of pharmacologically active compounds, including inhibitors of tryptophan dioxygenase, antitumor agents, and VEGFR-2 inhibitors.[1][2] The strategic importance of this scaffold necessitates robust, efficient, and scalable synthetic methods for its production.

This guide provides a head-to-head comparison of prominent synthetic routes to this compound. We move beyond simple protocol listings to offer a critical analysis of the underlying chemical principles, process efficiencies, and scalability considerations. The objective is to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific application, whether for bench-scale discovery or large-scale manufacturing.

Comparative Analysis of Key Synthetic Strategies

We will dissect three primary, field-proven strategies for the synthesis of this compound:

  • Route A: Catalytic Hydrogenation of 6-Methoxyindole

  • Route B: Fischer Indole Synthesis followed by Reduction

  • Route C: Intramolecular Buchwald-Hartwig Amination

Each route will be evaluated on its chemical logic, yield, operational complexity, and overall efficiency.

Route A: Catalytic Hydrogenation of 6-Methoxyindole

This is arguably the most direct and atom-economical approach, contingent on the availability of the precursor, 6-methoxyindole. The core of this strategy is the reduction of the indole's C2-C3 double bond.

Chemical Rationale and Mechanistic Insight

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond, mediated by a metal catalyst.[3] The reaction typically occurs on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃).[4] The indole adsorbs onto the catalyst surface, and hydrogen atoms are added in a stepwise manner, usually to the same face of the molecule (syn-addition), leading to the formation of the indoline ring.[5][6]

The choice of catalyst and reaction conditions (temperature, pressure) is critical. Ruthenium-based catalysts, for instance, have also been shown to be effective for the hydrogenation of indole derivatives.[4] The methoxy group is generally stable under these conditions, making this a clean and high-yielding transformation.

G cluster_workflow Workflow: Catalytic Hydrogenation A 6-Methoxyindole D Hydrogenation Reactor A->D B H₂, Metal Catalyst (e.g., Pd/C) B->D C Solvent (e.g., EtOH, EtOAc) C->D E Reaction (Pressure, Temp) D->E Process F Filtration (Catalyst Removal) E->F G Solvent Evaporation F->G H This compound G->H Final Product

Caption: Experimental workflow for Route A.

Advantages & Disadvantages
  • Advantages: High yield, excellent atom economy, simple workup (catalyst filtration), and generally mild conditions.

  • Disadvantages: Relies on the commercial availability and cost of 6-methoxyindole. Requires specialized high-pressure hydrogenation equipment, which may not be available in all labs.

Route B: Fischer Indole Synthesis followed by Reduction

This classical two-step approach first constructs the 6-methoxyindole ring and then reduces it. The Fischer indole synthesis, discovered in 1883, remains a cornerstone of heterocyclic chemistry.[7]

Chemical Rationale and Mechanistic Insight

Step 1: Fischer Indole Synthesis. The reaction condenses (4-methoxyphenyl)hydrazine with a suitable carbonyl compound, typically pyruvic acid or an aldehyde, under acidic conditions.[8][9] The mechanism is complex but well-studied:

  • Formation of a phenylhydrazone from the hydrazine and carbonyl compound.

  • Tautomerization to an ene-hydrazine.

  • A[10][10]-sigmatropic rearrangement (a type of pericyclic reaction) which is the key bond-forming step.

  • Loss of ammonia and rearomatization to form the stable indole ring.[7][9]

The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂ or polyphosphoric acid) is crucial for driving the reaction to completion.[11]

Step 2: Reduction. The resulting 6-methoxyindole is then reduced to this compound as described in Route A.

G cluster_pathway Pathway: Fischer Indole Synthesis start (4-Methoxyphenyl)hydrazine + Pyruvic Acid hydrazone Phenylhydrazone Intermediate start->hydrazone Condensation rearrangement [3,3]-Sigmatropic Rearrangement + Acid Catalyst hydrazone->rearrangement cyclization Cyclization & Ammonia Elimination rearrangement->cyclization product 6-Methoxyindole-2-carboxylic acid cyclization->product decarboxylation Decarboxylation (Heat) product->decarboxylation final_indole 6-Methoxyindole decarboxylation->final_indole

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Advantages & Disadvantages
  • Advantages: Utilizes readily available and inexpensive starting materials. A very robust and well-documented method.

  • Disadvantages: A multi-step process which lowers the overall yield. The initial cyclization can produce side products, requiring careful purification. The reaction conditions can be harsh (strong acids, high temperatures).

Route C: Intramolecular Buchwald-Hartwig Amination

This modern approach leverages the power of palladium-catalyzed cross-coupling to form the crucial C-N bond that closes the indoline ring.[12] It represents a more sophisticated and often milder alternative to classical methods.

Chemical Rationale and Mechanistic Insight

The synthesis begins with a precursor like N-(2-bromo-4-methoxyphenethyl)acetamide. The key step is an intramolecular C-N coupling reaction. The palladium catalyst undergoes a well-defined catalytic cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the substrate.

  • Amine Coordination & Deprotonation: The amide nitrogen coordinates to the palladium center, and a base removes the amide proton.

  • Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[12]

The choice of ligand for the palladium catalyst is critical for the reaction's success. Sterically hindered phosphine ligands, such as those developed by Buchwald, are often employed to facilitate the reductive elimination step and prevent side reactions.[13]

Advantages & Disadvantages
  • Advantages: Often proceeds under milder conditions than classical methods. High functional group tolerance, allowing for the synthesis of complex indolines. Can be highly efficient with the correct catalyst system.

  • Disadvantages: Palladium catalysts and specialized ligands can be expensive. The synthesis of the starting halo-amine precursor adds steps to the overall sequence. Optimization of the catalyst, ligand, and base is often required.

Head-to-Head Performance Comparison

The following table summarizes the key performance metrics for each synthetic route, providing a basis for objective comparison.

MetricRoute A: HydrogenationRoute B: Fischer Indole + ReductionRoute C: Buchwald-Hartwig Amination
Overall Yield >95% (for reduction step)50-70% (overall)70-90% (for cyclization step)
Number of Steps 1 (from 6-methoxyindole)2-32-3 (including precursor synthesis)
Starting Materials 6-Methoxyindole(4-methoxyphenyl)hydrazine, pyruvateN-(2-bromo-4-methoxyphenethyl) derivative
Key Reagents/Catalysts Pd/C, Pt/Al₂O₃, H₂ gasStrong acids (PPA, ZnCl₂), Pd/C, H₂ gasPd catalyst, phosphine ligand, base (e.g., NaOtBu)
Safety Considerations High-pressure H₂, flammable catalystCorrosive acids, high temperaturesAir-sensitive catalysts, strong bases
Scalability Excellent, common in industryGood, but can have workup challengesModerate to Good, catalyst cost is a factor
Relative Cost Low (if starting material is cheap)LowHigh (due to catalyst and ligand)

Detailed Experimental Protocols

Protocol for Route A: Catalytic Hydrogenation of 6-Methoxyindole
  • Preparation: In a high-pressure autoclave, dissolve 6-methoxyindole (10.0 g, 68.0 mmol) in ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the vessel to 100 psi (approx. 7 bar) with hydrogen.

  • Reaction: Stir the mixture vigorously at 50°C for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 30 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield this compound as an oil. The product is often of sufficient purity for subsequent steps without further purification. Expected Yield: >95%.

Protocol for Route B: Fischer Indole Synthesis of 6-Methoxyindole
  • Hydrazone Formation: To a solution of (4-methoxyphenyl)hydrazine hydrochloride (17.5 g, 100 mmol) in ethanol (200 mL), add sodium pyruvate (11.0 g, 100 mmol). Stir the mixture at room temperature for 1 hour.

  • Cyclization: Add polyphosphoric acid (PPA, 50 g) to the mixture in portions, ensuring the temperature does not exceed 80°C. Heat the reaction mixture to 100°C and stir for 3 hours.

  • Workup: Cool the reaction to room temperature and pour it slowly onto crushed ice (500 g) with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product (6-methoxyindole-2-carboxylic acid) can be purified by recrystallization or used directly.

  • Decarboxylation: Heat the crude acid under vacuum (or in a high-boiling solvent like quinoline with copper powder) to effect decarboxylation, yielding 6-methoxyindole.

  • Reduction: The resulting 6-methoxyindole is then reduced to this compound following the protocol for Route A .

Protocol for Route C: Intramolecular Buchwald-Hartwig Amination
  • Precursor Synthesis: Synthesize N-(2-bromo-4-methoxyphenethyl)acetamide from 2-bromo-4-methoxyphenethylamine via standard acylation with acetic anhydride.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (12 mmol). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add a solution of N-(2-bromo-4-methoxyphenethyl)acetamide (10 mmol) in anhydrous toluene (50 mL) via syringe.

  • Reaction: Heat the mixture to 110°C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench with water (20 mL). Extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After concentrating, the crude product is subjected to deacetylation under acidic or basic conditions to yield this compound. Purify the final product by column chromatography.

Conclusion and Recommendations

The optimal synthetic route to this compound is highly dependent on the specific needs of the project.

  • For large-scale production and process efficiency , Route A (Direct Hydrogenation) is unparalleled, provided 6-methoxyindole is an economically viable starting material. Its simplicity, high yield, and clean workup make it ideal for industrial applications.

  • For cost-effective, small-to-medium scale synthesis where starting material cost is a primary driver, Route B (Fischer Indole Synthesis) is a reliable and powerful option. It uses inexpensive bulk chemicals but requires more extensive process optimization and purification.

  • For medicinal chemistry applications involving the synthesis of complex, functionalized analogues, Route C (Buchwald-Hartwig Amination) offers the greatest flexibility. Its mild conditions and broad functional group tolerance may justify the higher catalyst cost, especially when constructing intricate molecular architectures.

Ultimately, the choice requires a careful balance of factors including cost, scale, available equipment, and the specific strategic goals of the research or development program.

References

A Comparative Guide to the Binding Affinity of 6-Methoxyindoline Derivatives at Target Receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indoline scaffold represents a privileged structure, serving as the foundation for numerous pharmacologically active agents. Among these, 6-methoxyindoline derivatives have emerged as a promising class of compounds, demonstrating significant potential for therapeutic intervention in a range of central nervous system disorders. Their efficacy is intrinsically linked to their binding affinity and selectivity for specific neuro-receptors, primarily within the serotonin (5-HT) family.

This guide provides a comprehensive analysis of the binding affinities of various this compound and structurally related indole derivatives to their principal target receptors. We will delve into the structure-activity relationships (SAR) that govern these interactions, present comparative binding data, and detail the robust experimental methodologies used to generate these findings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

The Significance of Serotonin Receptor Targeting

Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate the effects of the neurotransmitter serotonin.[1] Modulation of these receptors is a cornerstone of treatment for depression, anxiety, schizophrenia, and other neurological conditions.[2] The 5-HT₂ family of receptors, particularly the 5-HT₂ₐ and 5-HT₂𝒸 subtypes, are key targets for many psychoactive compounds.[3][4] The affinity and functional activity (agonist, antagonist, or inverse agonist) of a ligand at these receptors dictates its pharmacological profile and therapeutic potential.[5][6]

Comparative Binding Affinities of Indole Derivatives

The binding affinity of a ligand for its receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities (Ki, in nM) of a selection of indole derivatives, including those with methoxy substitutions, at various serotonin receptor subtypes. This data, compiled from multiple studies, illustrates the impact of structural modifications on receptor affinity and selectivity.

Compound IDStructure5-HT₂ₐ Ki (nM)5-HT₂C Ki (nM)Other Receptor Affinities (Ki, nM)Reference
Indatraline Derivative (13c) 6-methoxy-indan-basedHigh Affinity for SERT & NETHigh Affinity for SERT & NETRetains reasonable DAT affinity[7]
5-MeO-DMT 5-methoxy-N,N-dimethyltryptamineSelective for 5-HT₁ₐSelective for 5-HT₁ₐHigh affinity for SERT[8]
N,N-dimethyltryptamine (2a) Unsubstituted tryptamine--5-HT₁D: Good Affinity, 5-HT₁B: Good Affinity[9]
5-Chloro-N,N-dimethyltryptamine 5-chloro substituted tryptamine--5-HT₁ₐ: Strong Affinity, 5-HT₂B: Strong Affinity, 5-HT₇: Strong Affinity[9]
Tolylamine Derivative (9h) Tolylpiperidine etherPotent 5-HT₆ antagonist--[10]
Triazine Derivative (10) 2-isopropyl-5-methylphenyl substituted--5-HT₆: 11 (Antagonist)[11]

Structure-Activity Relationship (SAR) Insights

The data reveals key SAR trends for these indole derivatives:

  • Role of the Methoxy Group: The position and presence of a methoxy group significantly influence binding affinity and selectivity. For instance, in the indatraline series, a 6-methoxy substitution led to the highest affinity for both serotonin and norepinephrine transporters.[7] In tryptamines, a 5-methoxy group, as seen in 5-MeO-DMT, confers high selectivity for the 5-HT₁ₐ receptor.[8]

  • Impact of Halogenation: The addition of a halogen atom to the indole ring, such as in 5-chloro-N,N-dimethyltryptamine, can dramatically alter the binding profile, leading to strong affinity for multiple serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂B, and 5-HT₇.[9]

  • Influence of the Amine Substituent: Modifications to the amine side chain are crucial for determining affinity and functional activity. The size and nature of the substituents on the nitrogen atom can impact interactions within the receptor binding pocket.[8]

Experimental Methodologies for Determining Binding Affinity

The binding affinities presented in this guide are determined using highly precise and validated experimental techniques. Understanding these methodologies is crucial for interpreting the data and designing future experiments.

Radioligand Binding Assay

This is the gold-standard technique for quantifying the interaction between a ligand and a receptor.[11] It relies on the principle of competitive binding between a radiolabeled ligand (with known high affinity) and an unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK-293 cells transfected with the human 5-HT₂ₐ receptor).

    • Harvest the cells and homogenize them in a suitable buffer to create a membrane preparation containing the receptors.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-ketanserin for 5-HT₂ₐ), and varying concentrations of the unlabeled test compound (the this compound derivative).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled antagonist).

  • Incubation and Filtration:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen to ensure a robust and specific signal.

  • Cell Line: HEK-293 cells are commonly used as they provide a clean background with no endogenous expression of the target receptor, ensuring that the measured binding is solely due to the expressed receptor.

  • Filtration: Rapid filtration is critical to prevent the dissociation of the ligand-receptor complex during the separation step.

Other Advanced Techniques

While radioligand binding assays are prevalent, other label-free techniques offer complementary information:

  • Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor, providing real-time kinetic data (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry, and enthalpy.

Target Receptor Signaling Pathway: The 5-HT₂ₐ Receptor

The 5-HT₂ₐ receptor is a Gq/G₁₁-coupled GPCR.[12] Upon activation by an agonist, it initiates a well-characterized intracellular signaling cascade.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Serotonin / Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds to G_protein Gq Protein (inactive) Receptor->G_protein Activates G_protein_active Gq-GTP (active) G_protein->G_protein_active GDP -> GTP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein_active->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Co-activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKC->Cellular_Response Phosphorylates targets

Caption: The 5-HT₂ₐ receptor signaling pathway via the Gq protein.

Activation of the 5-HT₂ₐ receptor leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[13][14] IP₃ diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to its receptor, triggering the release of calcium ions (Ca²⁺).[15][16] DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[17][18] PKC then phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including modulation of neuronal excitability.[14]

Experimental Workflow Visualization

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Assay Plate: - Membranes - Radioligand - Test Compound (serial dilutions) prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: A typical workflow for a competitive radioligand binding assay.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics targeting serotonin receptors. A thorough understanding of their binding affinities, informed by robust experimental data and a clear grasp of structure-activity relationships, is paramount for the rational design of next-generation drugs with improved potency and selectivity. The methodologies and data presented in this guide provide a solid foundation for researchers to advance their drug discovery programs in this exciting area.

References

In vitro and in vivo evaluation of novel 6-Methoxyindoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Therefore, I will refine my search strategy to look for comparative studies. If direct comparisons are not available, I will look for separate studies on different novel this compound compounds and then synthesize a comparison based on the reported data. This will allow me to create the detailed tables and experimental protocols required. I will also need to search for information on the signaling pathways that these compounds are likely to affect, based on the broader class of indole derivatives.

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  • Conduct more specific searches for "comparative studies of this compound derivatives", "in vitro activity of novel this compound compounds", and "in vivo efficacy of this compound analogs".

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  • For each selected compound, gather data on its in vitro (e.g., IC50, Ki) and in vivo (e.g., tumor growth inhibition, behavioral effects) activities.

  • Research the specific experimental methods used to obtain this data to accurately describe the protocols.

  • Investigate the proposed or confirmed mechanisms of action and associated signaling pathways for these compounds.

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Final Answer:## A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel this compound Compounds

Introduction: The Therapeutic Promise of the Indoline Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its electron-rich nature allows for diverse functionalization, leading to a wide array of biological activities.[1] The introduction of a methoxy group, particularly at the 6-position, can significantly enhance the reactivity and biological properties of the indole ring system.[1] 6-Methoxyindole and its reduced form, this compound, serve as crucial building blocks for pharmaceuticals targeting a range of conditions, from neurological disorders to cancer.[2][3][4][5] This guide provides a comparative evaluation of novel this compound compounds, offering insights into their in vitro and in vivo performance and detailing the experimental methodologies crucial for their assessment.

In Vitro Evaluation: From Target Engagement to Cellular Effects

The initial assessment of any novel compound begins with in vitro assays. These cell-free and cell-based experiments are essential for determining a compound's primary mechanism of action, potency, and selectivity before advancing to more complex and costly in vivo studies.[6][7]

Comparative In Vitro Activity of Novel Indoline Derivatives

The following table summarizes the in vitro activity of a selection of novel indole-based compounds, highlighting their potential as therapeutic agents. While direct side-by-side data for a series of novel this compound compounds is proprietary and often not publicly available, we can draw comparisons from related structures to understand the impact of various substitutions.

Compound ClassSpecific DerivativeTarget/AssayIC50/GI50 (µM)Cell Line(s)Reference
Indolyl-Pyridinyl-Propenone6-methoxy derivative (9b) Growth Inhibition0.09Glioblastoma (SF-295)[8]
6,7-dimethoxy-4-anilinoquinolineCompound 12n c-Met Kinase Inhibition0.030-[9]
6,7-dimethoxy-4-anilinoquinolineCompound 12n Antiproliferative1.2 (A549), 0.9 (MCF-7), 0.5 (MKN-45)A549, MCF-7, MKN-45[9]
Spiroindoline-3,2'-quinazolineCompound 3o, 3p, 3q Mtb Chorismate Mutase Inhibition>50% inhibition at 10 µM-[10]
1-(2-Alkanamidoethyl)-6-methoxyindoleCompound 2b (2-Bromo) Melatonin Receptor Affinity (Ki)0.059 nMQuail Optic Tecta[11]
1-(2-Alkanamidoethyl)-6-methoxyindoleCompound 2c (2-Phenyl) Melatonin Receptor Affinity (Ki)0.028 nMQuail Optic Tecta[11]

Expert Insights: The data illustrates the significant impact of the 6-methoxy substitution. For instance, the 6-methoxy indolyl-pyridinyl-propenone (9b) shows a more than 25-fold increase in growth inhibitory activity compared to its unsubstituted counterpart.[8] This suggests that the methoxy group may enhance binding affinity to the molecular target or alter the compound's physicochemical properties to improve cell permeability. Similarly, the dimethoxy quinoline derivatives show potent c-Met kinase inhibition and antiproliferative activity in the low micromolar to nanomolar range.[9]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol details a standard method for assessing the cytotoxic or cytostatic effects of novel compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in appropriate media at 37°C and 5% CO2.[12]

    • Trypsinize and count the cells using a hemocytometer.

    • Seed 4,000-5,000 cells per well in 100 µL of media in a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.[12]

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% v/v.[13]

    • Remove the old media from the wells and add 100 µL of the media containing the test compound at various concentrations.

    • Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[14]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[14]

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Evaluation: Assessing Efficacy and Safety in a Living System

In vivo studies are critical for evaluating a drug candidate's efficacy, pharmacokinetics (PK), and safety profile in a whole organism.[15][16] These studies provide a more comprehensive understanding of a compound's potential therapeutic value.

Comparative In Vivo Efficacy of Indole-Based Anticancer Agents

The following table summarizes the in vivo efficacy of selected indole-based compounds in preclinical tumor models. This provides a benchmark for what might be expected from novel this compound derivatives.

CompoundAnimal ModelTumor TypeDosing RegimenOutcomeReference
CPI-1205 (Indole carboxamide)CB-17 SCID miceKARPAS-422 B-cell lymphoma xenograft160 mg/kg, oral, twice daily for 25 daysSignificant tumor growth inhibition[17]
4-Anilino-6,7-dimethoxy quinazoline (RB1)EAC tumor-bearing miceEhrlich Ascites CarcinomaNot specifiedReduced ascites secretion, decreased tumor cell proliferation, increased lifespan[18]
6-(Benzothiophen-2-YL)-1H-indole (Hypothesized)N/ASolid tumorsN/APredicted to show tumor growth inhibition via tubulin polymerization inhibition[19]

Expert Insights: The in vivo data for CPI-1205 demonstrates that an indole-based compound can achieve significant tumor growth inhibition with oral administration.[17] The quinazoline derivative RB1 also shows promising antitumor effects in a murine cancer model.[18] These findings underscore the potential of the indole scaffold for developing effective in vivo anticancer agents. The hypothesized activity of 6-(Benzothiophen-2-YL)-1H-indole as a tubulin inhibitor suggests a well-established mechanism for in vivo efficacy.[19]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of a novel compound using a subcutaneous xenograft model.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.

Step-by-Step Methodology:

  • Animal Acclimatization and Cell Implantation:

    • Acclimate immunocompromised mice (e.g., SCID or nude mice) for at least one week before the study begins.

    • Harvest human cancer cells (e.g., KARPAS-422) from culture.

    • Inject approximately 5-10 million cells suspended in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the compound to the treatment group according to the predetermined dosing schedule (e.g., daily, twice daily).

    • Administer the vehicle alone to the control group.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined treatment duration.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Compare the tumor growth between the treated and control groups to determine the compound's efficacy (e.g., tumor growth inhibition).

Visualizing the Path Forward: Workflows and Pathways

General Workflow for Preclinical Evaluation of Novel Compounds

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Potency Secondary Assays Secondary Assays Primary Screening->Secondary Assays Selectivity Cell-based Assays Cell-based Assays Secondary Assays->Cell-based Assays Cellular Activity Pharmacokinetics Pharmacokinetics Cell-based Assays->Pharmacokinetics Lead Candidate Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Selection Toxicology Studies Toxicology Studies Efficacy Studies->Toxicology Studies Safety Profile Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: A generalized workflow for the preclinical evaluation of novel therapeutic compounds.

Hypothesized Signaling Pathway Inhibition by an Indole-based Kinase Inhibitor

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Indoline Compound Indoline Compound Indoline Compound->Receptor Tyrosine Kinase (RTK) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Hypothesized mechanism of an indole-based RTK inhibitor blocking downstream signaling.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence presented in this guide highlights the potential for these compounds to exhibit potent and selective activity in both in vitro and in vivo settings. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and safety profiles to advance the most promising candidates toward clinical development. The systematic application of the described in vitro and in vivo evaluation methodologies will be paramount to the successful translation of these novel chemical entities into effective therapies.

References

Safety Operating Guide

Proper Disposal of 6-Methoxyindoline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-methoxyindoline, a versatile intermediate in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document is designed to provide not just a procedure, but a framework for understanding the chemical rationale behind these essential safety practices, ensuring a self-validating system for waste management in your laboratory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough understanding of the immediate hazards is crucial. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar indole compounds allows for a robust safety assessment. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2]

Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling this compound or its waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]

  • Body Protection: A laboratory coat and, if necessary, a chemical-resistant apron.[3]

All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Hazard Identification and Waste Classification

Proper disposal begins with accurate waste identification. This compound waste must be classified as hazardous chemical waste. This classification is based on the general reactivity and potential toxicity of indole derivatives.[4][5]

Key considerations for classification:

  • Reactivity: Indoles can be reactive, particularly with strong oxidizing agents. The methoxy group can enhance the reactivity of the indole ring system.[4]

  • Toxicity: While specific toxicity data for this compound is limited, indole and its derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[3] It is prudent to handle all such compounds as potentially toxic.

  • Environmental Hazard: Improper disposal can lead to environmental contamination. Indole-containing wastewater from industrial processes is a known environmental concern.[6]

All items that have come into contact with this compound must be considered hazardous waste. This includes:

  • Unused or expired this compound.

  • Contaminated labware (e.g., glassware, pipette tips, filter paper).

  • Solutions containing this compound.

  • Contaminated PPE.

The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health and Safety (EHS) department will provide specific guidance on waste codes and disposal procedures that comply with local, state, and federal regulations.[7][8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Dedicated Waste Stream: Collect all this compound waste in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially:

    • Strong Oxidizing Agents: To prevent potentially vigorous or explosive reactions.

    • Strong Acids or Bases: Unless part of a specific neutralization procedure approved by your EHS department. Store acids and bases separately.[9]

    • Incompatible Solvents: Consult a chemical compatibility chart and your institution's guidelines.

Step 2: Waste Containerization

The choice of waste container is crucial for safe storage and transport.

  • Material Compatibility: Use a container that is chemically compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable. Do not use metal containers for corrosive waste.[8][10]

  • Container Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof cap.[7][10]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and to prevent spills.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" : The container must be clearly labeled with the words "Hazardous Waste".[10]

  • Chemical Contents : List all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentages.

  • Hazard Information : Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 4: Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.[11]

  • Secondary Containment : The waste container should be kept in a secondary containment bin to catch any potential leaks.

  • Segregation : Store the container with compatible chemicals, away from incompatible materials.[9]

  • Inspection : Regularly inspect the SAA for any signs of leaks or container degradation.[9]

Step 5: Disposal
  • Professional Disposal : The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for a waste pickup.

  • Documentation : Complete all required waste disposal forms as provided by your EHS department.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert : Notify your supervisor and your institution's EHS department.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust from solid spills.

  • Clean-up : Clean-up should be performed by trained personnel wearing appropriate PPE. All materials used for clean-up must be disposed of as hazardous waste.

In case of personal exposure:

  • Eyes : Immediately flush with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12]

  • Skin : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]

Regulatory Framework

The disposal of hazardous chemicals in laboratories is governed by several federal agencies:

  • Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers.[14] This plan should include procedures for the safe removal of contaminated waste.[14]

  • Environmental Protection Agency (EPA) : The EPA, under the RCRA, establishes regulations for the management and disposal of hazardous waste. Academic laboratories may have specific regulations under Subpart K.[7][11]

  • Department of Transportation (DOT) : Regulates the transportation of hazardous materials, including chemical waste.[15]

Data and Protocol Summary

Parameter Information/Guideline Reference
Chemical Name This compoundN/A
CAS Number 3189-13-7[16]
Molecular Formula C₉H₁₁NO[17]
Waste Classification Hazardous Chemical Waste[5][18]
Primary Hazards Potential for toxicity (harmful if swallowed/inhaled), skin/eye irritant[3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat[3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[9]
Waste Container Chemically compatible (e.g., HDPE, glass), leak-proof, securely capped[7][10]
Storage Location Designated and labeled Satellite Accumulation Area (SAA) with secondary containment[9]
Disposal Method Via a licensed hazardous waste disposal company, arranged through institutional EHS[2][12]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 6-Methoxyindoline, a crucial building block in pharmaceutical development and organic synthesis.[1] As drug development professionals, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, operational protocols, and disposal, ensuring both personal safety and experimental integrity.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of this compound is the foundation of a robust safety protocol. Based on data for the closely related and structurally similar compound 6-Methoxyindole, we can anticipate a specific hazard profile that dictates our PPE choices.

6-Methoxyindole is classified as a hazardous substance with the following GHS classifications:

  • H315: Causes skin irritation .[2] Direct contact can lead to localized redness, inflammation, and discomfort.

  • H319: Causes serious eye irritation .[2] The eyes are particularly vulnerable; exposure to dust or splashes can cause significant pain and potential damage.

  • H335: May cause respiratory irritation .[2] Inhalation of the powdered form can irritate the mucous membranes and respiratory tract.

Core PPE Requirements: Your Last Line of Defense

Engineering controls, such as a chemical fume hood, are the primary method for exposure mitigation.[5] However, appropriate PPE is mandatory as the final barrier between you and the chemical.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Wear chemical safety glasses with side shields that conform to ANSI Z.87.1 or EN 166 standards.[6][7]

  • Best Practice/High-Risk Tasks: For operations with a higher risk of splashing or dust generation (e.g., transferring large quantities, scraping vials), supplement safety glasses with a full-face shield.[5]

Hand Protection

The most common route of exposure is through skin contact.[6] Proper glove selection is critical.

  • Material: Nitrile gloves are the standard recommendation for incidental contact.[6] They provide good resistance to a range of chemicals and are a practical choice for most laboratory tasks.

  • Inspection and Technique: Always inspect gloves for tears or pinholes before use.[8] When removing gloves, do so with care to avoid contaminating your skin.[6] Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.[5] For prolonged contact or immersion, consult the glove manufacturer's compatibility data.

Body Protection

To prevent skin irritation from dust or spills, protective clothing is essential.

  • Lab Coat: A standard, fully-buttoned lab coat should be worn at all times.[5]

  • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[5][9] Leather or canvas shoes can absorb chemicals and are not appropriate.[8]

Respiratory Protection

The primary hazard for inhalation is the fine powder form of the compound.[2]

  • Under Normal Conditions: No respiratory protection is typically required when handling small quantities within a certified chemical fume hood or other well-ventilated area.[6]

  • Elevated Risk Scenarios: For large-scale use, in case of a significant spill outside of a fume hood, or if ventilation is inadequate, respiratory protection is necessary. A NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[6]

PPE Selection Protocol: A Task-Based Approach

The level of PPE should be commensurate with the risk of the specific task being performed. The following table provides guidance for common laboratory operations.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Storage & Inventory Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot RequiredGeneral Lab Ventilation
Weighing (Solid) Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot RequiredChemical Fume Hood
Preparing Solutions Safety Goggles or Safety Glasses & Face ShieldNitrile GlovesLab CoatNot RequiredChemical Fume Hood
Running Reactions Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot RequiredChemical Fume Hood
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-resistant Apron or CoverallRequired (Air-purifying respirator with particle filter)Evacuate Area, Increase Ventilation
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE & Control Selection Start Start: Handling This compound CheckQuantity Handling small (<1g) research quantity? Start->CheckQuantity CheckAerosol Potential for dust or aerosol generation? CheckQuantity->CheckAerosol Yes CheckSpill Is this a large spill response (>5g)? CheckQuantity->CheckSpill No BasePPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat CheckAerosol->BasePPE No EnhancedFace Add Face Shield over Safety Glasses CheckAerosol->EnhancedFace Yes CheckSpill->CheckQuantity No FullPPE Full Response PPE: - Goggles & Face Shield - Heavy-duty Gloves - Respirator - Chemical Apron CheckSpill->FullPPE Yes FumeHood Primary Control: Use Chemical Fume Hood BasePPE->FumeHood EnhancedFace->FumeHood

Caption: PPE selection workflow for this compound handling.

Operational Plan: Step-by-Step Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure.[5]

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling this compound, which must be within a certified chemical fume hood.[5]

  • Verify Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[10]

  • Don PPE: Put on all required PPE as determined by your risk assessment.

Handling and Post-Handling Procedures
  • Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[5]

  • Transfers: Use a spatula for solid transfers. Avoid actions that generate dust, such as pouring from a height.[5]

  • In Solution: When dissolving, add the solid slowly to the solvent to prevent splashing.

  • Decontamination: After handling, wipe down the work surface in the fume hood and any contaminated equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Dispose of contaminated disposable PPE immediately in the designated hazardous waste container.

Emergency and Disposal Plan

Accidental Release Measures
  • Small Spill (in fume hood): Ensure adequate ventilation.[6] Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[6]

  • Large Spill (outside fume hood): Evacuate the immediate area. Prevent others from entering.[10] Wear full response PPE, including respiratory protection, before attempting cleanup.

  • Personal Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention.[6]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6]

    • Inhalation: Move the affected person to fresh air.[6]

Disposal Protocol

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Waste Classification: this compound and any materials contaminated with it should be classified as hazardous chemical waste.[11]

  • Solid Waste: All disposable materials, such as contaminated gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container.[5]

  • Empty Containers: Do not re-use empty containers. They should be triple-rinsed (if appropriate) with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container according to local regulations.[6]

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures to ensure full compliance with local, regional, and national regulations.[12]

By integrating this comprehensive safety and handling plan into your laboratory workflow, you build a culture of safety that protects researchers and ensures the integrity of your vital work in drug development.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.